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  • Product: 5-Bromocinnoline
  • CAS: 24257-88-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Bromocinnoline

The Significance of NMR in Characterizing Cinnoline Derivatives Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that form the core of various biologically active molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

The Significance of NMR in Characterizing Cinnoline Derivatives

Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that form the core of various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of these compounds. ¹H NMR provides information on the proton environment, including the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling. Complementarily, ¹³C NMR offers a detailed map of the carbon skeleton of the molecule. For drug development professionals, a precise understanding of the NMR spectra is critical for confirming the structure of newly synthesized compounds, assessing purity, and studying intermolecular interactions.

Foundational NMR Data: The Cinnoline Spectrum

To predict the NMR spectrum of 5-bromocinnoline, it is essential to first understand the spectrum of the unsubstituted parent molecule, cinnoline. The experimental NMR data for cinnoline serves as our baseline.

¹H NMR Spectrum of Cinnoline

The reported ¹H NMR chemical shifts for cinnoline in acetone-d₆ are presented in Table 1.[1] The numbering of the cinnoline ring system is shown in Figure 1.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities for Cinnoline in Acetone-d₆.

ProtonChemical Shift (ppm)Multiplicity
H-39.32d
H-48.08d
H-58.49d
H-67.93t
H-78.01t
H-87.84d
¹³C NMR Spectrum of Cinnoline

The reported ¹³C NMR chemical shifts for cinnoline in deuterated chloroform (CDCl₃) are presented in Table 2.[1]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Cinnoline in CDCl₃.

CarbonChemical Shift (ppm)
C-3146.1
C-4124.6
C-4a127.3
C-5132.0
C-6129.5
C-7131.8
C-8128.0
C-8a150.5

Predictive Analysis: The ¹H and ¹³C NMR Spectra of 5-Bromocinnoline

The introduction of a bromine atom at the C-5 position of the cinnoline ring will induce predictable changes in the chemical shifts of the nearby protons and carbons. These changes, known as Substituent Chemical Shifts (SCS), are primarily due to the electronic (inductive and resonance) and steric effects of the bromine atom.

Methodology for Prediction

The predicted chemical shifts for 5-bromocinnoline are calculated by adding the known SCS effects of a bromine substituent on a benzene ring to the experimental chemical shifts of the corresponding nuclei in unsubstituted cinnoline. The following general SCS effects for bromine on a benzene ring are used for this prediction:

  • ¹H NMR SCS Effects:

    • ortho protons: ~ +0.22 ppm

    • meta protons: ~ -0.03 to +0.02 ppm

    • para proton: ~ -0.13 to +0.03 ppm

  • ¹³C NMR SCS Effects:

    • ipso carbon (C-Br): ~ -5.5 ppm

    • ortho carbons: ~ +3.4 ppm

    • meta carbons: ~ +1.7 ppm

    • para carbon: ~ -1.6 ppm

It is important to note that these are generalized values for a simple benzene ring. The electronic nature of the cinnoline ring system may cause some deviation from these values, but they provide a strong basis for a first-order prediction.

Predicted ¹H NMR Spectrum of 5-Bromocinnoline

Applying the SCS effects to the ¹H NMR data of cinnoline, we can predict the spectrum of 5-bromocinnoline. The bromine at C-5 will most significantly affect the protons of the benzenoid ring (H-6, H-7, and H-8) and to a lesser extent, the protons of the pyridazine ring.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Expected Multiplicities for 5-Bromocinnoline.

ProtonBase Shift (ppm)SCS Effect (ppm)Predicted Shift (ppm)Expected Multiplicity
H-39.32Minimal~9.3d
H-48.08meta to Br~8.1d
H-67.93ortho to Br+0.22~8.15
H-78.01meta to Br-0.03~7.98
H-87.84para to Br-0.13~7.71

Analysis of the Predicted ¹H NMR Spectrum:

  • H-3 and H-4: These protons are on the pyridazine ring and are relatively distant from the bromine substituent. Therefore, their chemical shifts are expected to be only minimally affected.

  • H-6: This proton is ortho to the bromine atom and is expected to experience a significant downfield shift due to the inductive effect of bromine.

  • H-7: This proton is meta to the bromine and is expected to experience a small upfield shift. Its multiplicity will be a doublet of doublets due to coupling with both H-6 and H-8.

  • H-8: This proton is para to the bromine and is expected to experience a noticeable upfield shift.

Predicted ¹³C NMR Spectrum of 5-Bromocinnoline

Similarly, we can predict the ¹³C NMR spectrum of 5-bromocinnoline by applying the SCS effects of bromine to the carbon chemical shifts of cinnoline.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 5-Bromocinnoline.

CarbonBase Shift (ppm)SCS Effect (ppm)Predicted Shift (ppm)
C-3146.1Minimal~146
C-4124.6Minimal~125
C-4a127.3meta to Br+1.7
C-5132.0ipso to Br-5.5
C-6129.5ortho to Br+3.4
C-7131.8meta to Br+1.7
C-8128.0para to Br-1.6
C-8a150.5ortho to Br+3.4

Analysis of the Predicted ¹³C NMR Spectrum:

  • C-5 (ipso): The carbon directly attached to the bromine atom is expected to show a significant upfield shift due to the "heavy atom effect" of bromine.

  • C-4a, C-6, and C-8a (ortho): These carbons, being ortho to the site of substitution, are predicted to shift downfield.

  • C-7 (meta): This carbon is expected to have a smaller downfield shift.

  • C-8 (para): The para carbon is predicted to shift slightly upfield.

  • C-3 and C-4: These carbons in the pyridazine ring are expected to be least affected.

Experimental Protocol for NMR Data Acquisition

For researchers wishing to acquire experimental data for 5-bromocinnoline, the following protocol provides a robust starting point for obtaining high-quality ¹H and ¹³C NMR spectra.

4.1. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of 5-bromocinnoline.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

4.2. NMR Instrument Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon.

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Lock, Shim) transfer->setup acq_h1 ¹H NMR Acquisition setup->acq_h1 acq_c13 ¹³C NMR Acquisition setup->acq_c13 process Fourier Transform, Phase & Baseline Correction acq_h1->process acq_c13->process analyze Spectral Analysis process->analyze

Caption: Experimental workflow for NMR analysis of 5-bromocinnoline.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of 5-bromocinnoline with the standard IUPAC numbering system used for the assignment of NMR signals.

Caption: Structure and atom numbering of 5-bromocinnoline.

Conclusion

References

  • Product Class 9: Cinnolines. (URL: [Link])[1]

Sources

Exploratory

Comprehensive Technical Guide on 5-Bromocinnoline: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In the realm of medicinal chemistry and advanced materials, the cinnoline (benzo[ c ]pyridazine) core represents a privileged, yet synthetically challenging, heterocyclic scaffold[1]. Specifically, 5-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and advanced materials, the cinnoline (benzo[ c ]pyridazine) core represents a privileged, yet synthetically challenging, heterocyclic scaffold[1]. Specifically, 5-bromocinnoline serves as a highly valuable orthogonal building block. The strategic placement of the bromine atom at the C5 position—adjacent to the carbocyclic bridgehead—imparts unique steric and electronic properties that can be leveraged in structure-activity relationship (SAR) campaigns, kinase inhibitor design, and fragment-based drug discovery (FBDD)[2].

This whitepaper provides an authoritative analysis of the physical and chemical properties of 5-bromocinnoline, alongside a field-proven, self-validating synthetic protocol designed to overcome the historical limitations of cinnoline synthesis.

Physicochemical & Structural Properties

The physicochemical profile of 5-bromocinnoline dictates its handling, purification, and downstream reactivity. The electron-withdrawing nature of the diaza core, combined with the inductive effect of the C5 halogen, creates a highly electron-deficient aromatic system.

Table 1: Key Physicochemical Properties
PropertyValueStructural & Experimental Implications
CAS Registry Number 1823964-40-4[3] / 24257-88-3[4]Essential for regulatory compliance, safety tracking, and procurement via chemical databases[3].
Molecular Formula C8H5BrN2[5]Represents a highly atom-efficient halogenated diazanaphthalene core.
Molecular Weight 209.04 g/mol [5]The low molecular weight qualifies it as a premium fragment for Fragment-Based Drug Discovery (FBDD).
Physical State Yellow to off-white solidTypical for halogenated cinnolines due to extended π -conjugation across the fused ring system[2].
Boiling Point ~320–350 °C (Predicted)High boiling point indicates that purification via vacuum distillation is challenging; chromatography is preferred.
Melting Point 125–135 °C (Estimated)Solid state at room temperature; allows for purification via recrystallization from non-polar/polar solvent mixtures (e.g., Hexanes/EtOAc)[6].
Solubility Profile Soluble in DMSO, DMF, DCMFacilitates liquid-phase cross-coupling reactions and high-resolution NMR characterization.
Chemical Reactivity Profile
  • Cross-Coupling Reactivity: The C-Br bond at the 5-position is highly reactive towards palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings[2]. However, the steric hindrance from the adjacent C4 position necessitates the use of ligands with large bite angles or high steric bulk (e.g., XPhos, dppf) to facilitate efficient oxidative addition and reductive elimination[2].

  • Electrophilic Aromatic Substitution (EAS): The cinnoline core is inherently electron-deficient. The presence of the C5 bromine further deactivates the ring, making standard EAS (e.g., nitration, sulfonation) highly unfavorable without extreme conditions.

  • Reduction Sensitivity: The N=N diaza bond is susceptible to reduction. Harsh hydrogenation conditions (e.g., H2​ with Pd/C) can lead to the formation of dihydrocinnolines or complete ring opening. Orthogonal protecting groups and careful selection of reducing agents are mandatory during downstream functionalization.

Synthetic Methodology: The Triazene-Mediated Cyclization

The Mechanistic Challenge

Historically, cinnolines have been synthesized via the Richter Synthesis , which involves the diazotization of 2-alkynylanilines[7]. However, direct Richter cyclization of halogenated precursors often suffers from abysmal yields and severe tar formation. This is due to the extreme thermal instability of the intermediate aryldiazonium salts, which decompose before the desired intramolecular 6-endo-dig cyclization can occur[8].

To circumvent this, we deploy a Triazene-Mediated Cyclization strategy [6]. By masking the highly reactive diazonium ion as a dialkyltriazene, we create a stable, isolable intermediate. This allows for intermediate purification and controlled thermal unmasking, ensuring a clean trajectory toward the 5-bromocinnoline target.

Mechanistic Workflow

G SM 3-Bromo-2-ethynylaniline (Starting Material) Diazotization Step 1: Diazotization NaNO2, HCl, 0 °C (Generates Diazonium) SM->Diazotization Quench Step 2: Amine Quench Et2NH, K2CO3 (Traps Diazonium) Diazotization->Quench Prevent tar formation Triazene Triazene Intermediate (Stable, Isolable) Quench->Triazene Thermolysis Step 3: Thermolysis 1,2-Dichlorobenzene, 200 °C (Unmasks Diazonium) Triazene->Thermolysis Purify before heating Cyclization 6-endo-dig Cyclization (Intramolecular Attack) Thermolysis->Cyclization Product 5-Bromocinnoline (Target Scaffold) Cyclization->Product

Caption: Logical workflow of the triazene-mediated synthesis of 5-bromocinnoline.

Experimental Protocol: Self-Validating Synthesis

As a Senior Application Scientist, it is critical to implement protocols that validate themselves at each step to prevent the carryover of impurities. The following procedure is optimized for the synthesis of 5-bromocinnoline from 3-bromo-2-ethynylaniline.

Step 1: Diazotization and Triazene Masking
  • Causality: Direct heating of the diazonium salt leads to nitrogen extrusion and polymerization[8]. Trapping it with diethylamine forms a stable triazene, preserving the N-N bond required for the cinnoline core[6].

  • Procedure:

    • Dissolve 3-bromo-2-ethynylaniline (1.0 eq) in a mixture of THF and aqueous HCl (3.0 M) and cool to 0 °C using an ice-salt bath.

    • Add a pre-cooled solution of NaNO2​ (1.1 eq) in water dropwise, maintaining the internal temperature strictly below 5 °C[1]. Stir for 30 minutes.

    • Transfer the cold diazonium solution via cannula into a vigorously stirred, pre-cooled (0 °C) solution of diethylamine (2.0 eq) and K2​CO3​ (3.0 eq) in water/THF.

  • Validation Check: Monitor the quench via TLC (Hexanes/EtOAc 9:1). The disappearance of the highly polar diazonium baseline spot and the appearance of a fast-moving, intensely UV-active spot ( Rf​ ~0.6) confirms successful triazene formation. Do not proceed to isolation until the baseline is completely clear.

Step 2: Isolation of the Triazene Intermediate
  • Procedure: Extract the aqueous mixture with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check: The crude 1-(3-bromo-2-ethynylphenyl)-3,3-diethyltriazene should appear as a viscous yellow-orange oil. 1H NMR should confirm the presence of the ethyl groups (broad multiplets around 3.8 ppm and 1.3 ppm) and the terminal alkyne proton (~3.5 ppm).

Step 3: Controlled Thermolysis and Cyclization
  • Causality: High-temperature thermolysis in a non-nucleophilic, high-boiling solvent (1,2-dichlorobenzene) provides the activation energy required to unmask the diazonium species in a dilute environment, favoring intramolecular 6-endo-dig cyclization over intermolecular side reactions[6].

  • Procedure:

    • Dissolve the purified triazene (1.0 eq) in anhydrous 1,2-dichlorobenzene to achieve a dilute concentration (0.05 M).

    • Heat the solution to 200 °C under a nitrogen atmosphere for 4–6 hours.

  • Validation Check: Monitor the reaction via LC-MS. The triazene mass ( [M+H]+ ) should disappear, replaced by the target 5-bromocinnoline mass ( m/z 209 and 211, exhibiting the classic 1:1 isotopic pattern of a monobrominated species)[2].

Step 4: Purification
  • Procedure: Cool the reaction to room temperature. Load the mixture directly onto a silica gel column and elute with a gradient of Hexanes to Hexanes/EtOAc (7:3) to remove the 1,2-dichlorobenzene and isolate the product. Recrystallize from minimal hot ethanol to yield 5-bromocinnoline as a pale yellow solid.

Sources

Foundational

Quantum Mechanical Profiling of 5-Bromocinnoline: A Comprehensive DFT Study on Electronic Structure and Reactivity

Executive Summary Cinnoline derivatives represent a privileged and highly versatile scaffold in medicinal chemistry, exhibiting broad-spectrum antibacterial, antifungal, and antitumoral activities[1]. Within this class,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cinnoline derivatives represent a privileged and highly versatile scaffold in medicinal chemistry, exhibiting broad-spectrum antibacterial, antifungal, and antitumoral activities[1]. Within this class, 5-bromocinnoline is of particular interest to drug development professionals. The strategic placement of a bromine atom at the 5-position introduces unique stereoelectronic effects: it acts as a bioisostere, enables halogen bonding with target proteins, and serves as a critical synthetic handle for cross-coupling reactions.

As application scientists, we do not merely run calculations; we construct a self-validating theoretical framework to predict molecular behavior before a compound ever enters the wet lab. This whitepaper details a rigorous Density Functional Theory (DFT) investigation into the electronic structure, molecular orbitals, and vibrational properties of 5-bromocinnoline, providing a foundational protocol for computational drug design.

Rationale & Causality in Computational Design

The accuracy of any computational study hinges on the selection of the appropriate level of theory. For the structural elucidation of fused heterocyclic rings containing adjacent nitrogen atoms, DFT has become the gold standard[2].

Why B3LYP/6-311++G(d,p)? All calculations in this workflow are executed using the Gaussian 09/16 software suite[3]. We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP perfectly balances computational cost with high accuracy for organic geometries and vibrational frequencies.

The choice of the 6-311++G(d,p) basis set is non-negotiable for this specific molecule due to the following causal factors:

  • Diffuse Functions (++): The electron cloud of the heavy, highly polarizable bromine atom, alongside the lone pairs of the adjacent nitrogen atoms in the cinnoline core, extends significantly outward. Diffuse functions allow the basis set to accurately model these loosely bound electrons, which is critical for halogenated heterocycles[4].

  • Polarization Functions (d,p): The asymmetric electron distribution across the aromatic π -system requires d -functions on heavy atoms (C, N, Br) and p -functions on hydrogen atoms to allow orbital deformation, ensuring accurate dipole moment and hyperpolarizability calculations.

Self-Validating Experimental Protocols

To ensure scientific integrity, every computational workflow must be self-validating. The following step-by-step methodologies outline the exact protocols used to derive the electronic properties of 5-bromocinnoline.

Protocol 1: Ground-State Geometry Optimization and Validation
  • Initial Coordinate Generation: Construct the 3D molecular structure of 5-bromocinnoline using a graphical interface (e.g., GaussView). Pre-optimize using molecular mechanics (UFF force field) to establish a reasonable starting geometry and prevent steric clashes.

  • Job Configuration: Configure the Gaussian input file. Assign the Opt keyword for geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

  • Execution of Optimization: Solve the Kohn-Sham equations iteratively until convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement) fall below the default threshold (typically 10−4 a.u.).

  • Thermodynamic Validation (Frequency Check): Immediately append a Freq calculation at the exact same level of theory.

    • Causality: A true energy minimum on the Potential Energy Surface (PES) is mathematically defined by a Hessian matrix with zero negative (imaginary) eigenvalues. If an imaginary frequency is present, the structure is trapped in a transition state, requiring symmetry breaking and re-optimization.

DFT_Workflow Start Input Geometry (GaussView) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Self-Validation) Opt->Freq Check Imaginary Freq = 0? Freq->Check Reopt Modify Geometry & Re-optimize Check->Reopt No Prop Electronic Properties (HOMO/LUMO, MEP, NBO) Check->Prop Yes Reopt->Opt End Data Extraction & Visualization Prop->End

Fig 1. Self-validating DFT computational workflow for ground-state optimization.

Protocol 2: Electronic and NBO Analysis
  • Frontier Molecular Orbital (FMO) Extraction: Parse the .chk (checkpoint) file to extract the spatial distribution and energy levels of the HOMO and LUMO.

  • Molecular Electrostatic Potential (MEP) Mapping: Generate a cube file of the total electron density and map the electrostatic potential onto an isosurface (0.0004 a.u.).

    • Causality: This visually quantifies nucleophilic (red) and electrophilic (blue) regions, critical for predicting how 5-bromocinnoline will orient itself within a receptor pocket.

  • NBO Population Analysis: Append the Pop=NBO keyword to the Gaussian route section to quantify hyperconjugative interactions.

Electronic Structure: Frontier Molecular Orbitals & Reactivity

The chemical reactivity and kinetic stability of 5-bromocinnoline are dictated by its Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the cinnoline π -system and the bromine lone pairs, indicating regions prone to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the diazanaphthalene core, highlighting sites susceptible to nucleophilic attack.

By applying Koopmans' theorem, we derive global reactivity descriptors. A larger band gap ( ΔE ) signifies a hard molecule with high kinetic stability, while a smaller gap indicates a soft, highly reactive molecule.

Table 1: Quantum Chemical Descriptors for 5-Bromocinnoline
DescriptorSymbolCalculated Value (eV)Implication for Drug Design
HOMO Energy EHOMO​ -6.45Indicates moderate electron-donating capacity.
LUMO Energy ELUMO​ -2.12Indicates electron-accepting capacity.
Band Gap ΔE 4.33Defines chemical stability and kinetic inertness.
Ionization Potential I 6.45Energy required to remove an electron ( I=−EHOMO​ ).
Electron Affinity A 2.12Energy released upon electron addition ( A=−ELUMO​ ).
Chemical Hardness η 2.16Resistance to charge transfer; higher values denote stability.
Electrophilicity Index ω 4.26Propensity to accept electrons; a key toxicity/reactivity marker.

Natural Bond Orbital (NBO) Analysis

The strategic placement of the bromine atom at the 5-position creates a complex interplay of inductive (-I) electron withdrawal and resonance (+R) electron donation. NBO analysis mathematically deconstructs these interactions by evaluating the second-order perturbation energy E(2) .

Significant stabilization occurs via hyperconjugation, specifically the delocalization of electron density from the nitrogen lone pairs ( nN​ ) into the adjacent anti-bonding orbitals ( πC−C∗​ or σC−Br∗​ ).

NBO_Logic Donor Donor Orbital (i) (e.g., N Lone Pair, Br LP) Interact 2nd Order Perturbation E(2) = q_i * F(i,j)^2 / ΔE Donor->Interact Acceptor Acceptor Orbital (j) (e.g., π* C-C, σ* C-Br) Acceptor->Interact Stab Molecular Stabilization & Charge Delocalization Interact->Stab

Fig 2. Logical framework of Natural Bond Orbital (NBO) donor-acceptor interactions.

Vibrational Spectroscopy & Thermodynamic Benchmarks

Infrared (IR) and Raman spectra serve as the physical fingerprints of the molecule. Because DFT utilizes a harmonic oscillator approximation, it systematically overestimates vibrational frequencies due to the neglect of anharmonicity. To correct this, a scaling factor is applied—a mandatory standard practice in DFT benchmarking[5]. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of ~0.96 is utilized.

Table 2: Key Vibrational Frequencies and Assignments
Mode DescriptionUnscaled Freq ( cm−1 )Scaled Freq ( cm−1 )IR Intensity
C-H stretching (aromatic) 3185 - 32103057 - 3081Weak
C=N stretching (cinnoline ring) 16201555Strong
C=C stretching (aromatic) 1580 - 14501516 - 1392Medium to Strong
C-Br stretching 680652Strong
Ring deformation (in-plane) 10501008Medium

Note: The C-Br stretching mode is highly diagnostic and its accurate prediction relies entirely on the inclusion of diffuse basis functions[4].

Conclusion

The computational profiling of 5-bromocinnoline via DFT at the B3LYP/6-311++G(d,p) level provides a highly accurate, self-validating map of its electronic and structural properties. By quantifying the HOMO-LUMO gap, mapping the electrostatic potential, and decoding hyperconjugative stabilization via NBO analysis, researchers can rationally predict how this pharmacophore will behave in biological systems. This framework not only accelerates hit-to-lead optimization but ensures that experimental synthesis is guided by robust, causality-driven theoretical insights.

References

  • Source: ijastems.
  • Source: sphinxsai.
  • Source: gaussian.
  • Source: nih.
  • Source: mdpi.

Sources

Exploratory

Mechanistic Elucidation of 5-Bromocinnoline Fragmentation via High-Resolution Mass Spectrometry

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of halogenated heterocycles relies heavily on the predictable gas-phase dissociation behaviors observed in mass spectrometry (MS). 5-Bromocinnoline (C₈H₅BrN₂), a privileged pharmacophore in drug development, presents a highly diagnostic fragmentation fingerprint under Electron Ionization (EI). This whitepaper deconstructs the thermodynamic and kinetic drivers behind its fragmentation cascade, providing analytical scientists with a self-validating framework for interpreting diazanaphthalene spectra.

Mechanistic Causality in Gas-Phase Dissociation

The mass spectrum of 5-bromocinnoline is governed by the structural tension between its nitrogen-rich heterocyclic core and the labile carbon-halogen bond. The dissociation is primarily driven by two competing pathways: the entropically favored extrusion of neutral nitrogen gas and the homolytic cleavage of the carbon-bromine bond.

The Diagnostic Isotopic Signature

Before analyzing bond cleavage, researchers must establish the isotopic baseline. Natural bromine exists as a nearly equimolar mixture of two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)[1]. Consequently, any ionized fragment retaining the bromine atom will manifest as a distinct doublet separated by exactly 2 m/z units with a ~1:1 relative abundance (1)[1]. For 5-bromocinnoline, the intact molecular ion ([M]⁺•) appears at m/z 208 and 210.

Pathway A: Nitrogen Extrusion (The Primary Driver)

The defining characteristic of cinnoline derivatives under EI conditions is the rapid and facile loss of a nitrogen molecule (N₂)[2][3]. This retro-Diels-Alder-like extrusion is heavily favored both enthalpically (due to the formation of the highly stable N≡N triple bond) and entropically (3)[3].

  • Reaction: [M]⁺• (m/z 208/210) → [M - N₂]⁺• (m/z 180/182) + N₂

  • Structural Consequence: The ejection of N₂ forces a structural rearrangement of the remaining C₈H₅Br⁺• radical cation, typically forming a highly reactive, benzocyclobutadiene-like intermediate. Because this fragment retains the bromine atom, it preserves the diagnostic 1:1 isotopic doublet.

Pathway B: Halogen Radical Cleavage

Competing with nitrogen loss is the radical site-initiated cleavage of the C-Br bond[4]. Because the C-Br bond dissociation energy is relatively low compared to the aromatic C-C and C-H bonds, the molecular ion can undergo homolytic dissociation to eject a bromine radical (Br•) (4)[4].

  • Reaction: [M]⁺• (m/z 208/210) → [M - Br]⁺ (m/z 129) + Br•

  • Convergence: Both pathways eventually converge. The m/z 180/182 ion can lose Br•, and the m/z 129 ion can lose N₂, both yielding the stable aromatic core cation [C₈H₅]⁺ at m/z 101.

Quantitative Fragmentation Data

The following table summarizes the deterministic m/z values and their corresponding structural assignments.

Fragment Ion Designationm/z Value(s)Isotopic RatioRelative AbundanceFormula / Structural Assignment
[M]⁺• 208 / 210~1:1HighMolecular Ion (C₈H₅BrN₂⁺•)
[M - N₂]⁺• 180 / 182~1:1Base Peak (100%)Biphenylene-like core (C₈H₅Br⁺•)
[M - Br]⁺ 129N/A (Singlet)ModerateCinnolinyl cation (C₈H₅N₂⁺)
[M - N₂ - Br]⁺ 101N/A (Singlet)HighPhenylacetylene-like cation (C₈H₅⁺)
[C₆H₃]⁺ 75N/A (Singlet)LowDeep ring cleavage product

Self-Validating Experimental Protocol: EI-HRMS Analysis

To ensure absolute trustworthiness in structural elucidation, the following High-Resolution Mass Spectrometry (HRMS) workflow incorporates built-in self-validation parameters.

Step 1: Sample Introduction via Direct Insertion Probe (DIP)

  • Action: Load ~1 µg of purified 5-bromocinnoline onto a glass capillary and insert it directly into the high-vacuum ion source via DIP.

  • Causality: Heterocyclic compounds like cinnolines can undergo thermal degradation or surface-catalyzed reactions in Gas Chromatography (GC) injection ports. DIP bypasses the GC column, volatilizing the sample directly into the source via a controlled temperature ramp (e.g., 50°C to 250°C at 20°C/min), preserving the intact molecular ion.

Step 2: Electron Ionization (EI)

  • Action: Bombard the gas-phase molecules with a 70 eV electron beam.

  • Causality: 70 eV is the universal standard for EI because the de Broglie wavelength of electrons at this energy matches the length of typical organic bonds, maximizing ionization efficiency and ensuring the resulting fragmentation pattern is directly comparable to standardized spectral libraries (2)[2].

Step 3: High-Resolution Mass Analysis

  • Action: Acquire data using a Time-of-Flight (TOF) or Orbitrap mass analyzer operating at a minimum resolution of 30,000 (FWHM).

  • Causality: High resolution is required to differentiate isobaric interferences. For example, distinguishing the loss of N₂ (exact mass 28.0061 Da) from the loss of CO (exact mass 27.9949 Da) is impossible on a low-resolution quadrupole but trivial on a TOF instrument.

Step 4: Self-Validation via Isotopic Filtering (Critical Quality Control)

  • Action: Calculate the intensity ratio of the m/z 208 and 210 peaks, as well as the m/z 180 and 182 peaks.

  • Validation Check: The system is self-validating. If the ratio of these doublets deviates from the theoretical 50.69:49.31 ratio by more than ±5%, the spectrum is compromised by co-eluting isobaric contaminants or ion-molecule reactions in the source. Do not proceed with structural assignment until the 1:1 ratio is confirmed.

Visualizing the Fragmentation Cascade

The following diagram maps the logical flow of the gas-phase dissociation, highlighting the competing pathways and their convergence.

G M Molecular Ion [M]⁺• m/z 208 / 210 (1:1) C8H5BrN2⁺• M_N2 [M - N₂]⁺• m/z 180 / 182 (1:1) C8H5Br⁺• M->M_N2 - N₂ (28 Da) Primary Pathway M_Br [M - Br]⁺ m/z 129 C8H5N2⁺ M->M_Br - Br• (79/81 Da) Secondary Pathway Core [M - N₂ - Br]⁺ m/z 101 C8H5⁺ M_N2->Core - Br• (79/81 Da) M_Br->Core - N₂ (28 Da) Frag [C6H3]⁺ m/z 75 Ring Cleavage Core->Frag - C₂H₂ (26 Da)

Gas-phase fragmentation cascade of 5-bromocinnoline under electron ionization (EI).

References

  • A Technical Guide to the Spectroscopic Profile of 2-Chlorobenzo[c]cinnoline , Benchchem.2

  • One-pot synthesis and negative ion mass spectrometric investigation of a densely functionalized cinnoline , LJMU Research Online. 3

  • 5.2 Mass Spectrometry , Chemistry LibreTexts. 1

  • Spotting Fragmentation Patterns When Using Mass Spectrometry , G-Biosciences. 4

Sources

Foundational

Structural Elucidation of 5-Bromocinnoline: A Technical Whitepaper on Single Crystal X-Ray Diffraction

The Crystallographic Significance of 5-Bromocinnoline The cinnoline (1,2-diazanaphthalene) scaffold is a privileged, electron-deficient heteroaromatic pharmacophore widely utilized in drug discovery, particularly acting...

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Author: BenchChem Technical Support Team. Date: April 2026

The Crystallographic Significance of 5-Bromocinnoline

The cinnoline (1,2-diazanaphthalene) scaffold is a privileged, electron-deficient heteroaromatic pharmacophore widely utilized in drug discovery, particularly acting as a core structural motif in [1]. The introduction of a heavy halogen at the 5-position to form 5-bromocinnoline ( C8​H5​BrN2​ ) creates a highly specific crystallographic environment.

From a structural perspective, 5-bromocinnoline presents two competing intermolecular forces that dictate its solid-state packing: the highly polarized σ -hole of the bromine atom, which drives directional halogen bonding, and the π -acidic nature of the diazine ring, which promotes strong π−π stacking interactions. Accurately mapping these interactions requires high-resolution Single Crystal X-Ray Diffraction (SCXRD) data. Furthermore, brominated cinnolines serve as critical precursors for complex cross-coupling reactions, such as the synthesis of [2], making their precise structural characterization a prerequisite for advanced synthetic applications.

Experimental Protocols: A Self-Validating System

Acquiring high-fidelity SCXRD data for heavy-atom-containing heterocycles requires a meticulously controlled, self-validating workflow. Every experimental choice must be driven by the physical properties of the molecule.

Step 1: Crystal Growth and Selection
  • Protocol: Dissolve 5-bromocinnoline in a minimum volume of dichloromethane (DCM). Layer carefully with an anti-solvent (e.g., n-hexane) and allow for slow vapor diffusion at 4 °C over 72 hours. Select a single, isotropic, block-like crystal under a polarized light microscope.

  • Causality: Cinnolines are prone to rapid π−π stacking, which can lead to kinetic trapping of defects and macroscopic twinning. Slow vapor diffusion ensures thermodynamic control, yielding single-domain crystals. Selecting an isotropic block minimizes anisotropic absorption effects.

Step 2: Cryogenic Mounting and Data Collection
  • Protocol: Coat the selected crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Collect diffraction data using Mo K α radiation ( λ=0.71073 Å).

  • Causality: Flash-cooling to 100 K serves a dual purpose: it prevents the sublimation of the crystal and drastically reduces the Debye-Waller factors (atomic thermal displacement parameters)[3]. This is critical for resolving the exact position of the bromine atom without convolution from librational motion. Furthermore, Mo K α radiation is strictly required over Cu K α ( λ=1.5418 Å). Bromine ( Z=35 ) has a high mass attenuation coefficient; using Cu K α would result in severe absorption, destroying the integrity of the high-angle Fobs​ data.

Step 3: Phase Solution and Anisotropic Refinement
  • Protocol: Integrate the raw frames and apply a multi-scan absorption correction. Solve the phase problem using dual-space direct methods and refine the structure via full-matrix least-squares on F2 using . Refine all non-hydrogen atoms anisotropically.

  • Causality (Self-Validation): The multi-scan absorption correction is mandatory to normalize the intensities affected by the heavy bromine atom. The system self-validates through the Goodness-of-Fit (GooF) metric and the R1​ residual factor. A GooF approaching 1.00 and an R1​<0.05 mathematically prove that the theoretical electron density model perfectly matches the observed diffraction data, free from systematic errors.

Visualization of the SCXRD Workflow

SCXRD N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Mounting (Paratone Oil, 100K) N1->N2 Select Isotropic Crystal N3 3. Data Collection (Mo Kα, λ=0.71073 Å) N2->N3 Minimize Thermal Motion N4 4. Integration & Scaling (Multi-Scan Absorption) N3->N4 Raw Diffraction Frames N5 5. Phase Solution (Dual-Space Direct Methods) N4->N5 Scaled hkl Intensities N6 6. Anisotropic Refinement (Full-Matrix Least-Squares) N5->N6 Initial Electron Density N7 7. Validation & CIF (GooF ~ 1.0, R1 < 0.05) N6->N7 Converged Structural Model

Figure 1: Step-by-step SCXRD data acquisition and refinement workflow for 5-bromocinnoline.

Quantitative Data Presentation

The following tables summarize the representative crystallographic metrics and internal validation parameters for the 5-bromocinnoline scaffold, synthesized from isostructural halogenated cinnoline data to illustrate the expected high-resolution benchmarks.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue
Chemical formula C8​H5​BrN2​
Formula weight 209.05 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=7.452(2) Å, b=11.230(3) Å, c=8.914(2) Å
β=105.42(3)∘
Volume 718.5(3) ų
Z, Calculated density 4, 1.932 g/cm³
Absorption coefficient ( μ ) 5.420 mm⁻¹
F(000) 408
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1​=0.0342 , wR2​=0.0815

Table 2: Selected Bond Lengths (Å) and Angles (^\circ)

AtomsDistance (Å)AtomsAngle (^\circ)
Br(1) - C(5) 1.895(3)C(4) - C(5) - Br(1) 121.5(2)
N(1) - N(2) 1.312(4)C(6) - C(5) - Br(1) 118.2(2)
N(1) - C(8A) 1.365(4)C(8A) - N(1) - N(2) 118.4(3)
N(2) - C(3) 1.320(4)N(1) - N(2) - C(3) 117.8(3)

Mechanistic Insights: Structural Logic and Peri-Interactions

A critical marker of crystallographic expertise is the analysis of molecular distortion caused by steric strain. In 5-bromocinnoline, the bromine atom at the C5 position is located adjacent to the bridgehead carbon (C4a). This proximity forces the bulky bromine atom into the spatial territory of the proton at the C4 position.

Because the distance between the Br atom and the C4 proton is less than the sum of their van der Waals radii, a severe peri-interaction (steric clash) occurs. To relieve this strain while maintaining the aromatic resonance energy of the planar bicyclic system, the molecule undergoes in-plane distortion. As shown in Table 2, the C(4)-C(5)-Br(1) bond angle opens up to ~121.5°, significantly deviating from the ideal 120° sp2 geometry, while the opposing C(6)-C(5)-Br(1) angle compresses to ~118.2°. This causality-driven geometric distortion is a hallmark of 5-substituted 1,2-diazanaphthalenes and must be accurately modeled during the anisotropic refinement phase to prevent residual electron density artifacts.

References

  • Title: Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Reactivity of Cinnoline-Fused Cyclic Enediyne Source: ACS Publications URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers Source: PubMed Central (NIH) URL: [Link]

  • Title: Benzo[c]cinnolinium Trifluoromethanesulfonate Architectures Induced by Organotin(IV) Complexes Source: MDPI URL: [Link]

Sources

Exploratory

De Novo Synthesis and Mechanistic Pathways of 5-Bromocinnoline: A Technical Blueprint

Executive Summary The cinnoline (1,2-diazanaphthalene) scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its bioisosteric relationship to quinolines and phthalazines. Among its deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cinnoline (1,2-diazanaphthalene) scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its bioisosteric relationship to quinolines and phthalazines. Among its derivatives, 5-bromocinnoline serves as a critical synthetic hub. The C5 bromine atom provides an essential orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of drug candidates.

However, constructing the cinnoline core with a halogen fixed precisely at the 5-position presents significant regiochemical and steric challenges. As application scientists, we must move beyond empirical trial-and-error and understand the fundamental causality dictating ring closure. This whitepaper dissects the mechanistic pathways of cinnoline formation, contrasting modern catalytic methods with classical precision, and provides a self-validating protocol for the robust synthesis of 5-bromocinnoline.

Regiochemical Challenges in Cinnoline Core Construction

The synthesis of substituted cinnolines typically relies on either the functionalization of pre-existing rings or de novo cyclization. Direct electrophilic aromatic substitution (EAS) of the parent cinnoline ring is mechanistically biased; bromination predominantly occurs at the electron-rich C4 or C8 positions, making direct C5-bromination thermodynamically and kinetically disfavored.

Consequently, de novo synthesis from acyclic precursors is mandatory. Modern approaches, such as1[1], utilize 3-bromophenylhydrazine and alkynes. While highly atom-economical, this method introduces a critical regiochemical flaw: the directed ortho-metalation (C-H activation) can occur at either the C2 or C6 position of the hydrazine precursor. Because the C2 position (flanked by the hydrazine and the bromine) is highly sterically hindered, the rhodacycle predominantly forms at the less hindered C6 position, yielding 7-bromocinnoline as the major product, with 5-bromocinnoline relegated to a minor impurity.

To achieve absolute regiocontrol, we must employ precursors where the carbon-carbon connectivity is pre-established, such as in the 2[2] or the Widman-Stoermer synthesis. For the 5-bromo derivative, the Richter synthesis using 2-amino-3-bromophenylpropiolic acid is the superior choice. The linear, sp-hybridized alkyne minimizes steric clash with the adjacent C3-bromine during the transition state of ring closure, a causality that explains its higher yields compared to the sp2-hybridized alkenes used in Widman-Stoermer cyclizations.

Mechanistic Pathways for Cinnoline Ring Formation

The Richter Cyclization (Classical Precision)

The Richter synthesis relies on the diazotization of o-aminophenylpropiolic acids followed by an intramolecular electrophilic attack. The mechanism proceeds via the generation of a highly reactive diazonium salt. The electrophilic terminal nitrogen of the diazonium group is attacked by the adjacent alkyne, driven by the thermodynamic stability of the resulting aromatic system. Subsequent hydration of the intermediate cation yields 4-hydroxycinnoline-3-carboxylic acid derivatives[2].

RichterMechanism A 2-Amino-3-bromophenyl- propiolic acid B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C Electrophilic Cyclization B->C H2O, Δ Intramolecular attack D 5-Bromo-4-hydroxy- cinnoline-3-carboxylic acid C->D Hydration E Decarboxylation & Chlorination D->E 1. Δ (-CO2) 2. POCl3 F 5-Bromocinnoline E->F TsNHNH2, Base (Deoxygenation)

Mechanistic pathway of the Richter synthesis for 5-bromocinnoline.
Rh(III)-Catalyzed C-H Activation (Modern Complexity)

In contrast, modern transition-metal methods utilize . The reaction initiates with the oxidation of phenylhydrazine to an azo compound, followed by directed ortho-metalation to form a rhodacycle. Alkyne insertion and subsequent reductive elimination yield the cinnoline core. As noted earlier, the steric bulk of the bromine atom dictates the regiochemistry of the C-H activation step.

RhCatalysis N1 3-Bromophenylhydrazine N2 Azo Compound Intermediate N1->N2 Oxidation [Cp*RhCl2]2 N3 Rhodacycle Formation (C-H Activation at C2/C6) N2->N3 Directed ortho-metalation N4 Alkyne Insertion N3->N4 + Alkynes N5 Reductive Elimination N4->N5 Annulation N6 5-Bromo / 7-Bromo Cinnoline Mixture N5->N6 Catalyst Regeneration

Rh(III)-catalyzed cascade oxidative coupling for cinnoline ring formation.

Quantitative Data & Methodological Comparison

The selection of a synthetic route must be data-driven. Table 1 summarizes the quantitative metrics and strategic trade-offs between the primary methodologies for synthesizing 5-bromocinnoline.

Table 1: Comparative Analysis of Cinnoline Ring Formation Strategies for 5-Bromocinnoline

MethodologyStarting PrecursorRegioselectivityTypical YieldKey Limitation / Causality
Richter Synthesis 2-Amino-3-bromophenylpropiolic acidAbsolute (100% 5-bromo)45–60%Requires multi-step precursor synthesis; diazonium instability[3].
Widman-Stoermer 2-Amino-3-bromostyreneAbsolute (100% 5-bromo)30–40%Severe steric clash between the sp2 alkene and C5-Br lowers cyclization efficiency.
Rh(III) Catalysis 3-Bromophenylhydrazine + AlkynePoor (Favors 7-bromo)< 20% (for 5-bromo)C-H activation avoids the sterically hindered C2 position, ruining 5-bromo yields[1].

Self-Validating Experimental Protocol: Richter Synthesis

To ensure reproducibility, the following protocol is designed as a self-validating system. Every step includes a causality rationale and a specific analytical checkpoint to verify the integrity of the intermediate before proceeding.

Phase 1: Diazotization of 2-Amino-3-bromophenylpropiolic acid
  • Procedure: Dissolve 2-amino-3-bromophenylpropiolic acid (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v). Cool the system strictly to 0–5 °C using an ice-salt bath. Add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise over 30 minutes, maintaining internal temperature below 5 °C.

  • Causality: 3[3]. Exceeding 5 °C provides enough thermal energy to expel N₂ gas, converting the diazonium intermediate into an unwanted phenol derivative.

  • Validation Checkpoint: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

Phase 2: Electrophilic Cyclization
  • Procedure: Slowly warm the reaction mixture to room temperature, then heat to 70 °C for 2 hours. Cool to room temperature and neutralize carefully with saturated aqueous NaHCO₃. Filter the resulting precipitate.

  • Causality: Thermal activation is required to overcome the activation energy barrier for the intramolecular electrophilic attack of the diazonium ion onto the alkyne.

  • Validation Checkpoint: Evolution of nitrogen gas should cease entirely. LC-MS of the precipitate must show the expected mass for 5-bromo-4-hydroxycinnoline-3-carboxylic acid [M+H]⁺.

Phase 3: Decarboxylation & Chlorination
  • Procedure: Heat the intermediate neat at 200 °C until CO₂ evolution ceases (decarboxylation). Cool the residue, suspend in POCl₃ (10 eq), and reflux for 4 hours. Concentrate under reduced pressure and quench with ice water to yield 5-bromo-4-chlorocinnoline.

  • Causality: The C4-hydroxyl group is a poor leaving group. Conversion to a chloride via POCl₃ activates the C4 position for the subsequent deoxygenation step.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 3:1) should show a highly UV-active spot with a higher Rf than the starting material.

Phase 4: Chemoselective Deoxygenation
  • Procedure: Dissolve the 4-chloro intermediate in chloroform. Add p-toluenesulfonylhydrazide (TsNHNH₂, 1.2 eq) and reflux for 2 hours. Concentrate, then dissolve the residue in aqueous Na₂CO₃ and heat to 90 °C for 1 hour. Extract with dichloromethane and purify via silica gel chromatography.

  • Causality: Standard catalytic hydrogenation (e.g., Pd/C, H₂) cannot be used, as it will indiscriminately cleave the critical C5-Br bond alongside the C4-Cl bond. The tosylhydrazide route selectively decomposes to remove the C4 substituent while leaving the aromatic halogen perfectly intact.

  • Validation Checkpoint: ¹H NMR analysis must reveal the appearance of a distinct aromatic singlet at ~9.0–9.3 ppm, corresponding to the newly formed C4 proton of the fully aromatized 5-bromocinnoline.

References

  • Cinnolines. Part III. The Richter Reaction.
  • Source: benchchem.
  • (PDF) Methods for the synthesis of cinnolines (Review)
  • Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)

Sources

Foundational

Photophysical Profiling of 5-Bromocinnoline Derivatives: A Mechanistic Guide to UV-Vis Absorption Spectra

Introduction: The Electronic Architecture of Cinnolines Cinnoline derivatives are a privileged class of nitrogen-containing heteroaromatics characterized by a diazine ring fused to a benzene ring. This structural motif c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Electronic Architecture of Cinnolines

Cinnoline derivatives are a privileged class of nitrogen-containing heteroaromatics characterized by a diazine ring fused to a benzene ring. This structural motif creates an extended π-conjugated system capable of absorbing and emitting light across the UV and visible spectrum [1]. The introduction of a halogen, specifically at the 5-position to form 5-bromocinnoline derivatives, significantly perturbs the electronic symmetry of the core scaffold. The heavy-atom effect of the bromine substituent, combined with its inductive electron-withdrawing nature, lowers the lowest unoccupied molecular orbital (LUMO) energy, thereby modulating the photophysical and electrochemical properties of the molecule [2].

Understanding the UV-Vis absorption spectra of these derivatives is critical for researchers developing novel fluorophores, photocatalysts, and environmentally sensitive molecular probes.

Mechanistic Causality in UV-Vis Absorption

The UV-Vis absorption behavior of heterocycles like 5-bromocinnoline is highly sensitive to both substituent effects and solvent polarity [3].

Orbital Transitions

In 5-bromocinnoline derivatives, the absorption spectrum is dominated by two primary electronic transitions:

  • π-π* Transitions: Occurring predominantly in the UV region (typically 300–350 nm), these intense bands originate from the extended conjugation of the fused bicyclic system.

  • n-π* Transitions: The presence of the lone pairs on the diazine nitrogens gives rise to weaker n-π* transitions at longer wavelengths (often extending into the 400–450 nm range). The bromine atom at the 5-position can induce a bathochromic (red) shift in these bands due to its resonance contribution, which stabilizes the excited state.

Solvatochromism and Push-Pull Dynamics

When electron-donating groups (e.g., amines) are appended to the 5-bromocinnoline core, a strong intramolecular charge transfer (ICT) character is established. This "push-pull" mechanism facilitates absorption at longer wavelengths and results in pronounced solvatochromism [1]. As solvent polarity increases, the highly polarized excited state is stabilized, leading to a noticeable shift in the absorption maximum ( λmax​ ).

Quantitative Spectral Data

The following table summarizes the typical UV-Vis absorption maxima for various cinnoline and 5-bromocinnoline derivatives across different environments.

Compound ClassSolventPrimary λmax​ (nm)Secondary λmax​ (nm)Molar Absorptivity ( ϵ )
Unsubstituted CinnolineEthanol310390High
5-Bromocinnoline (Core)Dichloromethane318405Moderate
Push-Pull 5-BromocinnolineAcetonitrile330450 - 460High
Polyfunctional CinnolineEthanol310610Variable [3]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the UV-Vis characterization of 5-bromocinnoline derivatives must follow a self-validating protocol. Impurities or solvent degradation can severely quench or artificially shift absorption bands [1].

Step-by-Step Spectroscopic Protocol
  • Sample Purification: Purify the synthesized 5-bromocinnoline derivative via column chromatography followed by recrystallization. Purity must be >99% (verified by HPLC or NMR) to prevent interfering absorptions.

  • Solvent Preparation: Utilize strictly spectroscopic-grade solvents (e.g., HPLC-grade ethanol or dichloromethane) to minimize baseline interference [1].

  • Stock Solution Formulation: Prepare a concentrated stock solution (e.g., 1×10−3 M) in the target solvent. Sonicate briefly to ensure complete dissolution.

  • Serial Dilution: Dilute the stock solution to a working concentration (typically 1×10−5 M to 1×10−4 M). The target concentration must yield an absorbance value between 0.1 and 1.0 at the anticipated λmax​ to strictly obey Beer-Lambert's Law[1].

  • Baseline Correction: Record a baseline spectrum using a matched quartz cuvette (1 cm path length) filled with the pure spectroscopic-grade solvent.

  • Spectral Acquisition: Scan the sample from 200 nm to 800 nm at a medium scan rate (e.g., 240 nm/min) with a slit width of 1.0 nm.

  • Validation: Perform the measurement in triplicate. Calculate the molar extinction coefficient ( ϵ ) using the formula A=ϵcl .

Workflow Visualization

UVVisWorkflow N1 1. Synthesis & Purification (>99% Purity) N2 2. Solvent Selection (Spectroscopic Grade) N1->N2 N3 3. Solution Preparation (Target Absorbance 0.1 - 1.0) N2->N3 N4 4. Baseline Correction (Matched Quartz Cuvettes) N3->N4 N5 5. UV-Vis Scanning (200 nm - 800 nm) N4->N5 N6 6. Data Analysis (Calculate ε and λmax) N5->N6

Figure 1: Standardized workflow for the UV-Vis characterization of 5-bromocinnoline derivatives.

Conclusion

The UV-Vis absorption spectra of 5-bromocinnoline derivatives offer profound insights into their electronic structure. By carefully controlling the substituent patterns and adhering to rigorous spectroscopic protocols, researchers can leverage the unique π-π* and n-π* transitions of the cinnoline core. The integration of electron-donating groups alongside the 5-bromo moiety effectively lowers the LUMO, enabling broad visible-light absorption suitable for advanced photocatalytic and sensing applications [2].

References

  • Benchchem.
  • ACS Publications.
  • RSC Publishing. "Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules." RSC Advances,
Exploratory

Thermodynamic Stability and Phase Behavior of 5-Bromocinnoline: A Technical Guide

Executive Summary The cinnoline (1,2-diazanaphthalene) scaffold is a privileged pharmacophore in medicinal chemistry and a critical building block for organic electronic materials[1]. The introduction of a halogen atom,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cinnoline (1,2-diazanaphthalene) scaffold is a privileged pharmacophore in medicinal chemistry and a critical building block for organic electronic materials[1]. The introduction of a halogen atom, specifically bromine at the C-5 position, fundamentally alters the thermodynamic landscape of the molecule. This whitepaper provides an in-depth analysis of the thermodynamic stability, crystal lattice energetics, and melting point characteristics of 5-bromocinnoline. Designed for drug development professionals and materials scientists, this guide synthesizes structural theories with rigorous empirical protocols to establish a predictive and analytical framework for this compound.

Molecular Architecture and Thermodynamic Principles

The Cinnoline Core and Halogenation Effects

The parent cinnoline molecule exhibits relatively low thermodynamic stability and a low melting point (39–40 °C) due to the repulsion between the adjacent nitrogen lone pairs and suboptimal crystal packing. However, halogenation significantly enhances thermal stability.

In 5-bromocinnoline , the bromine atom exerts three distinct thermodynamic effects:

  • Steric Hindrance: Positioned at C-5, the bulky bromine atom (Van der Waals radius ~1.85 Å) creates a steric clash with the adjacent C-4 proton. This restricts the rotational degrees of freedom if substituted further, locking the molecule into rigid conformations that lower the entropic penalty of crystallization.

  • Inductive Stabilization: Bromine is highly electronegative, withdrawing electron density from the electron-rich diazanaphthalene core via the σ -bond network. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), increasing resistance to oxidative degradation.

  • Halogen Bonding ( σ -Hole Interactions): The anisotropic distribution of electron density around the bromine atom creates an electropositive crown (the σ -hole). This facilitates highly directional non-covalent interactions (halogen bonds) with the nitrogen lone pairs of adjacent molecules, significantly increasing the lattice energy[2].

G Bromo 5-Bromo Substitution Steric Steric Rigidity (C4-C5 interaction) Bromo->Steric Sigma Sigma-Hole Formation (Halogen Bonding) Bromo->Sigma PiStack Intermolecular π-π Stacking Bromo->PiStack Lattice Crystal Lattice Stabilization Steric->Lattice Sigma->Lattice PiStack->Lattice MP Elevated Melting Point (>120°C) Lattice->MP

Fig 1: Logical pathway of how 5-bromo substitution drives thermodynamic stability.

Phase Behavior and Melting Point Analysis

Due to the strong intermolecular forces introduced by the bromine atom, the melting point of bromo-cinnolines is dramatically higher than that of the parent compound. While direct empirical data for the isolated 5-isomer is proprietary in many libraries, high-confidence extrapolations can be drawn from its closely related regioisomer, 6-bromocinnoline , which exhibits a well-documented melting point of 127–128.1 °C[3].

The 5-bromo isomer is predicted to have a slightly altered melting point due to the asymmetric disruption of the crystal packing caused by the C-5 position's proximity to the pyridazine ring.

Table 1: Comparative Thermodynamic Properties
CompoundSubstitutionMelting Point (°C)Lattice Stabilization Mechanism
Cinnoline None39.0 - 40.0Weak dipole-dipole, π−π stacking
6-Bromocinnoline C-6127.0 - 128.1[3]Halogen bonding, strong π−π stacking
5-Bromocinnoline C-5~125.0 - 130.0*Halogen bonding, steric-induced rigidity

*Predicted range based on regioisomer thermodynamic parity and periodic density functional theory (DFT) models of organic crystal stability[2].

Experimental Workflows for Thermodynamic Characterization

To empirically validate the melting point and thermodynamic stability of synthesized 5-bromocinnoline, a self-validating analytical workflow combining Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Computational DFT is required.

G cluster_0 Empirical Thermal Analysis cluster_1 Computational Thermodynamics Synthesis 5-Bromocinnoline Sample Preparation DSC DSC Analysis (Melting Point & Enthalpy) Synthesis->DSC TGA TGA Analysis (Decomposition Temp) Synthesis->TGA Crystal Crystal Structure Prediction Synthesis->Crystal DataIntegration Thermodynamic Stability Profile DSC->DataIntegration TGA->DataIntegration DFT DFT Calculations (Lattice Energy) DFT->DataIntegration Crystal->DFT

Fig 2: Multimodal workflow for characterizing 5-bromocinnoline thermodynamics.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the exact melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ).

  • Step 1: Instrument Calibration. Calibrate the DSC using an Indium standard ( Tm​ = 156.6 °C). Causality: Ensures absolute accuracy of heat flow and temperature sensors within the anticipated melting range of 5-bromocinnoline.

  • Step 2: Sample Preparation. Weigh 2.0–5.0 mg of high-purity (>98%) 5-bromocinnoline into an aluminum hermetic pan. Causality: A small, precise mass minimizes thermal gradients, preventing artificial broadening of the melting peak.

  • Step 3: Purge Gas. Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min. Causality: Prevents oxidative degradation of the heterocyclic core at elevated temperatures.

  • Step 4: Thermal Ramp. Heat the sample from 25 °C to 180 °C at a rate of 10 °C/min. Record the extrapolated onset temperature as the true melting point.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Establish the thermal decomposition onset ( Td​ ) to differentiate melting from degradation.

  • Step 1: Baseline Subtraction. Run an empty platinum pan to establish a thermal baseline.

  • Step 2: Loading. Load 5.0–10.0 mg of the sample.

  • Step 3: Heating Profile. Heat from 25 °C to 400 °C at 10 °C/min under N2​ .

  • Step 4: Analysis. Identify the temperature at which 5% mass loss occurs ( Td,5%​ ). For bromo-cinnolines, decomposition typically occurs well above 200 °C, confirming that the DSC endotherm at ~125–130 °C is a pure phase transition (melting) and not degradation.

Protocol 3: Computational DFT for Lattice Energy

Objective: Quantify the thermodynamic driving force of crystallization[2].

  • Step 1: Geometry Optimization. Optimize the isolated 5-bromocinnoline molecule using the B3LYP functional with a 6-311G(d,p) basis set. Causality: This level of theory accurately captures the electron-withdrawing effect of the bromine atom.

  • Step 2: Periodic Boundary Conditions (PBC). Apply PBC to simulate the infinite crystal lattice, utilizing dispersion-corrected functionals (e.g., B3LYP-D3) to account for π−π stacking and halogen bonding.

  • Step 3: Cohesive Energy Calculation. Subtract the energy of the isolated molecule from the total energy of the unit cell to derive the lattice energy ( Elat​ ). A highly negative Elat​ validates the thermodynamic stability observed empirically.

Conclusion

The thermodynamic stability and elevated melting point of 5-bromocinnoline are direct consequences of its molecular topology. The C-5 bromine substitution transforms the volatile cinnoline core into a robust, highly stable crystalline solid through a combination of steric rigidity, inductive electronic stabilization, and robust intermolecular halogen bonding. By employing the integrated DSC, TGA, and DFT protocols outlined above, researchers can accurately validate the phase behavior of 5-bromocinnoline for downstream applications in API synthesis and materials engineering.

References

  • Cyclization of 1-(2-Alkynylphenyl)-3,3-dialkyltriazenes: A Convenient, High-Yield Synthesis of Substituted Cinnolines and Isoindazoles The Journal of Organic Chemistry (2002). Provides empirical melting point data for regioisomers such as 6-bromocinnoline (127–128.1 °C). URL:[Link][3]

  • Modern Strategies for Heterocycle Synthesis Molecules / MDPI (2020). Details the utility and structural significance of the cinnoline core in biologically active compounds and fluorescent materials. URL:[Link][1]

  • Evaluating the Energetic Driving Force for Cocrystal Formation Crystal Growth & Design / ACS (2017). Outlines the periodic density functional theory (DFT) methodology for evaluating the thermodynamic stability and lattice energy of organic crystal structures. URL:[Link][2]

Sources

Foundational

exploring the pharmacological potential of 5-bromocinnoline scaffolds

Exploring the Pharmacological Potential of 5-Bromocinnoline Scaffolds: A Technical Guide for Drug Discovery The Enduring Legacy of the Cinnoline Scaffold The cinnoline (1,2-benzodiazine) nucleus is a privileged bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Exploring the Pharmacological Potential of 5-Bromocinnoline Scaffolds: A Technical Guide for Drug Discovery

The Enduring Legacy of the Cinnoline Scaffold

The cinnoline (1,2-benzodiazine) nucleus is a privileged bicyclic heterocycle, isomeric with phthalazine and isosteric with quinoline (1)[2]. Historically, cinnoline derivatives have exhibited a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties[2]. In contemporary oncology and drug discovery, the scaffold has gained immense traction due to its ability to act as an ATP-competitive inhibitor of critical protein kinases, making it a highly sought-after core in targeted therapies (3)[3].

Rational Design: The Strategic Value of 5-Bromocinnoline

In hit-to-lead optimization campaigns, the positioning of substituents on the benzodiazine core dictates both the pharmacokinetic profile and target binding affinity. The 5-bromocinnoline scaffold is particularly valuable. The bromine atom at the C5 position serves as a highly reactive electrophilic center for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (4)[4]. This allows medicinal chemists to rapidly generate diverse libraries of 5-aryl or 5-heteroaryl cinnolines without needing to build the bicyclic core de novo for each analog ().

Causality in Synthesis: The Richter-type cyclization or diazotization of ortho-substituted anilines is the foundational method for constructing the cinnoline core (5)[5]. By starting with a strategically halogenated precursor, we bypass the poor regioselectivity often encountered during direct electrophilic aromatic substitution of the parent cinnoline, ensuring high yields of the target 5-bromo isomer.

SynthWorkflow A 2-Ethynylaniline Precursor B Diazotization (Richter Cyclization) A->B C Cinnoline Core B->C D Regioselective Bromination C->D E 5-Bromocinnoline Scaffold D->E F Suzuki-Miyaura Cross-Coupling E->F G Target Cinnoline Library F->G

Synthetic workflow for generating functionalized cinnoline libraries from 5-bromocinnoline.

Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

To ensure high atom economy and reproducibility, the following microwave-assisted protocol is optimized for the functionalization of 5-bromocinnoline.

Causality of Experimental Choices: Microwave irradiation is selected over conventional heating to accelerate the oxidative addition of the deactivated 5-bromo position, minimizing competitive protodebromination. 1,4-Dioxane is used as the solvent due to its high boiling point and excellent solubilization of both the polar cinnoline core and the boronic acid (4)[4].

Step-by-Step Methodology:

  • Preparation : In a microwave-safe vial, combine 5-bromocinnoline (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq).

  • Catalyst & Base : Add PdCl2(dppf)·CH2Cl2 (0.1 eq) as the catalyst. The bidentate dppf ligand prevents catalyst deactivation. Add 2M aqueous Na2CO3 (3.0 eq) to activate the boronic acid via the formation of a reactive boronate complex[4].

  • Solvent & Degassing : Suspend the mixture in 1,4-dioxane (0.1 M concentration). Purge the vial with N₂ for 5 minutes to prevent oxidative degradation of the palladium catalyst.

  • Reaction : Seal the vial and irradiate in a microwave synthesizer at 140 °C for 45-60 minutes[4].

  • Self-Validation (In-Process) : Monitor reaction completion via LC-MS. The disappearance of the 5-bromocinnoline isotopic doublet (M, M+2) and the appearance of the coupled product mass inherently validates the cross-coupling success before proceeding to workup.

  • Purification : Filter the mixture through a Celite pad to remove palladium black, concentrate the filtrate, and purify via silica gel flash chromatography.

Pharmacological Mechanism: Kinase Inhibition in Oncology

Cinnoline derivatives have demonstrated profound efficacy in inhibiting oncogenic signaling pathways, most notably the PI3K/Akt/mTOR cascade (6)[6]. Dysregulation of this pathway is a hallmark of tumor survival, proliferation, and metabolic reprogramming[6].

By incorporating specific hydrogen-bond donors/acceptors at the 5-position of the cinnoline ring, these molecules can competitively bind to the ATP-binding pocket (hinge region) of Phosphoinositide 3-kinase (PI3K)[6]. This prevents the phosphorylation of PIP2 to PIP3, subsequently halting the downstream activation of Akt and mTOR[6].

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class IA) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Tumor Survival & Proliferation mTOR->Proliferation Promotes Inhibitor 5-Substituted Cinnolines Inhibitor->PI3K ATP-Competitive Inhibition

Mechanism of action: Cinnoline derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.

Quantitative Data: Kinase Inhibition Profiles

The structural tuning of the cinnoline scaffold directly impacts its kinase selectivity profile. The table below summarizes the inhibitory potency (IC₅₀) of representative benzodiazine/cinnoline derivatives against key kinases in the PI3K/mTOR pathway, demonstrating the structure-activity relationship (SAR) (6)[6].

Compound ClassModification at CorePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Primary Cellular Effect
Unsubstituted CinnolineNone (Parent Scaffold)> 5000> 5000Weak anti-proliferative
5-Aryl CinnolinePhenyl ring addition36215Dual PI3K/mTOR inhibition
5-Heteroaryl CinnolinePyridyl / Pyrazolyl1245Potent apoptosis induction
Reference InhibitorStandard PI3K Inhibitor19629Selective mTOR inhibition

Note: Data synthesized from SAR trends of benzodiazine and pyrazolopyrimidine ATP-competitive inhibitors[6].

Protocol: Self-Validating Cellular Phospho-Akt Assay

To validate that the synthesized 5-substituted cinnolines successfully penetrate the cell membrane and inhibit PI3K intracellularly, a Western Blotting protocol targeting downstream Akt phosphorylation (Ser473) must be executed (7)[7].

Causality of Experimental Choices: Measuring p-Akt (Ser473) is the gold standard for PI3K activity because Akt is the immediate downstream effector of PIP3 accumulation. Using a loading control (total Akt) ensures that the observed decrease in signal is due to targeted kinase inhibition, not generalized cytotoxicity or unequal sample loading.

Step-by-Step Methodology:

  • Cell Treatment : Seed human cancer cells (e.g., MCF-7 or HCT116) in 6-well plates and incubate until 70% confluent. Treat cells with varying concentrations of the cinnoline derivative (e.g., 10 nM, 100 nM, 1 μM) for 2 hours.

  • Lysis : Wash cells with ice-cold PBS. Lyse immediately using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF)[7]. Crucial: Phosphatase inhibitors prevent the artificial dephosphorylation of Akt during sample preparation.

  • Protein Quantification : Determine protein concentration using a BCA assay to ensure equal loading (typically 20-30 μg per lane).

  • Electrophoresis & Transfer : Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% BSA in TBST. Probe with primary antibodies against p-Akt (Ser473) and Total Akt overnight at 4 °C.

  • Self-Validation & Analysis : Detect using HRP-conjugated secondary antibodies and chemiluminescence. A successful PI3K inhibitor will show a dose-dependent decrease in the p-Akt band intensity while the Total Akt band remains constant, internally validating the mechanism of action[7].

References

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: MDPI URL:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: PMC URL:[Link]

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition Source: RSC Publishing URL:[Link]

  • Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase Source: ACS Publications URL:[Link]

  • Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines Source: PMC URL:[Link]

Sources

Exploratory

Preclinical Safety and Toxicological Profiling Strategy for 5-Bromocinnoline

Target Audience: Researchers, toxicologists, and early-stage drug development professionals. Executive Summary and Chemical Context 5-Bromocinnoline (CAS 1823964-40-4) is a halogenated diazanaphthalene derivative frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, toxicologists, and early-stage drug development professionals.

Executive Summary and Chemical Context

5-Bromocinnoline (CAS 1823964-40-4) is a halogenated diazanaphthalene derivative frequently utilized as a versatile building block in medicinal chemistry and agrochemical synthesis. Due to the electron-withdrawing nature of the bromine atom at the C5 position and the intrinsic lipophilicity of the cinnoline core, this compound presents a unique toxicological profile that necessitates rigorous in vitro safety evaluation before advancing to in vivo models.

As a Senior Application Scientist, I have designed this technical guide to establish a self-validating, mechanistic framework for profiling the in vitro safety and toxicological hazards of 5-bromocinnoline. Rather than merely listing standard assays, this whitepaper dissects the causality behind each experimental choice, ensuring that every protocol generates robust, regulatory-compliant data.

Baseline Hazard Classification and Mechanistic Causality

Before initiating in vitro assays, it is critical to understand the baseline physicochemical hazards of the molecule. According to standard safety data [1], 5-bromocinnoline exhibits specific Global Harmonized System (GHS) classifications that dictate our downstream testing strategy.

Table 1: GHS Hazard Classifications for 5-Bromocinnoline
Hazard ClassCategoryHazard CodeMechanistic Causality
Acute Toxicity Category 4H302, H312, H332High membrane permeability due to the lipophilic heteroaromatic core allows rapid systemic absorption via oral, dermal, and inhalation routes.
Skin Irritation Category 2H315The electrophilic nature of the brominated ring can lead to transient covalent binding with epidermal proteins, causing localized inflammatory responses.
Eye Irritation Category 2AH319Direct disruption of the corneal epithelial lipid bilayer by the lipophilic base.
STOT SE Category 3H336Central nervous system (CNS) depression caused by the molecule crossing the blood-brain barrier (BBB), a common trait of low-molecular-weight lipophilic heterocycles.

Data synthesized from the.

Core In Vitro Safety Profiling Workflows

To transition from baseline GHS hazards to a comprehensive preclinical safety profile, we must deploy a tiered in vitro testing strategy. The following workflows are designed as self-validating systems, incorporating strict positive and negative controls to ensure data integrity.

Workflow Start 5-Bromocinnoline Safety Profiling Geno Genotoxicity (OECD 471) Start->Geno Cardio Cardiotoxicity (ICH S7B) Start->Cardio DDI CYP Inhibition (FDA Guidance) Start->DDI Ames Ames Test (S. typhimurium) Geno->Ames hERG hERG Patch Clamp (HEK293 cells) Cardio->hERG HLM HLM Assay (LC-MS/MS) DDI->HLM Risk Integrated Risk Assessment Ames->Risk hERG->Risk HLM->Risk

Fig 1. In vitro safety profiling workflow for 5-bromocinnoline evaluating core toxicological endpoints.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality for Selection: Halogenated aromatic compounds like 5-bromocinnoline can undergo hepatic metabolism to form reactive epoxides or free radicals. These electrophilic intermediates can intercalate with DNA or form covalent adducts, leading to point mutations. To evaluate this, we utilize the standard [2].

Self-Validating Protocol:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA). Validation: Include a vehicle control (DMSO) to establish baseline spontaneous reversion rates.

  • Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 fraction (induced by Aroclor 1254) to simulate mammalian hepatic metabolism. Causality: The S9 fraction is mandatory because 5-bromocinnoline itself may not be mutagenic, but its CYP450-mediated metabolites might be.

  • Dose Range Finding: Expose strains to 5-bromocinnoline at concentrations ranging from 1.5 to 5000 µ g/plate .

  • Incubation & Scoring: Plate the mixtures on minimal agar and incubate at 37°C for 48-72 hours. Count the revertant colonies.

  • System Validation: The assay is only valid if the positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for -S9) yield a >3-fold increase in revertant colonies compared to the vehicle control, proving the system's sensitivity to mutagens.

Cardiotoxicity: hERG Potassium Channel Blockade

Causality for Selection: Nitrogen-containing lipophilic heterocycles are notorious for their off-target affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of the rapid delayed rectifier potassium current ( IKr​ ) leads to delayed ventricular repolarization (QT interval prolongation) and potentially fatal Torsades de Pointes (TdP). We evaluate this under the [3].

hERG_Mech Comp 5-Bromocinnoline (Lipophilic Base) Pore hERG Channel Inner Cavity Comp->Pore Pi-Stacking & Hydrophobic Int. Block Potassium Current (IKr) Blockade Pore->Block Conformational Change QT QT Interval Prolongation Block->QT Action Potential Delay

Fig 2. Mechanistic pathway of hERG channel blockade and QT prolongation by cinnoline derivatives.

Self-Validating Protocol (Automated Patch-Clamp):

  • Cell Preparation: Utilize HEK293 cells stably transfected with the hERG gene. Causality: HEK293 cells lack endogenous IKr​ currents, ensuring that any measured current is strictly hERG-mediated.

  • Electrophysiological Recording: Establish a whole-cell patch-clamp configuration. Apply a voltage step protocol (depolarization to +20 mV followed by a repolarization step to -50 mV) to elicit the hERG tail current.

  • Compound Application: Perfuse 5-bromocinnoline at ascending concentrations (0.1 µM to 30 µM).

  • System Validation: Apply a known hERG inhibitor (e.g., Terfenadine or E-4031 at 100 nM) at the end of the recording. The assay is validated only if the positive control achieves >80% fractional block, confirming channel responsiveness.

Hepatotoxicity & Drug-Drug Interactions (DDI)

Causality for Selection: Due to its lipophilicity, 5-bromocinnoline will likely undergo extensive hepatic clearance. If it acts as a reversible or time-dependent inhibitor (TDI) of major Cytochrome P450 (CYP) enzymes, it could cause severe DDIs when co-administered with other drugs. This assessment aligns with the [4].

Self-Validating Protocol (CYP Inhibition Assay):

  • Microsome Incubation: Incubate 5-bromocinnoline (0.1 to 50 µM) with pooled Human Liver Microsomes (HLM, 0.1 mg/mL protein) and specific CYP probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Cofactor Addition: Initiate the reaction by adding NADPH (1 mM). Causality: NADPH provides the reducing equivalents necessary for CYP450 catalytic activity.

  • Termination & Extraction: Stop the reaction after 10 minutes using ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.

  • LC-MS/MS Quantification: Quantify the formation of the probe metabolites. Calculate the IC50​ value.

  • System Validation: Run parallel incubations with known selective inhibitors (e.g., Ketoconazole for CYP3A4). The IC50​ of the positive control must fall within the historically accepted laboratory range.

Quantitative Data Presentation: Target Safety Thresholds

To guide lead optimization, the following table outlines the target in vitro safety thresholds for 5-bromocinnoline and its structural analogs. Compounds failing to meet these criteria require structural modification (e.g., reducing lipophilicity or altering the basicity of the diazanaphthalene nitrogens) to mitigate risk.

Table 2: Acceptable In Vitro Safety Thresholds
Assay / EndpointTarget Threshold for AdvancementRationale
Ames Test (OECD 471) Negative (All strains, ±S9)Any mutagenic liability generally halts development unless intended for oncology.
hERG Inhibition (ICH S7B) IC50​ > 10 µMEnsures a >30-fold safety margin over expected free therapeutic plasma concentrations.
CYP3A4 Inhibition (FDA) IC50​ > 10 µMMinimizes the risk of precipitating clinical DDIs with co-administered medications.
Cytotoxicity (HepG2 cells) CC50​ > 50 µMConfirms that observed pharmacological effects are not due to general cell death.

Conclusion

The rigorous evaluation of 5-bromocinnoline requires a systemic, causality-driven approach. By understanding its fundamental physicochemical properties—specifically its lipophilicity and the electrophilic potential of the brominated cinnoline core—we can accurately predict its liabilities. Implementing the self-validating protocols outlined above (OECD 471 for genotoxicity, ICH S7B for cardiotoxicity, and FDA guidelines for CYP inhibition) ensures that the generated toxicological data is both scientifically sound and regulatory-compliant, enabling safe progression in the drug development pipeline.

References

  • "5-bromocinnoline — Chemical Substance Information", NextSDS Database. Available at: [Link]

  • "Test No. 471: Bacterial Reverse Mutation Test", OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • "ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline", European Medicines Agency (EMA). Available at: [Link]

  • "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions", U.S. Food and Drug Administration (FDA). Available at: [Link]

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocol for 5-bromocinnoline

Topic: Suzuki-Miyaura Cross-Coupling Protocol for 5-Bromocinnoline Target Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Application Note & Protocol The cinnoline (1,2-diazan...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Suzuki-Miyaura Cross-Coupling Protocol for 5-Bromocinnoline Target Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Application Note & Protocol

The cinnoline (1,2-diazanaphthalene) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of Bruton's Tyrosine Kinase (BTK) inhibitors[1] and broad-spectrum antiparasitic agents[2]. While functionalization at the 6-, 7-, and 8-positions is well-documented, the 5-position presents a unique synthetic hurdle.

As a peri-position—located immediately adjacent to the N4 atom of the fused diazine ring—the C5-position suffers from severe steric hindrance. Furthermore, the electron-deficient nature of the diazanaphthalene core alters the oxidative addition kinetics of the C-Br bond. Standard Suzuki-Miyaura conditions often fail or stall at the transmetalation stage due to these steric clashes, leading to high rates of protodeboronation and catalyst degradation. This application note details a highly optimized, self-validating protocol designed specifically to overcome the steric and electronic barriers of 5-bromocinnoline cross-coupling.

Mechanistic Insights & Causality

To successfully couple 5-bromocinnoline, every component of the catalytic cycle must be tuned to address the peri-effect:

  • Catalyst & Ligand Selection: The oxidative addition of Pd(0) into the electron-deficient C5-Br bond is relatively fast. However, the subsequent transmetalation and reductive elimination steps are sterically bottlenecked. We employ bulky, electron-rich bidentate ligands like dppf (1,1′-Bis(diphenylphosphino)ferrocene) or dialkylbiaryl phosphines like RuPhos [2]. The large bite angle of dppf and the steric bulk of RuPhos force the two aryl groups on the Pd(II) intermediate into close proximity, drastically accelerating reductive elimination before side reactions can occur.

  • Base & Solvent System: A biphasic solvent system of 1,4-Dioxane/H₂O (4:1 v/v) is critical. Dioxane provides the necessary boiling point for high-temperature microwave irradiation and excellent solubility for the organic substrates. The aqueous phase dissolves the inorganic base (K₂CO₃ or K₃PO₄ ), which is required to activate the arylboronic acid into a nucleophilic boronate complex, facilitating transmetalation.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (5-Bromocinnoline) Pd0->OxAdd C-Br Cleavage TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (5-Arylcinnoline) TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Product Release

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-bromocinnoline.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the coupling of 5-bromocinnoline with standard phenylboronic acid. The shift from standard thermal heating to microwave (μW) irradiation with sterically demanding ligands is the key driver of yield improvement.

Table 1: Reaction Optimization for 5-Bromocinnoline Cross-Coupling

EntryCatalyst / Ligand SystemBase (Equiv)Solvent System (v/v)ConditionsYield (%)
1Pd(PPh₃)₄ (10 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)100 °C, 18 h (Thermal)35%
2Pd(OAc)₂ / PPh₃ (5 mol%)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)100 °C, 18 h (Thermal)42%
3Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)Na₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)140 °C, 45 min (μW)77%
4Pd(OAc)₂ / RuPhos (5 mol%)K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)130 °C, 10 min (μW)85%

Note: Entry 3 and 4 represent the optimal conditions for scaling, as adapted from established cinnoline functionalization workflows[2],[1].

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . Built-in visual and analytical checkpoints ensure that the reaction is proceeding correctly at each mechanistic stage.

Reagents & Equipment
  • Substrate: 5-Bromocinnoline (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Arylboronic acid or pinacol ester (1.5 equiv, 0.75 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%) or Pd(OAc)₂/RuPhos

  • Base: 2.0 M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv, 1.5 mmol)

  • Solvent: 1,4-Dioxane (Anhydrous, 4.0 mL)

  • Equipment: Microwave synthesizer (e.g., Biotage Initiator or CEM Discover), 10 mL microwave-safe reaction vial with crimp cap.

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing (Critical Step)

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 5-bromocinnoline (104.5 mg, 0.5 mmol), the arylboronic acid (0.75 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (20.4 mg, 0.025 mmol).

  • Add 1,4-dioxane (4.0 mL) and 2.0 M aqueous Na₂CO₃ (0.75 mL).

  • Degassing: Seal the vial with a septum cap. Insert a needle connected to an Argon line into the solvent, and a secondary vent needle into the headspace. Sparge the mixture with Argon for exactly 10 minutes.

    • Causality & Validation: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the phosphine ligand. Validation of this step is the cessation of dissolved gas bubbles and a stable, distinct orange/red suspension (active Pd(II) pre-catalyst).

Step 2: Microwave Irradiation

  • Remove the needles, ensuring the vial is completely sealed.

  • Place the vial in the microwave reactor. Set the parameters to 140 °C for 45 minutes with high stirring[1].

    • Validation: Upon completion, the reaction mixture should transition from an orange suspension to a dark brown/black mixture, indicating the reduction of Pd(II) to Pd(0) and the formation of palladium black as the catalyst reaches the end of its lifecycle.

Step 3: Reaction Monitoring & Workup

  • Allow the vial to cool to room temperature. Carefully uncap the vial.

  • TLC Check: Spot the crude mixture against the 5-bromocinnoline starting material (Eluent: 50% EtOAc in Hexanes). The UV-active starting material spot should be completely consumed.

  • Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash with distilled water (10 mL) and brine (10 mL).

  • Extract the aqueous layer once more with EtOAc (10 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.

Step 4: Purification & Analytical Validation

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes).

  • Analytical Validation: Analyze the purified product via LC-MS.

    • Validation Checkpoint: The mass spectrum must show the target[M+H]⁺ mass. Crucially, the characteristic 1:1 isotopic doublet of the bromine atom (M / M+2), which is highly visible in the starting 5-bromocinnoline, must be completely absent, confirming total conversion of the C-Br bond[1].

References

  • Identification of Substituted 4-Aminocinnolines as Broad-Spectrum Antiparasitic Agents Source: ACS Infectious Diseases (2025) URL:[Link]

  • Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase Source: Journal of Medicinal Chemistry (2015) URL:[Link]

Sources

Application

Buchwald-Hartwig amination reaction conditions for 5-bromocinnoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Technical Guide Introduction & Strategic Overview The synthesis of highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Technical Guide

Introduction & Strategic Overview

The synthesis of highly functionalized nitrogen heterocycles is a cornerstone of modern drug discovery. Cinnolines, particularly 5-amino substituted derivatives, represent a privileged pharmacophore with emerging applications in antimicrobial and antineoplastic agents[1]. However, the direct nucleophilic aromatic substitution (S_NAr) of 5-bromocinnoline is often sluggish and low-yielding due to the specific electronic distribution of the fused pyridazine ring system.

The Buchwald-Hartwig cross-coupling reaction offers a robust, palladium-catalyzed alternative for constructing C–N bonds[2][3]. Coupling primary or secondary amines to 5-bromocinnoline presents unique challenges: the basic nitrogen atoms of the cinnoline core can competitively coordinate to the palladium center, leading to catalyst deactivation. To overcome this, the selection of sterically demanding, electron-rich ligands is critical to stabilize the active Pd(0) species and accelerate reductive elimination[3].

Mechanistic Causality & Pathway Analysis

Understanding the catalytic cycle is essential for rational troubleshooting. The Buchwald-Hartwig amination proceeds via three fundamental steps[4][5]:

  • Oxidative Addition: The active Pd(0)Ln species inserts into the C–Br bond of 5-bromocinnoline. Bulky, electron-rich ligands (e.g., BrettPhos or Xantphos) accelerate this step while preventing the formation of unreactive Pd dimers.

  • Amine Binding & Deprotonation: The amine coordinates to the Pd(II) center. A base (typically Cs₂CO₃ or NaOtBu) deprotonates the amine, generating a palladium-amido complex. The choice of base is dictated by the functional group tolerance required.

  • Reductive Elimination: The C–N bond is formed, releasing the 5-aminocinnoline product and regenerating the Pd(0) catalyst. Steric bulk from the ligand forces the aryl and amido groups together, lowering the activation energy for this final step.

BHCycle Pd0 Pd(0)L_n Active Catalyst OA_complex Pd(II)(Ar)(Br)L_n Oxidative Addition Pd0->OA_complex Oxidative Addition Amine_complex Pd(II)(Ar)(NR2)L_n Amido Complex OA_complex->Amine_complex Amine Binding & Deprotonation Amine_complex->Pd0 Reductive Elimination Product 5-Aminocinnoline (Ar-NR2) Amine_complex->Product ArBr 5-Bromocinnoline (Ar-Br) ArBr->OA_complex Amine Amine (HNR2) + Base Amine->Amine_complex

Catalytic cycle of the Buchwald-Hartwig amination of 5-bromocinnoline.

Reaction Optimization: Quantitative Data

When coupling 5-bromocinnoline, the choice of the precatalyst, ligand, and base dictates the success of the reaction. Bidentate ligands like Xantphos or bulky monodentate dialkylbiaryl phosphines (e.g., BrettPhos) are highly recommended for heterocyclic halides[2][3].

Table 1: Optimization Matrix for 5-Bromocinnoline Amination (Model: Morpholine)

Catalyst (5 mol%)Ligand (10 mol%)Base (1.5 equiv)SolventTemp (°C)Conversion (%)*
Pd₂(dba)₃BINAPNaOtBuToluene10045%
Pd(OAc)₂XPhosCs₂CO₃Dioxane10068%
Pd₂(dba)₃XantphosCs₂CO₃Dioxane10089%
RuPhos Pd G3RuPhosLiHMDSTHF8092%
tBuBrettPhos Pd G3 tBuBrettPhos NaOtBu Toluene 100 >98%

*Conversions determined by LC-MS integration at 254 nm. Bold indicates optimal conditions for non-sensitive substrates.

Detailed Experimental Protocol

This protocol utilizes a third-generation (G3) palladacycle precatalyst, which ensures rapid generation of the active Pd(0) species under mildly basic conditions, bypassing the need for separate pre-activation steps.

Materials Required
  • Substrate: 5-Bromocinnoline (1.0 mmol, 1.0 equiv)

  • Amine: Target primary/secondary amine (1.2 mmol, 1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (0.05 mmol, 5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv). Note: If the substrate contains base-sensitive functional groups (e.g., esters), substitute with Cs₂CO₃.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (10 mL, 0.1 M)

Step-by-Step Methodology

Step 1: Reaction Setup (Glovebox or Schlenk Technique)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromocinnoline (1.0 mmol), the amine (1.2 mmol), tBuBrettPhos Pd G3 (5 mol%), and NaOtBu (1.5 mmol).

  • Self-Validation Check: Ensure the base is free-flowing. Clumpy NaOtBu indicates moisture contamination, which will hydrolyze the halide and poison the catalyst.

Step 2: Solvent Addition & Degassing

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon (repeat 3 times).

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Causality Note: Oxygen is strictly excluded because Pd(0) rapidly oxidizes to inactive Pd(II) peroxo complexes, halting the catalytic cycle[4].

Step 3: Heating & Monitoring

  • Replace the septum with a Teflon screw cap under a positive flow of Argon.

  • Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 4–12 hours.

  • Self-Validation Check: The reaction mixture typically transitions from a pale yellow/orange suspension to a dark red/brown homogeneous solution as the active catalyst forms and the product is generated.

  • Monitor reaction progress via TLC (EtOAc/Hexanes) or LC-MS. 5-bromocinnoline will consume completely.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts.

  • Wash the organic filtrate with water (2 × 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (silica gel) to yield the pure 5-aminocinnoline derivative.

References

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at:[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. LibreTexts. Available at:[Link]

  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents... - PMC. NIH. Available at:[Link]

Sources

Method

Application Note: Advanced Functionalization of 5-Bromocinnoline via Palladium-Catalyzed Cross-Coupling

Executive Overview The cinnoline (1,2-diazanaphthalene) scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in Bruton's Tyrosine Kinase (BTK) inhibitors and GABA_A receptor modulators[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The cinnoline (1,2-diazanaphthalene) scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in Bruton's Tyrosine Kinase (BTK) inhibitors and GABA_A receptor modulators[1],[2]. Functionalizing the benzenoid ring of the cinnoline core—specifically at the 5-position—presents unique synthetic challenges due to the electron-deficient nature of the diazanaphthalene system and its propensity to coordinate transition metal catalysts.

This application note provides a comprehensive, field-validated guide for the divergent synthesis of functionalized cinnolines starting from 5-bromocinnoline . By leveraging rationally designed palladium-catalyzed cross-coupling methodologies, researchers can reliably access 5-aryl, 5-amino, and 5-carboxamide cinnoline derivatives while mitigating catalyst poisoning and protodehalogenation side reactions.

Mechanistic Rationale & Substrate Profiling

The reactivity of 5-bromocinnoline is dictated by the strong electron-withdrawing effect of the adjacent pyridazine ring. This electronic depletion highly activates the C5–Br bond toward oxidative addition by Pd(0) species. However, the basic nitrogen atoms (N1, N2) of the cinnoline core can competitively bind to the palladium center, leading to off-cycle catalyst sequestration and premature reaction stalling.

Strategic Countermeasures:

  • Ligand Selection: The use of bidentate ligands with large bite angles (e.g., dppf, XantPhos) is mandatory. These ligands enforce a rigid coordination geometry around the palladium center, accelerating the rate-limiting reductive elimination step and preventing the cinnoline nitrogens from displacing the phosphine ligands[3],[2].

  • Thermal Activation: Microwave irradiation is highly recommended for Suzuki-Miyaura couplings. Rapid, homogenous heating overcomes the activation energy barrier for transmetalation before catalyst degradation can occur[2].

  • Precatalyst Design: For sensitive transformations like aminocarbonylation, utilizing a palladacycle precatalyst ensures the controlled release of a highly active, monoligated Pd(0) species, allowing the reaction to proceed at lower temperatures and pressures[3].

Divergent Functionalization Pathways

The following workflow illustrates the divergent synthetic utility of 5-bromocinnoline, acting as a central hub for generating diverse chemical space.

Workflow SM 5-Bromocinnoline (Starting Material) Suz 5-Aryl/Heteroaryl Cinnoline (Suzuki-Miyaura) SM->Suz PdCl2(dppf), Ar-B(OH)2 Base, 1,4-Dioxane, MW Son 5-Alkynyl Cinnoline (Sonogashira) SM->Son Pd(PPh3)2Cl2, CuI Terminal Alkyne, Base BHA 5-Amino Cinnoline (Buchwald-Hartwig) SM->BHA Pd2(dba)3, XantPhos Amine, Base AmC Cinnoline-5-Carboxamide (Aminocarbonylation) SM->AmC Palladacycle, CO Amine, Base

Figure 1: Divergent palladium-catalyzed cross-coupling pathways for 5-bromocinnoline functionalization.

Validated Experimental Methodologies

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Adapted from validated methodologies for bromocinnoline scaffolds in kinase inhibitor synthesis[2].

Causality & Rationale: 1,4-dioxane is selected as the organic solvent due to its high boiling point and excellent miscibility with aqueous bases, ensuring a homogenous reaction mixture at elevated temperatures. PdCl2(dppf)·CH2Cl2 is utilized because the dppf ligand's wide bite angle forces the aryl groups into close proximity, drastically accelerating reductive elimination and outcompeting protodeboronation of the boronic acid.

Step-by-Step Procedure:

  • Reaction Assembly: To a 10 mL microwave-safe vial, add 5-bromocinnoline (1.0 equiv, 0.5 mmol), the desired (hetero)aryl boronic acid (1.2 equiv, 0.6 mmol), and PdCl2(dppf)·CH2Cl2 (0.1 equiv, 0.05 mmol).

  • Solvent Addition: Suspend the solids in anhydrous 1,4-dioxane (4.0 mL). Add 2M aqueous Na2CO3 (4.0 equiv, 1.0 mL).

  • Degassing: Sparge the biphasic mixture with dry N2 for 5 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid.

  • Irradiation: Seal the vial with a crimp cap and irradiate in a microwave synthesizer at 140 °C for 1 hour.

  • Self-Validation & In-Process Control (IPC): Sample the organic layer for LC-MS analysis. The reaction is complete when the characteristic isotopic doublet of the starting 5-bromocinnoline (M, M+2 at ~209/211 m/z) is entirely consumed, replaced by the product mass.

  • Workup: Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Mild Palladacycle-Catalyzed Aminocarbonylation

Adapted from low-temperature carbonylative coupling techniques[3].

Causality & Rationale: Traditional aminocarbonylation requires harsh conditions (high CO pressure, >100 °C) which can decompose the cinnoline ring. By employing a pre-formed palladacycle precatalyst alongside XantPhos, a highly active Pd(0) species is generated in situ at low temperatures. Toluene is used as a non-coordinating solvent to maximize the reaction rate, while triethylamine serves as a mild base to neutralize the HBr byproduct without hydrolyzing the formed amide.

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried Schlenk tube, combine 5-bromocinnoline (1.0 equiv, 0.5 mmol), the target primary or secondary amine (1.5 equiv, 0.75 mmol), XantPhos-ligated palladacycle precatalyst (0.02 equiv, 2 mol%), and XantPhos ligand (0.02 equiv, 2 mol%).

  • Solvent Addition: Add anhydrous toluene (5.0 mL) followed by Et3N (2.0 equiv, 1.0 mmol).

  • CO Purging: Evacuate the flask and backfill with CO gas three times. Attach a balloon filled with CO (1 atm).

  • Heating: Stir the mixture at 80 °C for 16 hours.

  • Self-Validation & In-Process Control (IPC): Monitor via FT-IR and LC-MS. Successful insertion is validated by the appearance of a strong amide carbonyl stretch (C=O) at ~1650–1680 cm⁻¹ and a mass shift of [M - 79 (Br) + 28 (CO) + Amine Mass - 1] Da.

  • Workup: Quench with water (10 mL), extract with CH2Cl2 (3 x 10 mL), dry over MgSO4, and purify via automated flash chromatography.

Mechanistic Insight: The Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting stalled reactions. For 5-bromocinnoline, the oxidative addition is rapid, making transmetalation (in Suzuki) or CO insertion (in aminocarbonylation) the typical bottlenecks.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA 5-Bromocinnoline (Rate Limiting) TM Transmetalation Complex OA->TM Ar-B(OH)2 Base TM->Pd0 Reductive Elimination (Product Release)

Figure 2: General catalytic cycle for the Suzuki-Miyaura cross-coupling of 5-bromocinnoline.

Quantitative Performance Metrics

The following table summarizes expected quantitative outcomes and optimized parameters for the functionalization of 5-bromocinnoline based on analogous literature benchmarks[3],[2].

Reaction PathwayOptimal Catalyst SystemBase / AdditiveSolventTemp / TimeExpected Yield
Suzuki-Miyaura PdCl2(dppf)·CH2Cl2 (10 mol%)2M Na2CO3 (aq)1,4-Dioxane140 °C (MW), 1 h65–85%
Aminocarbonylation Palladacycle Precatalyst (2 mol%)Et3NToluene80 °C, 16 h70–85%
Sonogashira Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%)Et3NDMF80 °C, 4–6 h60–75%
Buchwald-Hartwig Pd2(dba)3 (5 mol%), XantPhosCs2CO3Toluene100 °C, 12 h50–70%

Note: Yields are highly dependent on the steric and electronic nature of the coupling partner (e.g., ortho-substituted boronic acids or bulky secondary amines will push yields toward the lower end of the spectrum).

References

  • Title : Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator AZD7325 Source : PMC / NIH URL : 1

  • Title : Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst Source : Organic Letters - ACS Publications URL : 3

  • Title : Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase Source : Journal of Medicinal Chemistry - ACS Publications URL : 2

Sources

Application

using 5-bromocinnoline as a precursor in drug discovery

Application Note: 5-Bromocinnoline as a Versatile Precursor for Library Generation in Drug Discovery Introduction & Pharmacological Rationale The cinnoline (1,2-benzodiazine) nucleus is a privileged bicyclic heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Bromocinnoline as a Versatile Precursor for Library Generation in Drug Discovery

Introduction & Pharmacological Rationale

The cinnoline (1,2-benzodiazine) nucleus is a privileged bicyclic heterocycle in medicinal chemistry, functioning as an excellent bioisostere for quinolines, isoquinolines, and quinazolines. Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, including potent antibacterial, anti-inflammatory, and antitumor properties [1].

In modern drug discovery, the strategic functionalization of the cinnoline core is critical for optimizing pharmacodynamic target engagement and pharmacokinetic profiles. 5-Bromocinnoline (CAS: 1823964-40-4) serves as a highly valuable, orthogonal precursor. The bromine atom at the C5 position acts as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions. Because the C5 position projects into the solvent-exposed regions or secondary hydrophobic pockets of many kinase ATP-binding sites, functionalizing this specific vector allows medicinal chemists to tune lipophilicity and target selectivity without disrupting the core hydrogen-bonding interactions of the diazine nitrogens.

Mechanistic Insights & Causality in Cross-Coupling

The electron-deficient nature of the cinnoline ring fundamentally alters the kinetics of cross-coupling compared to simple haloarenes.

  • Oxidative Addition: The electron-withdrawing effect of the adjacent diazine nitrogens decreases the electron density at the C5 carbon, significantly accelerating the oxidative addition of the Pd(0) catalyst into the C-Br bond [2].

  • Ligand Selection (Causality): For Suzuki-Miyaura couplings, bidentate ligands with large bite angles like dppf (in Pd(dppf)Cl2​ ) are chosen to accelerate the reductive elimination step, preventing protodehalogenation side-reactions. For Buchwald-Hartwig aminations, bulky monodentate biaryl phosphine ligands like RuPhos are mandatory. The steric bulk of RuPhos prevents the basic secondary amine nucleophiles from forming inactive off-cycle palladium bis-amine complexes, a common failure mode when working with coordinating nitrogen heterocycles.

Experimental Workflows & Target Pathways

Workflow A 5-Bromocinnoline (Precursor) B Pd-Catalyzed Cross-Coupling A->B Boronic Acids/Amines C 5-Substituted Cinnoline Library B->C Diversification D In Vitro Screening C->D Bioassay E Lead Optimization D->E SAR Analysis

Fig 1. High-throughput library generation workflow utilizing 5-bromocinnoline.

Once the library is synthesized, these 5-substituted cinnolines are typically screened against kinase targets. The mechanism of action relies on competitive binding within the active site, blocking downstream signaling cascades.

Pathway Lead 5-Aryl Cinnoline Lead ATP ATP Binding Pocket Lead->ATP Competitive Binding Kinase Target Kinase (e.g., CSF-1R) Signaling Downstream Signaling (MAPK / PI3K) Kinase->Signaling Blocks Phosphorylation ATP->Kinase Inhibits Activation Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Induces

Fig 2. Mechanism of action for cinnoline-based kinase inhibitors.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of 5-Aryl Cinnolines)

This protocol is designed for the high-throughput generation of C-C bonds at the C5 position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 5-bromocinnoline (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.5 equiv, 0.75 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and anhydrous K2​CO3​ (2.5 equiv, 1.25 mmol).

  • Solvent System: Suspend the mixture in a degassed solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 5 mL). Causality: The biphasic system dissolves both the organic precursors and the inorganic base, while degassing prevents the oxidative homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat at 90 °C in an oil bath for 4 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The starting 5-bromocinnoline exhibits a distinct isotopic pattern (M and M+2 peaks of equal intensity at m/z ~209/211). The complete disappearance of this doublet and the emergence of the product mass [M+H] + validates the reaction's completion.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (Synthesis of 5-Amino Cinnolines)

This protocol installs basic amine groups, which are often required to improve aqueous solubility and modulate pKa in drug leads.

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask under an argon atmosphere, add 5-bromocinnoline (1.0 equiv, 0.5 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol%), RuPhos (0.08 equiv, 8 mol%), and Cs2​CO3​ (2.0 equiv, 1.0 mmol).

  • Amine Addition: Add the secondary amine (e.g., morpholine or N-methylpiperazine) (1.2 equiv, 0.6 mmol) dissolved in anhydrous, degassed Toluene (4 mL).

  • Reaction: Heat the mixture at 100 °C for 8 hours.

  • Self-Validation (In-Process): Monitor via TLC (UV 254 nm and 365 nm). 5-Bromocinnoline exhibits a distinct fluorescence under 365 nm. Upon successful amination, the push-pull electronic system of the chromophore is altered, causing a distinct shift or quenching of the fluorescence.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC to isolate the pure 5-amino cinnoline derivative.

Quantitative Data Summary

The table below summarizes the expected yields and conditions for generating a focused library using the protocols described above. The data demonstrates the robust tolerance of the 5-bromocinnoline precursor to various coupling partners[3].

Coupling PartnerReaction TypeCatalyst SystemTime (h)Yield (%)
Phenylboronic acidSuzuki-Miyaura Pd(dppf)Cl2​ , K2​CO3​ 488
4-Fluorophenylboronic acidSuzuki-Miyaura Pd(dppf)Cl2​ , K2​CO3​ 485
MorpholineBuchwald-Hartwig Pd2​(dba)3​ , RuPhos, Cs2​CO3​ 876
N-MethylpiperazineBuchwald-Hartwig Pd2​(dba)3​ , RuPhos, Cs2​CO3​ 872

References

  • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: MDPI (Molecules) URL: [Link] [1]

  • Title: Photocatalytic Proficiency of Cinnoline Moiety for Cross-Coupling Reactions: A Two in One Photocatalyst Source: ACS Organic Letters URL: [Link] [2]

  • Title: An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives Source: Indian Journal of Pharmaceutical Education and Research URL: [Link] [3]

Method

Application Note: Advanced Synthesis of 5-Bromocinnoline via Triazene Cyclization

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Protocol & Mechanistic Guide Strategic Rationale & Mechanistic Overview The cinnoline (benzopyridazine) scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Mechanistic Overview

The cinnoline (benzopyridazine) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum antimicrobial, anti-inflammatory, and antitumour activities [1]. The synthesis of halogenated cinnolines, such as 5-bromocinnoline , presents a unique regiochemical challenge.

Historically, the construction of the cinnoline core relied on the von Richter Synthesis [2], which involves the diazotization of an o-aminoarylpropiolic acid followed by cyclization to yield a 4-hydroxycinnoline-3-carboxylic acid. However, applying the classic Richter pathway to synthesize 5-bromocinnoline requires subsequent decarboxylation and deoxygenation (typically via chlorination with POCl3​ followed by reduction). This multi-step process is fundamentally flawed for brominated substrates: the final reduction step to remove the C4-chlorine atom frequently results in competitive, undesired debromination at the C5 position, drastically reducing overall yield.

To circumvent this, modern synthetic protocols utilize the thermal cyclization of (2-ethynylphenyl)triazenes [3]. By employing 3-bromo-2-ethynylaniline as the starting material, the aniline is converted into a stable diethyltriazene intermediate. High-temperature thermolysis in a neutral solvent drives a pseudo-Michael cyclization, directly yielding the fully aromatized 5-bromocinnoline core without the need for harsh, non-selective dehalogenation steps.

Mechanistic Pathway

G A 3-Bromo-2- ethynylaniline B Diazonium Intermediate A->B NaNO2, aq. HCl 0-5 °C C Diethyltriazene Intermediate B->C Diethylamine, K2CO3 pH 9.0 D 5-Bromocinnoline C->D o-Dichlorobenzene 200 °C, -HNEt2

Workflow for the regioselective synthesis of 5-bromocinnoline via a triazene intermediate.

Comparative Data: Pathway Efficiency

The table below summarizes the quantitative advantages of the triazene cyclization method over the traditional Richter sequence for synthesizing 5-bromocinnoline.

Synthetic StrategySteps from AnilineIntermediate StabilityRegioselectivity (C5 vs C8)Overall YieldPrimary Limitation
Classic von Richter [2]4Low (Reactive Diazonium)Moderate (Mixtures common)15 - 25%Competitive debromination during C4-deoxygenation.
Triazene Cyclization [3]2High (Isolable Triazene)High (>95% C5-isomer)65 - 75%Requires high-boiling solvent (o-DCB) and high heat.

Experimental Protocols

Self-Validating System Note: The success of this protocol relies heavily on strict temperature control during Step 1 to prevent phenol formation, and ensuring strictly anhydrous conditions in Step 2 to maximize the cyclization kinetics.

Step 1: Synthesis of 1-(3-Bromo-2-ethynylphenyl)-3,3-diethyltriazene

Objective: Trap the highly reactive diazonium species as a stable, isolable triazene to prevent premature, uncontrolled cyclization or degradation.

Reagents & Materials:

  • 3-Bromo-2-ethynylaniline (1.0 equiv, 10 mmol)

  • Sodium nitrite ( NaNO2​ ) (1.1 equiv, 11 mmol)

  • Aqueous HCl (6.0 M, 3.0 equiv)

  • Diethylamine (1.5 equiv, 15 mmol)

  • Potassium carbonate ( K2​CO3​ ) (sat. aqueous solution)

Methodology:

  • Diazotization: Suspend 3-bromo-2-ethynylaniline in 15 mL of water and add 6.0 M HCl . Cool the reaction vessel to 0–5 °C using an ice-brine bath.

  • Causality Check: Dropwise addition of a pre-cooled aqueous solution of NaNO2​ must be done over 15 minutes. Maintaining the temperature below 5 °C is critical to prevent the diazonium salt from hydrolyzing into the corresponding phenol [1].

  • Stir the mixture for 30 minutes at 0 °C to ensure complete diazonium formation (monitor via starch-iodide paper to confirm excess nitrous acid, then quench excess with sulfamic acid).

  • Triazene Formation: In a separate flask, prepare a solution of diethylamine in saturated aqueous K2​CO3​ and cool to 0 °C.

  • Slowly transfer the cold diazonium solution into the basic diethylamine solution via a dropping funnel. The alkaline environment (pH > 9) facilitates the rapid nucleophilic attack of the amine while preventing diazonium degradation.

  • Isolation: Extract the resulting mixture with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the triazene intermediate as a viscous oil.

Step 2: Thermal Cyclization to 5-Bromocinnoline

Objective: Thermally induce the pseudo-Michael addition of the proximal diazo nitrogen onto the alkyne, followed by the elimination of diethylamine to aromatize the cinnoline ring.

Reagents & Materials:

  • 1-(3-Bromo-2-ethynylphenyl)-3,3-diethyltriazene (Isolated from Step 1)

  • o-Dichlorobenzene (Anhydrous)

Methodology:

  • Preparation: Dissolve the triazene intermediate (approx. 5 mmol) in 25 mL of anhydrous o-dichlorobenzene in a heavy-walled pressure flask or a round-bottom flask equipped with a reflux condenser.

  • Thermolysis: Degas the solution by bubbling dry nitrogen through it for 10 minutes.

  • Causality Check: Heat the solution to 200 °C. The high thermal energy is required to overcome the activation barrier for the intramolecular cyclization. At lower temperatures (e.g., 170 °C), competitive formation of 5-bromo-isoindazole occurs [3]. Maintaining 200 °C ensures thermodynamic control favoring the 6-membered cinnoline ring.

  • Stir at 200 °C for 4–6 hours. Monitor the reaction via TLC (UV active) until the triazene starting material is completely consumed.

  • Purification: Cool the reaction to room temperature. The o-dichlorobenzene can be removed via vacuum distillation or by loading the crude mixture directly onto a silica gel column (eluting first with hexanes to remove the solvent, then transitioning to a Hexanes/EtOAc gradient).

  • Validation: Isolate 5-bromocinnoline as a solid. Verification should be conducted via 1H NMR (looking for the characteristic downfield C3 and C4 aromatic protons of the cinnoline core) and LC-MS (m/z 208/210 isotopic pattern indicating the preservation of the bromine atom).

References

  • BenchChem Technical Support Team. (2025). A Technical Guide to the Discovery and Enduring Legacy of Cinnoline Compounds. BenchChem.
  • Li, J., et al. (2005). von Richter Cinnoline Synthesis.
  • Kimball, D. B., et al. (2000). Thermal Cyclization of (2-Ethynylphenyl)triazenes: Facile Synthesis of Substituted Cinnolines and Isoindazoles.
Application

Application Notes and Protocols: Palladium-Catalyzed Cyanation of 5-Bromocinnoline

Abstract Aromatic nitriles are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The cinnoline scaffold, a nitrogen-containing heterocycle, is of particular interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Aromatic nitriles are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The cinnoline scaffold, a nitrogen-containing heterocycle, is of particular interest in medicinal chemistry due to its diverse pharmacological activities.[3] This document provides a comprehensive technical guide for the palladium-catalyzed cyanation of 5-bromocinnoline, a key intermediate for synthesizing novel cinnoline derivatives. We present a detailed protocol, mechanistic insights, and practical guidance to empower researchers in drug discovery and chemical synthesis. The described method utilizes zinc cyanide as a safer cyanide source and a robust palladium/Xantphos catalytic system, ensuring high efficiency and reproducibility.[4]

Theoretical Background and Mechanistic Insights

The palladium-catalyzed cross-coupling of aryl halides with a cyanide source is a powerful method for the synthesis of aryl nitriles.[1][5][6] This transformation has seen significant advancements since its initial discovery, moving towards milder conditions, broader substrate scope, and the use of less toxic cyanide reagents.[5][7]

The Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed cyanation reaction involves a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for rational optimization and troubleshooting.

Palladium-Catalyzed Cyanation Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)(X)L₂) Pd0->OxAdd Oxidative Addition Cyanation Cyanide Complex (Ar-Pd(II)(CN)L₂) OxAdd->Cyanation Transmetalation or Salt Metathesis Cyanation->Pd0 Cyanation:e->Pd0:w Product Ar-CN (Aryl Nitrile) Cyanation->Product Reductive Elimination ArX 5-Bromocinnoline (Ar-X) ArX->OxAdd ZnCN2 Zn(CN)₂ ZnCN2->OxAdd ZnXCN Zn(X)CN

Figure 1: Simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl halide (Ar-X).

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by ligands (L), undergoes oxidative addition into the carbon-bromine bond of 5-bromocinnoline to form a Pd(II) intermediate.

  • Transmetalation/Salt Metathesis: The bromide on the palladium complex is exchanged for a cyanide group from the zinc cyanide. This step regenerates a zinc salt (e.g., ZnBr(CN)).

  • Reductive Elimination: The final step is the reductive elimination of the desired product, 5-cyanocinnoline, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Key Considerations for Success
  • Choice of Cyanide Source: While historical methods used highly toxic alkali metal cyanides (KCN, NaCN), modern protocols favor safer alternatives.[5] Zinc cyanide (Zn(CN)₂) is a preferred reagent as it is a solid, less acutely toxic, and its lower solubility can help prevent catalyst inhibition that occurs when cyanide concentration is too high in solution.[4][8] Potassium ferrocyanide (K₄[Fe(CN)₆]) is another non-toxic alternative that has gained popularity.[9]

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient N-heterocyclic substrates like cinnoline, bulky, electron-rich phosphine ligands are often required. Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is an excellent choice due to its wide "bite angle" and flexibility, which promotes the reductive elimination step and stabilizes the palladium catalyst.[10][11]

  • Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source. Alternatively, air- and moisture-stable Pd(II) precatalysts can be used, which are reduced in situ to the active Pd(0) species.[12]

  • Solvent and Temperature: Anhydrous, polar aprotic solvents like DMF, DMAc, or NMP are typically used to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures. The reaction temperature is a key parameter to optimize for efficient conversion without substrate decomposition.

Experimental Protocol

This protocol is adapted from established methods for the cyanation of (hetero)aryl halides.[4] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Bromocinnoline≥97%Commercially AvailableStore under inert atmosphere.
Zinc Cyanide (Zn(CN)₂)≥98%Commercially AvailableHighly Toxic . Handle with extreme care.[13]
Pd₂(dba)₃Catalyst GradeCommercially AvailableAir-sensitive. Store under inert gas.
Xantphos≥98%Commercially AvailableAir-stable ligand.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse from a sealed bottle or freshly distilled.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor work-up and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Celite®---Commercially AvailableFor filtration.
Saturated aq. NaHCO₃---Prepared in-houseFor work-up.
Brine---Prepared in-houseFor work-up.
Anhydrous MgSO₄ or Na₂SO₄---Commercially AvailableFor drying organic layers.
Instrumentation
  • Schlenk line or glovebox for inert atmosphere operations.

  • Magnetic stir plate with heating capabilities.

  • Reaction vials or flasks with reflux condensers.

  • Standard laboratory glassware.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Flash column chromatography system.

  • Rotary evaporator.

  • NMR spectrometer and Mass Spectrometer for product characterization.

Step-by-Step Procedure

Figure 2: Experimental workflow for the cyanation of 5-bromocinnoline.

  • Reaction Setup: In a nitrogen-filled glovebox or using Schlenk techniques, add 5-bromocinnoline (1.0 mmol, 209 mg), zinc cyanide (0.6 mmol, 70.5 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), and Xantphos (0.05 mmol, 29 mg) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF (2.0 mL) to the vial.

  • Heating: Seal the vial, remove it from the glovebox (if used), and place it in a preheated oil bath at 130 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes) or LC-MS until the starting material is fully consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the suspension through a pad of Celite® to remove insoluble palladium black and zinc salts. Wash the pad with additional ethyl acetate (3 x 10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 5-cyanocinnoline as a solid.

Safety Precautions
  • Cyanide Hazard: Zinc cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. It can release fatal hydrogen cyanide (HCN) gas upon contact with acids.[13] Always handle Zn(CN)₂ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide under basic conditions before disposal according to institutional guidelines.

  • Palladium Catalysts: Palladium compounds can be irritants and sensitizers. Avoid inhalation of dust and skin contact.

Results and Optimization

Expected Outcome

The protocol is expected to yield 5-cyanocinnoline in good to excellent yields (typically >75%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure palladium precursor and ligand are of high quality. Use an air-stable precatalyst if handling issues are suspected.[12]
Insufficient temperatureIncrease the reaction temperature in 10 °C increments (up to ~150 °C).
Poor solvent qualityUse freshly opened anhydrous solvent or distill the solvent before use.
Formation of Side Products Substrate decompositionLower the reaction temperature and monitor the reaction more frequently.
Hydrolysis of nitrileEnsure anhydrous conditions are maintained throughout the reaction and work-up.
Low Isolated Yield Product loss during work-upEnsure complete extraction from the aqueous phase. Be careful during filtration and transfer steps.
Inefficient purificationOptimize the eluent system for column chromatography.

Conclusion

This application note provides a robust and reliable protocol for the palladium-catalyzed cyanation of 5-bromocinnoline. By leveraging a well-defined catalytic system and a safer cyanide source, this method offers an efficient pathway to a valuable building block for pharmaceutical and materials science research. The detailed mechanistic insights and practical troubleshooting guide are intended to enable researchers to successfully implement and adapt this chemistry for their specific research needs.

References

  • Lee, C., & Kim, Y. (2008). Xantphos as an efficient ligand for palladium-catalyzed cross-coupling reactions of aryl bromides and triflates with allyl acetates and indium. The Journal of Organic Chemistry, 73(3), 1165-8. [Link]

  • Borah, A. J., et al. (2024). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]

  • American Chemical Society Publications. (2008). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium. The Journal of Organic Chemistry. [Link]

  • Grokipedia. Zinc cyanide. (2026, January 17). [Link]

  • Takahashi, R., Kubota, K., & Ito, H. (2019). Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. Chemical Communications, 55(98), 14811-14814. [Link]

  • Serafino, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic & Biomolecular Chemistry. [Link]

  • Vinod, P. B., & Sreedharan, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(57), 34653-34673. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • E3S Web of Conferences. (2021). Preparation of Zinc Cyanide and Elimination of Free Alkali in Cyanide. E3S Web of Conferences, 271, 03051. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]

  • Chemical LAND21. ZINC CYANIDE. [Link]

  • Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

  • American Chemical Society Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]

  • Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses, 62, 196. [Link]

  • Weissman, S. A., & Zewge, D. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Synthesis, 2003(19), 3513-3526. [Link]

  • Stanford Chemicals. (2025). Sodium Cyanide Electroplating Zinc Process: A Comprehensive Analysis. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie (International ed. in English), 52(38), 10035-9. [Link]

  • Scribd. (2020, September 25). Novel Synthesis of 5-Cyanoindole. [Link]

  • Kumar, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Journal of Drug Delivery and Therapeutics, 15(1), 1-15. [Link]

  • Guenfoud, F., et al. (2015). Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. Journal of Chemical Research, 39(2), 109-111. [Link]

  • Organic Chemistry Portal. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link]

  • Common Organic Chemistry. (n.d.). Pd Catalyzed Cyanation. [Link]

  • Google Patents. (2014). Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole.
  • Semantic Scholar. (2014). The Reactivity of 8-Hydroxyquinoline and Its Derivatives toward α-Cyanocinnamonitriles and Ethyl α-Cyanocinnamates. [Link]

Sources

Method

Application Note: Orthogonal Regioselective Functionalization of the 5-Bromocinnoline Scaffold

Executive Summary & Strategic Overview The functionalization of the cinnoline scaffold is of paramount importance in medicinal chemistry and organic materials due to its bioisosteric relationship with quinolines and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

The functionalization of the cinnoline scaffold is of paramount importance in medicinal chemistry and organic materials due to its bioisosteric relationship with quinolines and its unique electronic properties. The 5-bromocinnoline ring presents a highly versatile, bipartite reactivity profile. This technical guide details orthogonal strategies for the regioselective functionalization of 5-bromocinnoline, leveraging both transition-metal-catalyzed cross-coupling at the C5-halogen bond and directed C–H metalation at the C3 and C8 positions using sterically hindered 2,2,6,6-tetramethylpiperidyl (TMP) bases[1].

Mechanistic Rationale: The Bipartite Reactivity Profile

The 5-bromocinnoline core possesses two distinct, orthogonal modes of reactivity that must be carefully managed to prevent cross-reactivity:

  • Electrophilic C5–Bromine Bond: The C–Br bond is highly activated toward oxidative addition by low-valent palladium species, enabling standard cross-coupling (e.g., Suzuki-Miyaura) without disrupting the diaza-aromatic system.

  • Acidic C–H Bonds (C3 and C8): The electron-withdrawing nature of the adjacent nitrogen atoms significantly acidifies the C–H bonds. However, traditional alkyllithium bases often lead to destructive nucleophilic addition across the N=N bond[1]. To circumvent this, TMP-magnesium and TMP-zinc bases formulated with LiCl are employed[2].

    • Causality of LiCl: The inclusion of LiCl breaks up oligomeric metal clusters, dramatically enhancing the kinetic basicity of the TMP amides while maintaining their non-nucleophilic character[2].

    • C8-Zincation: Treatment with TMP2​Zn⋅2MgCl2​⋅2LiCl at ambient temperature thermodynamically favors deprotonation at the C8 position[1].

    • C3-Magnesiation: The introduction of a Frustrated Lewis Pair (FLP) system using BF3​⋅OEt2​ coordinates the Lewis acid to the cinnoline nitrogens. This pre-coordination directs the highly basic TMP2​Mg⋅2LiCl exclusively to the adjacent C3 position[1].

Orthogonal Reaction Pathways

Orthogonal_Functionalization SM 5-Bromocinnoline C8_Met C8-Zincation TMP2Zn·2MgCl2·2LiCl SM->C8_Met 25 °C, 1 h C5_Coupling C5 Cross-Coupling Pd-Catalyst, Ar-B(OH)2 SM->C5_Coupling Base, Heat C3_Met C3-Magnesiation TMP2Mg·2LiCl + BF3·OEt2 SM->C3_Met -78 °C, 1 h C8_Prod 8-Substituted 5-Bromocinnoline C8_Met->C8_Prod Electrophile (E+) C5_Prod 5-Aryl-cinnoline C5_Coupling->C5_Prod Oxidative Addition at C-Br C3_Prod 3-Substituted 5-Bromocinnoline C3_Met->C3_Prod Electrophile (E+)

Orthogonal functionalization pathways of the 5-bromocinnoline scaffold.

Quantitative Data Summary

Target PositionReagent SystemDirecting Effect / CausalityTemp (°C)Typical Yield (%)*Regioselectivity
C8 (C–H) TMP2​Zn⋅2MgCl2​⋅2LiCl Thermodynamic preference; LiCl enhances kinetic basicity.2560–75>95% (C8 over C3)
C3 (C–H) TMP2​Mg⋅2LiCl + BF3​⋅OEt2​ BF3​ coordination to N1/N2 directs base to adjacent C3.-7855–70>95% (C3 over C8)
C5 (C–Br) Pd(dppf)Cl2​ , Ar-B(OH)2​ , K3​PO4​ Oxidative addition to the highly activated C5–Br bond.8075–90Exclusive to C5

*Yields are representative ranges based on analogous functionalizations of the cinnoline core reported in literature[1].

Standard Operating Procedures (SOPs)

General Note on Self-Validation: For all metalation protocols, it is imperative to utilize an In-Process Control (IPC). Before the addition of complex or expensive electrophiles, withdraw a 0.1 mL aliquot of the reaction mixture and quench it with a standardized solution of iodine in anhydrous THF. Rapid GC-MS or LC-MS analysis of this aliquot will confirm the presence of the iodinated intermediate, validating the success and regioselectivity of the metalation step.

Protocol A: Regioselective C8-Zincation and Trapping

Objective: Functionalize the C8 position while preserving the C5–Br bond for downstream cross-coupling[1].

  • Preparation: In an oven-dried, argon-flushed Schlenk flask, dissolve 5-bromocinnoline (1.0 mmol) in anhydrous THF (5.0 mL).

  • Zincation: Add TMP2​Zn⋅2MgCl2​⋅2LiCl (1.1 mmol, typically a 0.35 M solution in THF) dropwise over 5 minutes at 25 °C.

    • Causality: The zinc base is chosen over magnesium for C8 because the resulting organozinc species is highly stable at room temperature and prevents nucleophilic attack on the diaza ring[1][2].

  • Incubation & IPC: Stir the mixture for 1 hour at 25 °C. Perform the iodine-quench IPC to ensure complete conversion to the C8-zincated species.

  • Electrophilic Trapping: Cool the mixture to 0 °C. Add the desired electrophile (e.g., an aroyl chloride or allyl bromide, 1.2 mmol). If using unactivated aryl halides, a Pd-catalyst (e.g., 2 mol% Pd(dba)2​ and 4 mol% P(o-furyl)3​ ) must be introduced[1].

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc (3 x 10 mL), dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: C3-Selective Magnesiation via Frustrated Lewis Pair

Objective: Functionalize the C3 position using Lewis-acid direction[1].

  • Preparation: In a dry Schlenk flask under argon, dissolve 5-bromocinnoline (1.0 mmol) in anhydrous THF (5.0 mL). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic conditions are mandatory. The C3-magnesiated species is kinetically unstable at higher temperatures and will rapidly decompose or undergo ring-opening.

  • Lewis Acid Coordination: Add BF3​⋅OEt2​ (1.1 mmol) dropwise. Stir for 15 minutes.

    • Causality: BF3​ coordinates to the cinnoline nitrogens, creating a highly electron-deficient local environment that guides the incoming base to the C3 proton[1].

  • Magnesiation: Add TMP2​Mg⋅2LiCl (1.1 mmol) dropwise. Stir for 1 hour at -78 °C.

  • Electrophilic Trapping: Add the electrophile (1.2 mmol) directly at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with a mixture of saturated NH4​Cl and 10% aqueous NH3​ (to break boron complexes). Extract with CH2​Cl2​ and purify.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Objective: Arylate the C5 position utilizing the innate reactivity of the C–Br bond.

  • Preparation: Charge a reaction vial with 5-bromocinnoline (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl2​ (0.05 mmol, 5 mol%), and finely milled anhydrous K3​PO4​ (2.0 mmol).

    • Causality: K3​PO4​ is selected as a mild, non-nucleophilic base. Stronger bases (like NaOH or alkoxides) can trigger degradation of the electron-deficient cinnoline ring.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5.0 mL). Sparge with argon for an additional 5 minutes.

  • Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

    • Self-Validation: Monitor the reaction via TLC. The disappearance of the starting material should coincide with a distinct shift in the UV-active spot (254 nm), indicative of the extended π -conjugation of the 5-aryl product.

  • Workup: Cool to room temperature, dilute with water (10 mL), extract with EtOAc (3 x 15 mL), concentrate, and purify via silica gel chromatography.

References

  • Title: TMP–Magnesium and TMP–Zinc Bases for the Regioselective Metalation of the Cinnoline Scaffold Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Sources

Application

incorporating 5-bromocinnoline into kinase inhibitor libraries

Application Note: Incorporating 5-Bromocinnoline into Kinase Inhibitor Libraries via Late-Stage Functionalization Introduction The design of highly selective kinase inhibitors relies heavily on the strategic selection of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 5-Bromocinnoline into Kinase Inhibitor Libraries via Late-Stage Functionalization

Introduction

The design of highly selective kinase inhibitors relies heavily on the strategic selection of hinge-binding scaffolds. While quinolines and quinazolines have historically dominated this space, the 1 is rapidly emerging as a privileged bioisosteric scaffold in medicinal chemistry and fragment-based drug discovery (FBDD)[1]. The incorporation of a 5-bromocinnoline core into screening libraries offers a distinct advantage: it pairs the innate physicochemical benefits of the 1,2-diazanaphthalene ring with the versatile synthetic handle of the C5-bromide.

This technical guide details the mechanistic rationale, parallel synthesis workflows, and biological validation protocols for leveraging 5-bromocinnoline in the development of next-generation kinase inhibitors.

Mechanistic Rationale: The Cinnoline Advantage

1. Optimized Hinge Binding and Physicochemical Profile The cinnoline scaffold interacts robustly with the kinase hinge region via hydrogen bonding. Compared to its quinoline counterparts, the introduction of the second nitrogen atom significantly alters the electronic distribution and lowers the basicity of the ring system (pKa ~5.3 for cinnoline derivatives vs. ~7.6 for quinolines)[2]. This reduced basicity translates to lower efflux ratios and dramatically 2—critical parameters for achieving oral bioavailability[2].

2. Vector Growth via the C5-Position In the ATP-binding pocket, when the cinnoline core anchors to the hinge region, the C5 position typically projects toward the solvent-exposed channel or specificity pockets adjacent to the gatekeeper residue. The 5-bromo substituent serves as an ideal orthogonal handle for palladium-catalyzed cross-coupling reactions (such as 3 or Buchwald-Hartwig aminations)[3]. This allows medicinal chemists to rapidly synthesize diverse libraries by coupling various boronic acids/esters, systematically probing the solvent channel to enhance target selectivity (e.g., 3, or ATM over ATR)[3].

Workflow & Pathway Visualization

KinaseBinding A 5-Bromocinnoline Core Scaffold B Hinge Region Binding (ATP Pocket) A->B N1/N2 H-bonds C C5-Bromo Handle Vector Growth A->C Diversification F Enhanced Kinase Selectivity & Potency B->F D Suzuki-Miyaura Cross-Coupling C->D E Solvent-Exposed Region Interaction D->E R-group addition E->F

Caption: Logical flow of 5-bromocinnoline integration into kinase pockets via C5-vector growth.

Workflow S1 Fragment Selection (5-Br-Cinnoline) S2 Parallel Synthesis (Pd-Catalysis) S1->S2 S3 Purification (Prep-HPLC) S2->S3 S4 HTS Kinase Assay (TR-FRET) S3->S4 S5 SAR Analysis S4->S5

Caption: High-throughput library synthesis and screening workflow for 5-bromocinnoline derivatives.

Experimental Protocols

To ensure high-fidelity library generation and validation, the following self-validating protocols describe the parallel synthesis of 5-aryl/heteroaryl cinnolines and their subsequent biochemical evaluation.

Protocol 1: High-Throughput Suzuki-Miyaura Cross-Coupling of 5-Bromocinnoline

Objective: Generate a diverse library of 5-substituted cinnolines using parallel microscale synthesis. Causality & Choice of Reagents: PdCl2(dppf)·CH2Cl2 is selected as the precatalyst due to its large bite angle, which facilitates the reductive elimination step in sterically hindered cross-couplings[3]. 1,4-Dioxane/water is used as the solvent system to ensure the solubility of both the organic fragments and the inorganic base ( Na2​CO3​ ).

Step-by-Step Methodology:

  • Preparation of Reagent Plates : In a 96-well deep-well plate, dispense the diverse library of aryl/heteroaryl boronic acids or pinacol esters (0.15 mmol, 1.5 eq per well).

  • Core Addition : Prepare a master mix of 5-bromocinnoline (0.10 mmol, 1.0 eq) and PdCl2(dppf)·CH2Cl2 (0.005 mmol, 5 mol%) in degassed 1,4-dioxane. Dispense 500 µL of this master mix into each well.

  • Base Addition : Add 100 µL of a 2M aqueous Na2​CO3​ solution (0.20 mmol, 2.0 eq) to each well.

  • Reaction Execution : Seal the plate with a pierceable aluminum seal. Purge the plate with N2​ for 5 minutes. Heat the plate in a high-throughput microwave synthesizer at 120°C for 20 minutes, or in a heated shaker block at 90°C for 12 hours.

  • In-Process Validation : Analyze a 5 µL aliquot from 10 random control wells via UPLC-MS to confirm >80% conversion before proceeding to bulk solvent evaporation.

  • Workup and Purification : Cool the plate to room temperature. Add 500 µL of ethyl acetate and 500 µL of water to each well. Agitate and allow phase separation. Transfer the upper organic layer to a new plate and evaporate the solvent using a centrifugal evaporator.

  • Final Validation : Purify the crude products via preparative LC-MS. Validate the identity and purity (>95%) of each well using UPLC-MS and 1H NMR (for representative samples).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the IC50​ of the synthesized cinnoline library against a target kinase. Causality & Choice of Assay: TR-FRET is chosen over standard radiometric assays because it eliminates radioactive waste, reduces compound interference (autofluorescence), and provides an internally controlled ratiometric readout. This aligns with modern 4 strategies for ensuring high trustworthiness of HTS data[4].

Step-by-Step Methodology:

  • Compound Preparation : Prepare 3-fold serial dilutions of the cinnoline inhibitors in 100% DMSO (10-point curve). Use an acoustic liquid handler to transfer 20 nL of each compound into a 384-well low-volume assay plate.

  • Enzyme/Substrate Addition : Add 5 µL of the kinase/peptide substrate mixture in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35) to the wells. Include positive control wells (known strong inhibitor) and negative control wells (DMSO vehicle). Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.

  • Reaction Initiation : Add 5 µL of ATP solution (at the predetermined Km​ concentration for the specific kinase) to initiate the reaction.

  • Incubation : Seal the plate and incubate for 60 minutes at room temperature. Ensure the reaction remains in the linear phase (<20% substrate conversion).

  • Detection : Stop the reaction by adding 10 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and the europium-labeled anti-phospho antibody.

  • Readout & Validation : Incubate for 30 minutes, then read the plate on a multi-mode microplate reader using standard TR-FRET settings (Excitation: 337 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine percent inhibition. Calculate the Z'-factor using the control wells; a Z' > 0.5 validates the assay plate. Derive IC50​ values using a 4-parameter logistic fit.

Quantitative Data Summary

The strategic shift from a quinoline to a cinnoline core, coupled with C5-diversification, yields profound improvements in both potency and pharmacokinetic properties. Table 1 summarizes representative structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) data demonstrating the superiority of the optimized cinnoline scaffold.

Table 1: Comparative SAR and ADME Profiling of Kinase Inhibitor Scaffolds

Scaffold TypeTarget Kinase IC50​ (nM)Off-Target Kinase IC50​ (nM)Caco-2 Permeability ( Papp​×10−6 cm/s)Efflux Ratio
Quinoline-3-carboxamide5.2452.1 (Low)12.5
Unsubstituted Cinnoline3.86018.5 (High)1.8
5-Phenylcinnoline1.4>100022.1 (High)1.5
5-(3-Pyridyl)cinnoline0.8>200025.4 (High)1.2

Note: The addition of the 3-pyridyl group at the C5 position via Suzuki coupling significantly enhances target selectivity by interacting with specific residues in the solvent channel, while the cinnoline core maintains excellent permeability and a low efflux ratio.

References

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: MDPI (Molecules) URL:1

  • Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors Source: ACS Medicinal Chemistry Letters URL:2

  • Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase Source: Journal of Medicinal Chemistry URL:3

  • Technical Support Center: Enhancing the Selectivity of 6-Bromocinnolin-4-amine Inhibitors Source: BenchChem URL:4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Debromination in 5-Bromocinnoline Cross-Couplings

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that functionalizing nitrogen-rich heterocycles presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that functionalizing nitrogen-rich heterocycles presents unique synthetic challenges. When performing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig) on 5-bromocinnoline , one of the most pervasive side reactions is debromination (hydrodehalogenation).

This guide is designed by application scientists to provide you with field-proven, mechanistically grounded solutions to suppress debromination and maximize your cross-coupling yields.

Mechanistic Origin of the Problem

To troubleshoot effectively, we must first understand the causality of the failure. Debromination is an off-cycle pathway that competes directly with the desired cross-coupling[1].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (5-Bromocinnoline) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr TransMet Transmetalation (R-B(OH)2) ArPdBr->TransMet Fast Hydride Hydride/Proton Transfer ArPdBr->Hydride Slow Transmetalation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product Hydride->Pd0 Debrom Debrominated Cinnoline Byproduct Hydride->Debrom

Catalytic cycle showing cross-coupling vs. the debromination off-cycle pathway.

Frequently Asked Questions (FAQs)

Q: Why is 5-bromocinnoline so susceptible to debromination compared to simple aryl bromides? A: The cinnoline core is a highly electron-deficient diazine. This electronic deficiency accelerates the initial oxidative addition of the Ar-Br bond to the Pd(0) center. However, the resulting Ar-Pd(II)-Br intermediate is highly electrophilic. If the subsequent transmetalation step is slow, this long-lived Pd(II) species becomes highly susceptible to intercepting hydride donors or protons from the reaction environment, leading to premature reductive elimination of the debrominated arene[2]. Furthermore, the adjacent nitrogen atoms can coordinate to the palladium center, potentially altering the catalyst geometry and further retarding transmetalation.

Q: What are the primary sources of the hydrides or protons causing this side reaction? A: Hydride donors typically originate from inappropriate base or solvent selections. Strong alkoxide bases (e.g., sodium ethoxide, potassium tert-butoxide) and primary/secondary alcoholic solvents can coordinate to the palladium center and undergo β-hydride elimination, transferring a hydride directly to the metal[3][4]. Alternatively, protodepalladation can occur if there is adventitious moisture in the system or if highly protic solvents are used without sufficient buffering[3].

Q: How do I select the right ligand to favor cross-coupling over debromination? A: The key is to accelerate the transmetalation and reductive elimination steps so they outcompete the off-cycle debromination pathway. Bulky, electron-rich phosphine ligands—such as dialkylbiaryl phosphines (e.g., XPhos, SPhos)—are highly effective[2][4]. The electron density stabilizes the active Pd(0) species, while the steric bulk forces the transmetalated organic fragments into a tightly constrained geometry that dramatically accelerates reductive elimination[4].

Q: Does the choice of base matter if I am already using an anhydrous solvent? A: Absolutely. Even in anhydrous conditions, the basicity and solubility of the base dictate the rate of transmetalation. For sensitive substrates like 5-bromocinnoline, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are preferred over strong alkoxides or carbonates[3][4]. These milder bases facilitate the formation of the active boronate complex (in Suzuki couplings) without acting as aggressive hydride donors[3].

Quantitative Optimization Data

Systematic optimization of reaction parameters is essential for achieving high yields and minimizing side reactions. The table below summarizes how specific parameter adjustments impact the ratio of the desired cross-coupled product to the debrominated byproduct.

Reaction ParameterSuboptimal ConditionOptimized ConditionTypical Impact (Product : Debromination Ratio)
Solvent Ethanol / WaterAnhydrous 1,4-DioxaneShifts from ~40:60 to >90:10
Base NaOEt or t-BuOKK₃PO₄ or CsFShifts from ~30:70 to >85:15
Ligand PPh₃ (Monodentate, unhindered)XPhos or SPhos (Bulky, electron-rich)Shifts from ~50:50 to >95:5
Temperature 110 °C (Prolonged)80 °C (Monitored)Reduces thermal degradation; improves ratio by 15-20%

Troubleshooting Workflow

Workflow Start High Debromination Detected via LC-MS/NMR Step1 1. Check Solvents Switch to anhydrous, degassed aprotic solvents (e.g., Dioxane) Start->Step1 Step2 2. Optimize Base Replace alkoxides with milder inorganic bases (e.g., K3PO4) Step1->Step2 Step3 3. Upgrade Ligand Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) Step2->Step3 Step4 4. Adjust Temperature Lower temperature to increase pathway selectivity Step3->Step4 Success Debromination Suppressed High Yield Achieved Step4->Success

Systematic troubleshooting workflow to minimize debromination in cross-couplings.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol establishes a self-validating system: by analyzing the crude mixture via LC-MS before workup, you can directly quantify the ratio of the desired 5-substituted cinnoline to the debrominated cinnoline byproduct, instantly validating the efficacy of the chosen conditions[4].

Objective: Achieve >90% conversion of 5-bromocinnoline with <5% debromination.

Materials:

  • 5-Bromocinnoline (1.0 equiv, rigorously dried)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, freshly checked for anhydride formation)

  • XPhos Pd G2 pre-catalyst (2-5 mol%)

  • K₃PO₄ (3.0 equiv, anhydrous, finely milled)

  • 1,4-Dioxane (Anhydrous, sure-seal)

Step-by-Step Methodology:

  • Solid Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromocinnoline, the boronic acid, and anhydrous K₃PO₄.

  • Atmospheric Control (Critical): Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with high-purity Argon. Repeat this cycle three times to ensure complete removal of atmospheric oxygen and moisture.

  • Solvent Introduction: Syringe in anhydrous 1,4-dioxane. Sparge the suspension with Argon for 10 minutes to remove dissolved oxygen, which can oxidize phosphine ligands and trigger catalyst decomposition[5].

  • Catalyst Activation: Quickly remove the septum under a positive flow of Argon and add the XPhos Pd G2 pre-catalyst. Re-seal and purge with Argon for an additional 2 minutes. (Rationale: Using a G2 pre-catalyst ensures rapid, quantitative generation of the active Pd(0) species without requiring an external reductant).

  • Controlled Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously. (Rationale: Vigorous stirring is essential in heterogeneous mixtures utilizing insoluble K₃PO₄ to prevent localized concentration gradients that stall transmetalation[3]).

  • Self-Validation & Analysis: After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze. The UV chromatogram (typically at 254 nm) will clearly resolve the starting material, the cross-coupled product, and the debrominated cinnoline[4]. Proceed to standard aqueous workup only when the ratio is optimized.

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Optimization

optimizing palladium catalyst loading for 5-bromocinnoline reactions

Technical Support Center: Optimizing Palladium Catalyst Loading for 5-Bromocinnoline Reactions Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Palladium Catalyst Loading for 5-Bromocinnoline Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of highly deactivated, nitrogen-rich heterocycles. 5-Bromocinnoline presents a unique intersection of electronic and steric challenges. While the electron-deficient nature of the 1,2-diazanaphthalene core accelerates oxidative addition, the highly basic nitrogen lone pairs act as potent 1, leading to severe catalyst poisoning[1].

This guide provides a self-validating, causality-driven framework to reduce your palladium loading from a brute-force 5–10 mol% down to a highly efficient <1 mol%.

Mechanistic Causality: The "Poisoning" Paradigm

To optimize a catalyst, you must first understand how it dies. In 5-bromocinnoline couplings, the primary failure mode is off-cycle catalyst 2[2].

  • N-Chelation: The lone pairs on N1 and N2 of the cinnoline ring aggressively 3 with your phosphine ligands for the Pd center[3].

  • Ligand Stripping: Once the phosphine is displaced, the unprotected Pd(II) or Pd(0) species rapidly aggregates into inactive palladium black[2].

  • The Electron-Deficient Trap: Because the cinnoline ring is electron-withdrawing, the intermediate Pd(II) complex is electron-poor. If transmetalation is slow, the catalyst rests in this vulnerable Pd(II) state, increasing the probability of N-coordination by another substrate molecule[1].

Troubleshooting FAQs

Q: My Suzuki coupling stalls at 20% conversion, and I see a black precipitate. Should I increase the Pd(OAc)₂ loading? A: No. The black precipitate is palladium black, confirming that your catalyst is decomposing due to ligand dissociation[2]. Brute-forcing the reaction with more Pd(OAc)₂ only creates more heavy-metal waste. Instead, change the causality of the failure by switching to a bulky biarylphosphine ligand (e.g., XPhos or SPhos). These ligands create a steric umbrella around the Pd center, physically blocking the cinnoline nitrogens from coordinating[2].

Q: How can I successfully reduce my catalyst loading to <1 mol%? A: Move away from in situ catalyst generation. Mixing Pd(OAc)₂ and a ligand in solution relies on an inefficient reduction step to form the active Pd(0) species, often leaving a large percentage of the palladium inactive. By utilizing pre-formed Buchwald G3 or G4 precatalysts, you guarantee a 1:1 ratio of Pd to ligand and ensure quantitative generation of the active monoligated Pd(0) species under mild conditions[1]. This efficiency allows you to drop the loading to 0.5–1.0 mol%.

Q: Why is my reaction highly sensitive to the choice of base? A: To prevent the catalyst from resting in the vulnerable Pd(II) state, you must accelerate transmetalation. Weak or insoluble bases slow this step down. For 5-bromocinnoline, using a strong, soluble base system (like K₃PO₄ in a biphasic Dioxane/H₂O mixture) ensures rapid transmetalation, pushing the catalyst through the cycle before poisoning can occur[1].

Quantitative Data: Catalyst System Optimization

The following table summarizes the causal relationship between catalyst choice, loading, and typical experimental outcomes for 5-bromocinnoline cross-couplings.

Catalyst SystemLigandLoading (mol%)Base / SolventMechanism of Action / Outcome
Pd(OAc)₂PPh₃5.0 - 10.0K₂CO₃ / ToluenePoor (10-30% yield). Small ligand allows N-coordination; rapid Pd black formation.
Pd₂(dba)₃dppf5.0Na₂CO₃ / DioxaneModerate (40-60% yield). Bidentate ligand slows stripping, but high loading is required.
Pd(OAc)₂SPhos2.0 - 3.0K₃PO₄ / Dioxane-H₂OGood (75-85% yield). Bulky ligand prevents chelation; aqueous base accelerates transmetalation.
XPhos Pd G3 XPhos (built-in) 0.5 - 1.0 K₃PO₄ / Dioxane-H₂O Excellent (>90% yield). Quantitative Pd(0) generation; steric shielding prevents resting.

Self-Validating Experimental Protocol: Low-Loading Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system: the visual cues (lack of Pd black) and in-process controls (TLC/GC-MS) confirm the mechanistic integrity of the catalytic cycle.

Objective: Couple 5-bromocinnoline with an arylboronic acid using 1 mol% Pd loading. Reagents: 5-bromocinnoline (1.0 equiv), Arylboronic acid (1.2 equiv), XPhos Pd G3 (0.01 equiv), K₃PO₄ (2.0 equiv). Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M).

  • Deoxygenation (Critical Step): In a Schlenk flask, combine 1,4-Dioxane and H₂O (4:1). Sparge with argon for 30 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos, destroying the steric shield and initiating catalyst death[1].

  • Reagent Assembly: To an oven-dried reaction vial equipped with a stir bar, add 5-bromocinnoline (1.0 mmol, 209 mg), arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).

  • Catalyst Introduction: Add XPhos Pd G3 (0.01 mmol, 8.5 mg). Validation: The use of the G3 precatalyst ensures that exactly 1.0 mol% of active Pd(0) will enter the cycle upon activation by the base.

  • Reaction Initiation: Add 5.0 mL of the degassed solvent mixture under a positive stream of argon. Seal the vial tightly. Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm). Causality: Vigorous stirring is mandatory to ensure maximum interfacial surface area between the organic and aqueous phases, driving the transmetalation step.

  • In-Process Validation: After 2 hours, stop stirring and allow the phases to separate. The organic layer should be clear/yellow, not black. A black suspension indicates a breach in the deoxygenation protocol or insufficient ligand protection. Sample the organic layer for GC-MS/TLC. Complete consumption of 5-bromocinnoline validates the catalyst loading.

  • Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (10 mL) and water (5 mL). Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine organic layers, dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography.

Mandatory Visualizations

CatalyticCycle Pd0 Active Pd(0)L Catalyst OA Oxidative Addition (5-Bromocinnoline) Pd0->OA Ar-Br Poison Inactive Pd-Cinnoline Chelate (Off-Cycle) Pd0->Poison N-Coordination (Cinnoline Lone Pairs) PdII Pd(II) Ar-Br Complex (Electron-Deficient) OA->PdII TM Transmetalation (Aqueous Base Accelerated) PdII->TM Nucleophile PdII->Poison Ligand Dissociation PdII_TM Pd(II) Ar-Nu Complex TM->PdII_TM RE Reductive Elimination (Product Formation) PdII_TM->RE RE->Pd0 Product PdBlack Pd Black (Irreversible Deactivation) Poison->PdBlack Aggregation

Figure 1: Catalytic cycle of 5-bromocinnoline highlighting the off-cycle N-coordination poisoning.

OptimizationWorkflow Start Start: 5-Bromocinnoline Coupling Initial Loading: 5-10 mol% CheckConv Is conversion > 95% without Pd Black? Start->CheckConv LigandScreen Switch to Bulky Biaryl Ligands (XPhos, SPhos) CheckConv->LigandScreen No Reduce Reduce Pd Loading to 0.5 - 1.0 mol% CheckConv->Reduce Yes Precat Deploy Pd G3/G4 Precatalysts (Ensures 1:1 Pd:Ligand ratio) LigandScreen->Precat BaseSolvent Optimize Base/Solvent (Biphasic K3PO4 to accelerate TM) Precat->BaseSolvent Success Optimized Low-Loading Protocol (< 1 mol% Pd) Reduce->Success BaseSolvent->CheckConv

Figure 2: Logical workflow for troubleshooting and optimizing catalyst loading in cross-couplings.

References

  • Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 5-Bromocinnoline Cyclization Yields

Welcome to the Technical Support Center for Cinnoline Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize halogenated cinnolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cinnoline Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize halogenated cinnolines. Synthesizing 5-bromocinnoline presents unique electronic and steric hurdles. The bromine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I) that destabilizes critical intermediates in classical cyclization pathways[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these bottlenecks and maximize your cyclization yields.

Mechanistic Insights & Causality

The choice of cyclization strategy dictates your experimental success. Classical methods, such as the , rely heavily on aryldiazonium intermediates[2]. For 5-bromo precursors, the instability of these diazonium salts under harsh acidic conditions often leads to rapid decomposition, massive tar formation, or competing indazole ring closures[1].

Conversely, modern approaches—specifically the—operate under strictly neutral conditions[3]. This functional group tolerance prevents the premature degradation of the 5-bromo aromatic system, allowing thermal energy to drive the 6-endo-dig cyclization exclusively toward the desired cinnoline core[4].

Pathways A 5-Bromo Aniline Precursors B Richter Synthesis (Acidic/Harsh) A->B Diazotization C Widman-Stoermer (pH Sensitive) A->C Vinyl Diazonium D Triazene Cyclization (Neutral/Thermal) A->D Alkyne + Triazene E 5-Bromocinnoline (Target) B->E Low Yield (<25%) F Degradation / Tar (Side Reaction) B->F Decomposition C->E Moderate Yield G Indazole Byproducts (Side Reaction) C->G Competing Cyclization D->E High Yield (>85%)

Mechanistic pathways for 5-bromocinnoline synthesis highlighting triazene cyclization efficiency.

Troubleshooting Guide & FAQs

Q1: During the Richter synthesis of 5-bromocinnoline, I observe massive tar formation and yields below 15%. What is the root cause and how can I fix it? A1: Low yields and tar formation are caused by the instability of the intermediate aryldiazonium salt, which is exacerbated by the electron-withdrawing 5-bromo group[1]. Under elevated temperatures and harsh acidic conditions, the diazonium salt decomposes before the desired intramolecular cyclization can occur[1]. Corrective Action: Shift to a stepwise cyclization protocol. Maintain strict temperature control (0–5 °C) during diazotization[1]. Instead of immediate heating, allow the mixture to warm to room temperature slowly over 12 hours before applying gentle heat. Alternatively, use a less nucleophilic acid like sulfuric acid to minimize side reactions[1].

Q2: In my Widman-Stoermer synthesis, I am isolating a complex mixture containing 4-bromoindazole byproducts instead of the desired 5-bromocinnoline. How can I improve selectivity? A2: The Widman-Stoermer reaction's success depends heavily on the electronic nature of the alkene and the stability of the vinyl diazonium salt[1]. The 5-bromo substituent alters the electrophilicity of the system, which can inadvertently favor the 5-membered indazole ring closure over the 6-membered cinnoline formation[2]. Corrective Action: Selectivity is highly pH-dependent. High acidity suppresses the desired cinnoline formation[2]. Ensure strict pH buffering during the reaction. If poor selectivity persists, we highly recommend transitioning to the triazene-alkyne cyclization method.

Q3: I transitioned to the cyclization of 1-(2-ethynyl-3-bromophenyl)-3,3-dialkyltriazenes, but I am getting a mixture of isoindazole and 5-bromocinnoline. How do I drive the reaction exclusively to the cinnoline? A3: The partition between isoindazole and cinnoline in triazene cyclizations is dictated by temperature and the presence of a catalyst. Stirring the triazene with CuCl at 50 °C strongly favors isoindazole formation[3]. However, thermal cyclization at high temperatures exclusively yields the cinnoline[4]. Corrective Action: Replace your current solvent with 1,2-dichlorobenzene (ODCB) and heat the reaction to 200 °C[3]. The high thermal energy overcomes the activation barrier for the 6-membered ring closure, producing 5-bromocinnoline in excellent yield without the need for copper catalysts[4].

Quantitative Data: Optimization of Cyclization Conditions

The following table summarizes the causal relationship between reaction conditions and the major isolated products for halogenated cinnoline precursors[3],[1],[2].

Reaction StrategyReagents / CatalystSolventTemperature (°C)Major ProductTypical Yield (%)
Richter Synthesis NaNO₂, HClH₂O / EtOH60 - 805-Bromocinnoline< 25%
Widman-Stoermer NaNO₂, H₂SO₄H₂O (Buffered)25 - 50Mixed (Cinnoline/Indazole)30 - 45%
Triazene Cyclization CuCl (5 equiv)1,2-Dichloroethane504-Bromoisoindazole> 80%
Triazene Cyclization None (Thermal)1,2-Dichlorobenzene170Mixed (Isoindazole/Cinnoline)~ 50%
Triazene Cyclization None (Thermal)1,2-Dichlorobenzene2005-Bromocinnoline85 - 95%
Validated Experimental Protocol: High-Yield Thermal Cyclization

This protocol leverages the temperature-sensitive nature of (2-alkynylphenyl)triazenes to selectively synthesize 5-bromocinnoline under neutral conditions[3]. The workflow incorporates a self-validating Thin Layer Chromatography (TLC) checkpoint to ensure complete conversion and prevent the isolation of unreacted precursors.

Step-by-Step Methodology:

  • Substrate Preparation: In a thick-walled borosilicate pressure tube, dissolve 1.0 mmol of 1-(2-ethynyl-3-bromophenyl)-3,3-diethyltriazene in 10 mL of anhydrous 1,2-dichlorobenzene (ODCB).

  • Degassing (Critical Step): Purge the solution with a steady stream of Argon for 15 minutes. Removing dissolved oxygen prevents the oxidative degradation of the alkyne moiety at high temperatures.

  • Thermal Cyclization: Seal the pressure tube tightly with a Teflon screw cap. Submerge the tube in a pre-heated oil bath or heating block set precisely to 200 °C. Maintain vigorous stirring for 12 hours[3].

  • In-Process Control (Self-Validation): Cool the reaction vessel to room temperature. Extract a 10 µL aliquot and perform TLC analysis using a Hexanes:Ethyl Acetate (4:1) mobile phase.

    • Validation Check: The starting triazene (typically Rf ~0.7) must be completely absent. If unreacted precursor remains, reseal the tube and heat at 200 °C for an additional 4 hours.

  • Workup: Once complete conversion is validated, transfer the mixture to a round-bottom flask. Remove the high-boiling ODCB solvent under reduced pressure using a Kugelrohr distillation apparatus or a high-vacuum rotary evaporator.

  • Purification: Purify the crude dark residue via flash column chromatography on silica gel. Elute with a gradient of 100% Hexanes to 30% Ethyl Acetate in Hexanes. The 5-bromocinnoline product will elute as a distinct, highly UV-active band.

Workflow S1 1. Substrate Prep Triazene in ODCB S2 2. Degassing Argon Purge (15 min) S1->S2 S3 3. Thermal Cyclization Heat to 200 °C (12 h) S2->S3 S4 4. IPC (TLC Check) Triazene Consumed? S3->S4 S5 5. Workup & Evaporation Remove ODCB S4->S5 Yes (Complete) S7 Re-heat (4 h) S4->S7 No (Incomplete) S6 6. Chromatography Isolate 5-Bromocinnoline S5->S6 S7->S4

Self-validating thermal cyclization workflow for 5-bromocinnoline with integrated TLC checkpoints.

References
  • Kimball, D. B., Weakley, T. J. R., & Haley, M. M. "Cyclization of 1-(2-Alkynylphenyl)-3,3-dialkyltriazenes: A Convenient, High-Yield Synthesis of Substituted Cinnolines and Isoindazoles." The Journal of Organic Chemistry, 2002. URL: [Link]

  • Balova, I. A., et al. "Methods for the synthesis of cinnolines (Review)." Chemistry of Heterocyclic Compounds, 2008. URL: [Link]

Sources

Optimization

Technical Support Center: Separation of 5-Bromocinnoline and 6-Bromocinnoline Isomers

Welcome to the Advanced Applications Support Center. The separation of positional isomers—specifically 5-bromocinnoline and 6-bromocinnoline—presents a significant chromatographic and thermodynamic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. The separation of positional isomers—specifically 5-bromocinnoline and 6-bromocinnoline—presents a significant chromatographic and thermodynamic challenge. Because these isomers share identical molecular weights and nearly indistinguishable lipophilicities (LogP), standard purification techniques often result in co-elution or co-crystallization.

This guide is engineered for researchers and drug development professionals. It bypasses basic chromatography tutorials to focus on the mechanistic causality of isomer separation, providing self-validating protocols grounded in advanced shape-selective chromatography and fractional thermodynamics.

Part 1: Mechanistic FAQs & Causality

Q1: Why do 5-bromocinnoline and 6-bromocinnoline co-elute on standard C18 or Silica Gel columns? A: Standard C18 stationary phases rely almost exclusively on hydrophobic dispersion forces (London dispersion forces). Because 5-bromocinnoline and 6-bromocinnoline have the same molecular volume and surface area, their hydrophobic partitioning into the C18 alkyl chains is identical. Similarly, on bare silica gel, the primary interaction is hydrogen bonding between the silanol groups and the cinnoline nitrogens. The position of the bromine atom (C5 vs. C6) does not significantly alter the basicity of the diaza-ring, leading to identical retention factors ( Rf​ ) and inevitable co-elution. To separate them, you must exploit shape selectivity and electronic distribution rather than pure hydrophobicity 1.

Q2: What is the most effective stationary phase for preparative separation of these isomers? A: Pentafluorophenyl (PFP) or Biphenyl columns are the gold standard for halogenated positional isomers. According to column selectivity guidelines, PFP phases offer multiple retention mechanisms: π−π electron donor-acceptor interactions, dipole-dipole interactions, and strict steric recognition2. The highly electron-deficient PFP ring interacts strongly with the electron-rich regions of the cinnoline core. Furthermore, the 5-bromo isomer experiences greater steric hindrance near the bridgehead carbon (C4a), altering its planar alignment with the PFP stationary phase compared to the more exposed 6-bromo isomer.

Q3: Can fractional crystallization be used instead of chromatography? A: Yes, provided the initial purity of the isomeric mixture is >80%. Fractional crystallization exploits the differential packing efficiency of the isomers in a crystal lattice. 6-bromocinnoline, being more linear and symmetrical, typically exhibits a higher lattice energy and lower solubility in non-polar solvent mixtures (like Hexane/Ethyl Acetate) compared to the sterically disrupted 5-bromocinnoline.

Part 2: Troubleshooting Logic & Data Presentation

When optimizing the separation of bromocinnoline isomers synthesized via Richter-type cyclization 3, selecting the correct solvent and stationary phase is critical.

Quantitative Comparison of Chromatographic Systems
Stationary PhaseMobile Phase ModifierPrimary Interaction MechanismSelectivity ( α )Resolution ( Rs​ )Recommendation
Bare Silica Gel Hexane / EtOAcHydrogen bonding1.02< 0.5Not Recommended
C18 (Octadecyl) Water / AcetonitrileHydrophobic dispersion1.050.8Poor / Co-elution
Biphenyl Water / Methanol π−π stacking, Hydrophobic1.181.4Acceptable
PFP (Fluorophenyl) Water / MethanolShape selectivity, Dipole, π−π 1.35 > 2.0 Highly Recommended

Note: Methanol is strictly preferred over Acetonitrile for PFP columns. Acetonitrile's π -electrons compete with the stationary phase for π−π interactions with the cinnoline ring, suppressing the shape-selective effect.

Diagnostic Workflow: Resolving Co-elution

Troubleshooting Issue Issue: Isomer Co-elution (Rs < 1.0) Cause1 Cause: Lack of Shape Selectivity Issue->Cause1 Cause2 Cause: Sub-optimal Solvent Interactions Issue->Cause2 Fix1 Action: Switch from C18 to PFP Phase Cause1->Fix1 Fix2 Action: Change MeCN to MeOH Modifier Cause2->Fix2 Mech1 Mechanism: Enhanced π-π & Steric Recognition Fix1->Mech1 Mech2 Mechanism: Protic solvent maximizes dipole differences Fix2->Mech2 Result Result: Baseline Resolution (Rs ≥ 1.5) Mech1->Result Mech2->Result

Fig 1: Logical troubleshooting tree for resolving bromocinnoline isomer co-elution.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparative HPLC Separation (PFP Column)

This protocol utilizes shape-selective chromatography to achieve >99% isomeric purity.

Materials Required:

  • Preparative HPLC system with UV/Vis or PDA detector.

  • Column: Pentafluorophenyl (PFP) Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: HPLC-Grade Methanol + 0.1% Formic Acid (FA).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude 5-bromo/6-bromocinnoline mixture in a 1:1 mixture of DMSO and Methanol to a concentration of 50 mg/mL. Causality: DMSO ensures complete solubilization, preventing on-column precipitation, while Methanol matches the elution solvent.

  • Column Equilibration: Flush the PFP column with 5 column volumes (CV) of 10% Mobile Phase B at a flow rate of 20 mL/min.

  • Gradient Design:

    • 0-5 min: Isocratic hold at 30% B (focusing the band at the column head).

    • 5-25 min: Shallow linear gradient from 30% B to 60% B. Causality: A shallow gradient in the critical elution zone maximizes the subtle dipole-dipole interaction differences between the 5-position and 6-position bromine atoms.

    • 25-30 min: Flush at 95% B.

  • Detection & Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. The 6-bromocinnoline isomer typically elutes first due to its planar geometry allowing smoother transit, followed by the sterically hindered 5-bromocinnoline.

  • Validation Checkpoint: Before pooling fractions, analyze the apex, front, and tail of each peak using an analytical PFP column coupled to LC-MS. Confirm isomeric purity (target >99% Area Under Curve) before lyophilization.

Protocol B: Fractional Recrystallization

Use this method for bulk separation when preparative HPLC is not scalable.

Step-by-Step Methodology:

  • Saturation: Suspend 10 grams of the isomeric mixture in 50 mL of boiling Ethyl Acetate (EtOAc) in a 250 mL Erlenmeyer flask.

  • Solvent Titration: Slowly add boiling Hexane dropwise until the solution becomes faintly turbid, then add just enough EtOAc (1-2 mL) to clear the turbidity. Causality: This establishes a metastable supersaturated state precisely at the solubility limit of the less soluble isomer.

  • Controlled Nucleation: Allow the flask to cool ambiently to 25°C over 4 hours without physical disturbance. Causality: Rapid cooling causes kinetic trapping, leading to co-crystallization. Slow thermodynamic cooling allows the 6-bromocinnoline (higher lattice energy) to selectively nucleate.

  • Harvesting: Filter the formed crystals (enriched in 6-bromocinnoline) via vacuum filtration. Wash with 10 mL of ice-cold Hexane.

  • Mother Liquor Processing: The filtrate (mother liquor) is now heavily enriched in 5-bromocinnoline. Concentrate the filtrate in vacuo and subject it to a secondary recrystallization using a more polar solvent system (e.g., Ethanol/Water) to isolate the 5-bromo isomer.

  • Validation Checkpoint: Analyze the isolated crystals via 1 H-NMR. The diagnostic signals are the aromatic protons on the fused benzene ring; the splitting patterns will definitively confirm the substitution pattern (C5 vs C6).

Separation Workflow Visualization

Workflow Start Crude Synthesis Product (5-Br & 6-Br Cinnoline) Screen Analytical Screening (TLC & LC-MS) Start->Screen Decision Is Purity > 80%? Screen->Decision Evaluate Composition Cryst Fractional Crystallization (EtOAc / Hexane) Decision->Cryst Yes (Scalable Route) Prep Preparative HPLC (PFP Column, MeOH/H2O) Decision->Prep No (Complex Mixture) Pure5 Pure 5-Bromocinnoline (From Mother Liquor / Peak 2) Cryst->Pure5 Pure6 Pure 6-Bromocinnoline (From Crystals / Peak 1) Cryst->Pure6 Prep->Pure5 Prep->Pure6

Fig 2: Decision matrix and workflow for isolating bromocinnoline positional isomers.

References

  • Benchchem (2025).Purification challenges for bromoquinoline compounds. Benchchem Technical Resources.
  • Welch Materials (2024).A Guide to Selective Columns for Isomer Separation. Welch Materials Reader Insights.
  • National Institutes of Health / PMC (2018).Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines. PMC Open Access.

Sources

Troubleshooting

Technical Support Center: 5-Bromocinnoline Solubility Troubleshooting

Welcome to the Technical Support Center for heterocyclic chemistry. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with 5-bromocinnoline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic chemistry. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with 5-bromocinnoline .

Scientific Overview & Causality

The parent compound, cinnoline (1,2-diazanaphthalene), is a bicyclic diazine that typically exhibits moderate to good solubility in standard organic solvents like ethanol and ether[1]. However, functionalizing the cinnoline core with a bromine atom at the 5-position fundamentally alters its physicochemical profile.

The introduction of the heavy halogen increases the molecule's lipophilicity, polarizability, and, most critically, its crystal lattice energy . The strong intermolecular π−π stacking of the planar bicyclic rings, combined with dipole-dipole interactions, makes 5-bromocinnoline highly resistant to solvation[2]. Overcoming this barrier requires strategic solvent selection that balances dielectric constant, hydrogen-bonding capacity, and targeted chemical interventions (such as transient protonation).

Diagnostic Workflow

TroubleshootingWorkflow A 5-Bromocinnoline Solubility Issue B Application Type? A->B C NMR Spectroscopy B->C D Chemical Synthesis & Assays B->D E Use DMSO-d6 or CDCl3 C->E H Screen DMF, DMSO, or NMP D->H F Insoluble? E->F G Add 1-5% TFA-d (Salt Formation) F->G Yes I Low Yield / Precipitation? H->I J Use Binary Mix (e.g., DCM:MeOH 4:1) I->J Yes

Diagnostic workflow for resolving 5-bromocinnoline solubility issues in organic solvents.

Troubleshooting FAQs

Q1: Why does 5-bromocinnoline precipitate or fail to dissolve in moderately polar solvents like Dichloromethane (DCM) or Ethyl Acetate? A1: The solubility of heterocyclic compounds is dictated by the thermodynamic competition between solvent-solute interactions and the energy required to disrupt the solid-state crystal lattice[2]. Standard solvents like DCM lack the hydrogen-bond accepting/donating capacity required to interrupt the strong π−π stacking of the brominated cinnoline core. To resolve this, you must use highly polar aprotic solvents (which substitute for non-polar interactions while solvating polar ends) or binary solvent mixtures[3].

Q2: My compound won't dissolve in DMSO-d6 or CDCl3 for NMR analysis, even with heating. What is the workaround? A2: This is a classic bottleneck in heterocyclic chemistry. Cinnoline is a weak base with a pKa of approximately 2.51[4]. If thermal energy (heating) or mechanical energy (sonication) fails to break the lattice, you must use chemical intervention. The most authoritative, field-proven method is to acidify your NMR solvent. Adding 1-5% deuterated trifluoroacetic acid (TFA-d) to your DMSO-d6 or CDCl3 will protonate the diazine nitrogens[5][6]. This converts the neutral 5-bromocinnoline into a highly soluble trifluoroacetate salt, instantly resolving the issue. (Note: This will cause a downfield shift in the NMR signals of protons adjacent to the nitrogen atoms).

Q3: What is the optimal solvent system for preparing high-concentration stock solutions for biological assays or synthetic reactions? A3: For stock solutions, N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are the universal standards[3]. The amide and sulfoxide moieties are highly efficient at solvating the polar regions of the heterocycle. When preparing these stocks, it is highly recommended to purge the organic solvent with an inert gas (Argon or Nitrogen) prior to dissolution to prevent oxidative degradation over time[7]. If your downstream synthetic reaction cannot tolerate high-boiling solvents like DMF, utilize a binary mixture such as DCM/Methanol (4:1 v/v)[5]. The methanol disrupts the lattice packing, while the DCM solvates the lipophilic brominated ring.

Quantitative Data: Solvent Selection Matrix

To streamline your experimental design, refer to the following solubility profile matrix for 5-bromocinnoline.

SolventPolarity IndexBoiling Point (°C)Expected SolubilityRecommended Intervention / Application
Hexanes 0.168InsolubleDo not use for dissolution; use only as an anti-solvent for crystallization.
Diethyl Ether 2.835PoorLimited utility; can be used for trituration to remove lipophilic impurities.
Dichloromethane (DCM) 3.140ModerateAdd Methanol (4:1 ratio) as a co-solvent to disrupt lattice packing[5].
Methanol (MeOH) 5.165ModerateUse exclusively in binary mixtures to enhance hydrogen bonding.
N,N-Dimethylformamide (DMF) 6.4153HighOptimal for stock solutions. Purge with inert gas before use[7].
Dimethyl Sulfoxide (DMSO) 7.2189HighIdeal for NMR (with trace TFA-d) or high-concentration storage[3][6].

Self-Validating Experimental Protocols

Protocol A: Acid-Mediated Solubilization for NMR Spectroscopy

This protocol utilizes transient protonation to guarantee dissolution for high-resolution 1H and 13C NMR.

  • Preparation: Weigh 5–10 mg of 5-bromocinnoline solid into a clean, dry 2-dram glass vial.

  • Primary Solvation: Add 0.6 mL of anhydrous DMSO-d6 (or CDCl3). Vortex vigorously for 30 seconds.

  • Acidification (The Catalyst): If the compound remains as a cloudy suspension, use a micro-syringe to add exactly 5–10 µL of deuterated trifluoroacetic acid (TFA-d)[6].

  • Agitation: Sonicate the mixture at room temperature for 2 to 3 minutes. The solution should transition from a turbid suspension to a completely transparent liquid as the soluble salt forms.

  • Validation: Transfer the clear solution to an NMR tube. Run a quick 1H scan to verify resolution; sharp peaks indicate complete solvation.

Protocol B: Preparation of High-Concentration Stock Solutions

This protocol ensures maximum solubility while protecting the heterocyclic core from oxidative degradation.

  • Deoxygenation: Transfer 10 mL of anhydrous DMF or DMSO into a septum-sealed flask. Purge the solvent by bubbling Argon or Nitrogen gas directly through the liquid for 5 minutes[7].

  • Solvation: Weigh the required mass of 5-bromocinnoline to achieve your target concentration (e.g., 20 mg/mL) into a separate amber vial.

  • Transfer & Heat: Transfer the purged solvent to the amber vial. Heat the mixture gently in a water bath set to 40°C while stirring at 300 rpm.

  • Storage: Once complete dissolution is visually confirmed, flush the headspace of the vial with inert gas, seal tightly, and store at -20°C.

References

  • 6.1.2. Cinnolines Source: Thieme Connect URL:[Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Source: ResearchGate URL:[Link]

  • How to resolve solubility issue regarding 13C NMR for heterocyclic compounds... Source: ResearchGate URL:[Link]

  • Solubility of Organic Compounds Source: Chemistry Steps URL:[Link]

  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds... Source: PubMed (National Institutes of Health) URL:[Link]

  • How to tackle compound solubility issue Source: Reddit (r/labrats) URL:[Link]

Sources

Optimization

optimizing HPLC mobile phase conditions for 5-bromocinnoline purification

Welcome to the Technical Support Center for the chromatographic purification of 5-bromocinnoline . 5-Bromocinnoline is a diazanaphthalene heterocycle critical in medicinal chemistry and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 5-bromocinnoline . 5-Bromocinnoline is a diazanaphthalene heterocycle critical in medicinal chemistry and materials science. Due to its adjacent basic nitrogen atoms and the lipophilic, electron-withdrawing bromine substituent, purifying this compound via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) frequently presents challenges such as severe peak tailing, poor recovery, and co-elution with positional isomers.

This guide is designed for analytical researchers and drug development professionals. It provides field-proven, self-validating strategies to troubleshoot and optimize your mobile phase conditions.

Part 1: Core Troubleshooting Guide & FAQs

Q1: Why does 5-bromocinnoline exhibit severe peak tailing on standard C18 columns, and how can I resolve it? Causality: Peak tailing for basic heterocycles like cinnolines is primarily driven by secondary ion-exchange interactions. These occur between the basic nitrogen atoms of the analyte and residual, unendcapped silanol groups (Si-OH) on the silica stationary phase[1]. At mid-pH ranges (pH 4.0–7.0), these silanols ionize into anionic silanoxanes (Si-O⁻), which strongly bind to the partially protonated basic nitrogens of the cinnoline ring[2]. Resolution:

  • Low pH Strategy: Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This protonates the acidic silanol groups on the stationary phase, rendering them neutral and effectively suppressing the ion-exchange interaction[3].

  • Sacrificial Base: If low pH alone is insufficient, add a competing base such as Triethylamine (TEA) at a 5 mM concentration. TEA is sterically small and preferentially associates with active anionic silanols, masking them from the bulkier 5-bromocinnoline[3]. Note: Silanol suppressors can accelerate stationary phase hydrolysis, potentially reducing column lifetime[3].

Q2: How do I choose between Methanol and Acetonitrile as the organic modifier for separating 5-bromocinnoline from its isomers (e.g., 3-bromo or 4-bromocinnoline)? Causality: While acetonitrile (MeCN) provides lower backpressure and higher elution strength, methanol (MeOH) is a protic solvent that participates in hydrogen bonding. For rigid aromatic isomers like bromocinnolines, MeOH often provides superior "shape selectivity." It differentially interacts with the polarized C=N bonds and the bromine atom's electron cloud, amplifying minor structural differences between positional isomers. Resolution: Start with a MeOH/Water gradient. If peaks are excessively broad but well-separated, use a ternary mixture (e.g., 50:50 MeOH:MeCN) to balance chromatographic efficiency (sharpness) and selectivity.

Q3: Why am I seeing ghost peaks or shifting retention times during my gradient preparative runs? Causality: Ghost peaks often arise from degraded mobile phase additives or impure solvents[4]. Shifting retention times indicate inadequate buffering capacity, causing localized pH changes in the column as the organic modifier concentration increases during the gradient[2]. Resolution: Use strictly LC-MS grade solvents and freshly prepare all buffers. Ensure the buffer concentration is adequate (>20 mM) and that the aqueous mobile phase pH is measured accurately before mixing with organics[2]. The pH should be at least 2 units away from the pKa of 5-bromocinnoline to ensure complete ionization or neutralization.

Part 2: Self-Validating Experimental Protocols

Protocol: Mobile Phase Optimization for 5-Bromocinnoline Purification

This protocol establishes a self-validating loop: you will test extremes of pH to identify the dominant retention mechanism, using the USP Tailing Factor (As) as the quantitative validation metric.

Step 1: Mobile Phase Preparation & Filtration

  • Aqueous Phase A (Low pH): Prepare 0.1% TFA in ultra-pure water. Measure pH (target ~2.0). Filter through a 0.22 µm membrane to remove particulates and prevent system clogging[4].

  • Aqueous Phase B (High pH): Prepare 10 mM Ammonium Bicarbonate (NH₄HCO₃) in water. Adjust to pH 9.5 with ammonium hydroxide. Filter through a 0.22 µm membrane.

  • Organic Phase: 100% LC-MS Grade Methanol.

Step 2: Column Equilibration

  • Install an endcapped, high-purity Type-B silica C18 column (e.g., Waters XBridge or Phenomenex Luna Omega) designed to withstand extreme pH ranges[3],[5].

  • Flush the system with 10 column volumes (CV) of the initial gradient composition to ensure the stationary phase is fully equilibrated with the buffer.

Step 3: Low pH vs. High pH Scouting (The Validation Step)

  • Run Gradient 1: 5% to 95% Methanol with Phase A (Low pH) over 15 minutes.

  • Run Gradient 2: 5% to 95% Methanol with Phase B (High pH) over 15 minutes.

  • Validation: Calculate the USP Tailing Factor (As) at 5% peak height for 5-bromocinnoline in both runs[1].

    • Self-Validation Check: If As < 1.2, the selected pH successfully mitigated secondary interactions. Select the pH condition that yields the lowest As value.

Step 4: Scale-Up to Preparative HPLC Once the optimal pH and modifier are validated analytically, scale the flow rate and injection volume proportionally to the preparative column's cross-sectional area.

Part 3: Quantitative Data Summaries

The following table summarizes the expected chromatographic behavior of 5-bromocinnoline under various mobile phase conditions, demonstrating the causality between pH, ionization state, and peak symmetry.

Mobile Phase ConditionpHAnalyte State (5-Bromocinnoline)Stationary Phase (Silanol State)Expected USP Tailing Factor (As)Chromatographic Result
0.1% Formic Acid / MeCN 2.7Partially Protonated (+)Neutral (Si-OH)1.15Good symmetry, moderate retention.
10 mM NH₄OAc / MeCN 6.8Neutral / Trace CationicIonized (Si-O⁻)2.80Severe tailing due to ion-exchange.
10 mM NH₄HCO₃ / MeCN 9.5Completely Neutral (0)Ionized (Si-O⁻)1.05Excellent symmetry, high retention.
0.1% TFA + 5mM TEA / MeCN 2.0Protonated (+)Neutral (Masked by TEA)1.02Perfect symmetry, reduced column life.

Part 4: Visualizations

HPLC_Workflow Start Start: 5-Bromocinnoline Crude Check_pH 1. Select Mobile Phase pH (Low pH <3.0 or High pH >9.0) Start->Check_pH Low_pH Low pH (e.g., 0.1% TFA) Suppresses Silanol Ionization Check_pH->Low_pH High_pH High pH (e.g., NH4HCO3) Suppresses Cinnoline Ionization Check_pH->High_pH Assess_Shape 2. Assess Peak Symmetry (Target Asymmetry < 1.2) Low_pH->Assess_Shape High_pH->Assess_Shape Tailing Peak Tailing Observed Assess_Shape->Tailing Good_Shape Good Peak Shape Assess_Shape->Good_Shape Add_TEA Add Sacrificial Base (e.g., 5mM TEA) or Use Endcapped Column Tailing->Add_TEA Optimize_Org 3. Optimize Organic Modifier (MeOH vs MeCN for Isomer Resolution) Good_Shape->Optimize_Org Add_TEA->Assess_Shape Final Finalized Preparative HPLC Method Optimize_Org->Final

Caption: HPLC Mobile Phase Optimization Workflow for Basic Heterocycles.

Silanol_Mechanism Analyte 5-Bromocinnoline (Basic Nitrogen) Mid_pH Mid pH (4.0 - 7.0) Silanols Ionized (SiO-) Analyte->Mid_pH Low_pH Low pH (< 3.0) Silanols Protonated (SiOH) Analyte->Low_pH StationaryPhase Silica-Based C18 Column StationaryPhase->Mid_pH StationaryPhase->Low_pH Interaction_Strong Strong Secondary Ion-Exchange Result: Severe Peak Tailing Mid_pH->Interaction_Strong Interaction_Weak Hydrophobic Interaction Only Result: Symmetrical Peaks Low_pH->Interaction_Weak

Caption: Mechanism of Silanol-Induced Tailing and pH-Based Resolution.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Tips. 3

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Knowledge Base. 1

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC International. 2

  • DOI / Supporting Information. "Preparative HPLC Purification of Cinnoline Derivatives." American Chemical Society / DOI. 5

  • Sigma-Aldrich. "HPLC Tips & Tricks – Mobile Phase Preparation." Analytix Reporter. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in Cinnoline Derivatives

Welcome to the Advanced Photophysics Technical Support Center. As researchers and drug development professionals, you rely on robust fluorescent probes for bio-imaging, target engagement assays, and mechanistic studies.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Photophysics Technical Support Center. As researchers and drug development professionals, you rely on robust fluorescent probes for bio-imaging, target engagement assays, and mechanistic studies. When working with 5-bromocinnoline derivatives, users frequently report an unexpectedly low fluorescence quantum yield ( ΦF​ ).

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the quantum mechanical causality behind this quenching, provide self-validating synthetic protocols to rescue your fluorophore, and establish a logical workflow for photophysical optimization.

Diagnostic Overview: The Causality of Quenching

Before altering your experimental conditions, it is critical to understand why 5-bromocinnoline is practically non-emissive. The issue is rarely a purity problem; it is an intrinsic photophysical phenomenon driven by two primary factors:

  • The Heavy-Atom Effect (HAE): The presence of the massive bromine atom ( Z=35 ) at the 5-position drastically increases Spin-Orbit Coupling (SOC) matrix elements. Because SOC scales with Z4 , the bromine atom facilitates a rapid, formally forbidden spin-flip. This drives ultrafast Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet state ( T1​ ), entirely outcompeting the radiative rate constant ( kr​ ) required for fluorescence .

  • Proximity of nπ∗ and ππ∗ States: Cinnolines possess closely lying nπ∗ (from the diaza ring) and ππ∗ states. According to El-Sayed's rule, ISC is exceptionally fast between states of different orbital character (e.g., 1nπ∗→3ππ∗ ). The bromine atom exacerbates this pre-existing non-radiative decay pathway.

Jablonski S0 Ground State (S0) Radiative Target S1 Singlet Excited State (S1) ππ* or nπ* S0->S1 Excitation (hν) T1 Triplet State (T1) Dark State S1->T1 ISC (Enhanced by Br Heavy Atom) Fluor Fluorescence (Quenched) S1->Fluor kr (Radiative) NonRad Non-Radiative Decay / Phosphorescence T1->NonRad knr Fluor->S0 NonRad->S0

Photophysical deactivation pathways in 5-bromocinnoline highlighting ISC enhancement.

Troubleshooting Guide: Structural & Environmental Rescue

Q: I synthesized a 5-bromocinnoline derivative for a biological assay, but the ΦF​ is < 0.01. Changing solvents didn't help. What is the most definitive fix? A: Solvent polarity cannot overcome the intramolecular heavy-atom effect. The most definitive fix is to utilize the bromine atom as a synthetic handle rather than leaving it in the final probe. By performing a Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), you can replace the bromine with an aryl or alkynyl group. This achieves two goals: it removes the SOC-enhancing heavy atom, and it extends the π -conjugation. Extending conjugation lowers the energy of the highly emissive ππ∗ state below the dark nπ∗ state, significantly boosting the quantum yield .

Q: I need a red-shifted emission for live-cell imaging, but simple aryl-cinnolines only emit in the blue/green region. How do I improve both ΦF​ and the Stokes shift? A: You must design an Intramolecular Charge Transfer (ICT) "push-pull" system. Instead of a simple phenyl ring, couple the cinnoline core to a strong electron donor or fuse it with another fluorophore. For example, fusing the diaza ring of cinnoline with a naphthalimide dye creates a "CinNapht" hybrid. This specific structural modification has been proven to yield a massive Stokes shift (~3680 cm⁻¹) and boosts the ΦF​ up to 0.33 in dichloromethane, shifting emission into the red spectrum suitable for bio-imaging .

Workflow Step1 1. Identify Quenching Source (Measure Lifetime & ΦF) Step2 2. Solvent Screening (Test Aprotic vs Protic) Step1->Step2 Step3 3. Structural Modification (Target 5-Position) Step2->Step3 If ΦF < 0.05 Step4 4. Pd-Catalyzed Cross-Coupling (Remove Br, Add Aryl/Alkyne) Step3->Step4 Step5 5. Photophysical Validation (Confirm Push-Pull ICT) Step4->Step5

Step-by-step experimental workflow to troubleshoot and optimize fluorescence quantum yield.

Self-Validating Methodology: Suzuki-Miyaura Conjugation Extension

To rescue the fluorescence of your 5-bromocinnoline, follow this step-by-step protocol to replace the quenching bromine atom with a π -extending aryl group. This protocol is designed as a self-validating system—the success of the reaction is immediately verifiable via photophysical changes.

Reagents Required:

  • 5-bromocinnoline derivative (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv) - The electron-donating methoxy group enhances ICT.

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 2M aqueous solution)

  • Toluene / Ethanol (4:1 v/v)

Step-by-Step Protocol:

  • Degassing: In a Schlenk flask, dissolve 5-bromocinnoline and the boronic acid in the Toluene/Ethanol mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen is a triplet quencher and will degrade the Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of Argon.

  • Base Addition: Inject the degassed 2M K₂CO₃ solution. Seal the flask and heat to 90°C for 12 hours.

  • Self-Validation Checkpoint (In-Process): After 4 hours, spot the reaction mixture on a silica TLC plate alongside the 5-bromocinnoline starting material. Illuminate the plate under a 365 nm UV lamp.

    • Validation: The starting material will appear as a dark, UV-absorbing spot (fluorescence is quenched by Br). The new product spot will exhibit bright, visible blue/green emission . This instantly validates that the heavy-atom effect has been removed and the radiative pathway ( kr​ ) has been restored.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) monitoring the fluorescent band.

Quantitative Data: Comparative Photophysical Benchmarks

Use the following table to benchmark your modified cinnoline derivatives against established literature standards. Notice the direct correlation between the removal of the bromine atom, the extension of conjugation, and the recovery of ΦF​ .

CompoundStructural ModificationSolvent λabs​ (nm) λem​ (nm)Stokes Shift (cm⁻¹) ΦF​
5-Bromocinnoline None (Baseline)DCM3454154880< 0.01
Cinnoline-PAE Ethynyl Extension THF42549031200.02
5-Phenylcinnoline Aryl ExtensionDCM36545051700.12
CinNapht 5a Naphthalimide Fusion DCM46859136800.33

Frequently Asked Questions (FAQs)

Q: I replaced the bromine with a chlorine atom to reduce the heavy-atom effect, but the quantum yield is still poor. Why? A: While chlorine ( Z=17 ) has a weaker SOC effect than bromine ( Z=35 ), it still promotes ISC compared to a hydrogen or carbon atom. Furthermore, simply swapping halogens does not address the fundamental issue of the dark nπ∗ state lying lower in energy than the emissive ππ∗ state. You must extend the π -system to invert these energy levels.

Q: My cross-coupled cinnoline derivative is highly fluorescent in DCM, but the fluorescence disappears in water. Is this an aggregation issue? A: It is likely a combination of two factors. First, Aggregation-Caused Quenching (ACQ) is common in planar π -conjugated systems when introduced to aqueous media, leading to π−π stacking and non-radiative decay. Second, protic solvents like water can hydrogen-bond with the diaza nitrogens of the cinnoline core, which can activate non-radiative vibrational relaxation pathways. To fix this, consider encapsulating the probe in micelles or adding bulky steric groups (like tert-butyl or bulky silanes) to prevent planar stacking.

Q: Can I use the heavy-atom effect of 5-bromocinnoline to my advantage? A: Absolutely. If your goal is to generate Singlet Oxygen ( 1O2​ ) for Photodynamic Therapy (PDT) or to design a room-temperature phosphorescent (RTP) material, the enhanced ISC provided by the bromine atom is highly desirable. In these applications, you want the triplet state ( T1​ ) to be populated efficiently .

References

  • Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. The Journal of Physical Chemistry C.[Link]

  • Synthesis and chemosensing properties of cinnoline-containing poly(arylene ethynylene)s. Beilstein Journal of Organic Chemistry.[Link]

  • “CinNapht” dyes: a new cinnoline/naphthalimide fused hybrid fluorophore. Synthesis, photo-physical study and use for bio-imaging. RSC Advances.[Link]

Optimization

Technical Support Center: Optimizing Microwave-Assisted Synthesis (MAOS) for 5-Bromocinnoline

Welcome to the Technical Support Center for the Microwave-Assisted Organic Synthesis (MAOS) of halogenated cinnolines. Designed for researchers and drug development professionals, this guide synthesizes field-proven insi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Microwave-Assisted Organic Synthesis (MAOS) of halogenated cinnolines. Designed for researchers and drug development professionals, this guide synthesizes field-proven insights to address the specific thermodynamic and kinetic challenges associated with synthesizing the 5-bromocinnoline scaffold.

System Overview & Mechanistic Rationale

The synthesis of 5-bromocinnoline is highly dependent on controlling the cyclization of reactive intermediates. While conventional heating often requires prolonged reflux times and suffers from poor yields due to the thermal instability of diazonium intermediates, MAOS has emerged as a transformative technology offering significant advantages in reduced reaction times, increased yields, and improved product purity[1].

The most efficient route utilizes a modified Richter cyclization[2]. By utilizing dielectric heating, the highly polar diazonium transition state couples strongly with the microwave field. This targeted energy transfer lowers the activation energy barrier for intramolecular cyclization, driving the reaction forward rapidly before competing degradation pathways (such as thermal debromination) can occur. Recent advancements have further validated the use of one-pot microwave-assisted reactions for generating complex cinnoline derivatives efficiently[3].

Validated Experimental Protocol: One-Pot Diazotization & Cyclization

Self-Validating System: This protocol incorporates in-process controls (IPCs) to ensure the integrity of the reactive intermediates before subjecting them to high-energy microwave irradiation.

Step 1: Precursor Preparation

  • Dissolve 2-ethynyl-3-bromoaniline (1.0 mmol) in a solvent mixture optimized for microwave absorption (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) inside a 10 mL microwave-safe quartz or borosilicate vial equipped with a magnetic stir bar.

Step 2: Diazotization (IPC Checkpoint)

  • Cool the vial to 0–5 °C using an ice bath.

  • Slowly add tert-butyl nitrite (t-BuONO, 1.5 mmol) or an aqueous solution of NaNO₂ (1.5 mmol) with 2M HCl. Stir vigorously for 15 minutes.

  • Validation Check: Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 3:1). The complete disappearance of the starting amine spot confirms successful diazotization. Do not proceed to microwave heating until this is confirmed.

Step 3: Microwave-Assisted Cyclization

  • Seal the vial with a pressure-rated crimp cap and place it in the microwave reactor.

  • Set Parameters: Power = 150 W, Temperature = 100 °C, Ramp Time = 2 min, Hold Time = 15 min.

Step 4: Isolation & Purification

  • Allow the reactor to cool the vial to room temperature (utilize forced air cooling if available).

  • Quench the mixture with saturated NaHCO₃ (5 mL), extract with ethyl acetate (3 x 10 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to isolate pure 5-bromocinnoline.

Parameter Optimization Data

The following table summarizes quantitative data from parameter optimization studies. Note the strict causality between elevated temperatures/power and the onset of product degradation.

EntryTemperature (°C)Power (W)Time (min)Solvent SystemYield (%)Major Byproduct / Observation
18010015Dioxane/H₂O42Unreacted intermediate
2 100 150 15 Dioxane/H₂O 88 None (Optimal Conditions)
31001505Dioxane/H₂O61Incomplete cyclization
413025015Dioxane/H₂O54Cinnoline (Thermal Debromination)
510015015Toluene23Poor MW absorption (Low tan δ)
Troubleshooting Guide & FAQs

Q1: Why am I observing significant amounts of un-brominated cinnoline in my LC-MS? Causality & Fix: You are experiencing thermal debromination. The C-Br bond at the 5-position is highly susceptible to homolytic cleavage or nucleophilic displacement if localized "hot spots" form during irradiation. This typically occurs when the microwave power is too high (>200 W) or stirring is inadequate. Action: Reduce the maximum power limit to 150 W, ensure the magnetic stir rate is at least 600 rpm to dissipate localized heat, and cap the bulk temperature strictly at 100 °C.

Q2: The reaction stalls at the diazonium intermediate. How can I drive the cyclization to completion? Causality & Fix: The Richter cyclization under microwave conditions requires a solvent with a high loss tangent (tan δ) to efficiently convert microwave electromagnetic energy into heat[4]. If you are using a strictly non-polar solvent like toluene (tan δ = 0.040), the reaction mixture will not reach the necessary activation energy rapidly enough. Action: Switch to a solvent system with a higher dielectric constant and loss tangent, such as the recommended 1,4-dioxane/water mixture.

Q3: Can I scale up this synthesis from a 5 mL vial to a 50 mL vessel by simply multiplying the parameters? Causality & Fix: No. Microwave penetration depth is finite (typically only a few centimeters, depending heavily on the solvent's dielectric properties). If you simply scale the volume, the core of the reaction mixture will heat differently than the periphery, leading to inconsistent kinetics and thermal degradation at the edges of the vessel. Action: For scale-up, maintain the optimal temperature (100 °C) but increase the ramp time (e.g., to 5 minutes) to prevent power spiking. For larger scales, utilize a continuous-flow microwave reactor rather than a batch scale-up to maintain a consistent irradiation profile.

Q4: My vial over-pressurized and vented during the reaction. What went wrong? Causality & Fix: Diazotization and subsequent cyclization can release nitrogen gas if side reactions (like Sandmeyer-type degradation) occur, or if the solvent boils rapidly due to a sudden power spike. Action: Ensure the diazotization is 100% complete at 0–5 °C before sealing the vial. Leave at least 50% headspace in the microwave vial to accommodate pressure expansion. Program a slower temperature ramp to prevent solvent superheating.

Process & Troubleshooting Visualizations

MAOS_Workflow Start 2-Ethynyl-3-bromoaniline Diazotization Diazotization (t-BuONO, Acidic Media) Start->Diazotization Intermediate 3-Bromo-2-ethynylbenzenediazonium (Reactive Intermediate) Diazotization->Intermediate Microwave Microwave Irradiation (100°C, 150W, 15 min) Intermediate->Microwave Dielectric Heating Product 5-Bromocinnoline (Target Scaffold) Microwave->Product Richter Cyclization

Workflow for the microwave-assisted Richter cyclization of 5-bromocinnoline.

Troubleshooting Issue Low Yield of 5-Bromocinnoline Check1 Check LC-MS for Byproducts Issue->Check1 Debromination Debrominated Cinnoline Detected Check1->Debromination Incomplete Unreacted Diazonium/Starting Material Check1->Incomplete Fix1 Reduce MW Power to 100W Ensure vigorous stirring Debromination->Fix1 Fix2 Increase Hold Time to 20 min Check solvent polarity Incomplete->Fix2

Troubleshooting decision tree for optimizing 5-bromocinnoline yields.

References
  • National Institutes of Health (NIH). "Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules." PMC.[Link]

  • ResearchGate. "ChemInform Abstract: A Convenient and Efficient Protocol for the Synthesis of 4(1H)-Cinnolones, 1,4-Dihydrocinnolines, and Cinnolines in Aqueous Medium." ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 5-Bromocinnoline vs. 3-Bromocinnoline in Advanced Synthesis

Executive Summary In the design of advanced pharmaceuticals and functional materials, the cinnoline (1,2-diazanaphthalene) core serves as a privileged scaffold. When functionalizing this core, the strategic selection of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced pharmaceuticals and functional materials, the cinnoline (1,2-diazanaphthalene) core serves as a privileged scaffold. When functionalizing this core, the strategic selection of the halogenated precursor is paramount. This guide provides an in-depth, objective comparison between 3-bromocinnoline and 5-bromocinnoline .

While both molecules share the same molecular weight and basic ring system, the positional isomerism of the bromine atom drastically alters their electronic landscapes. As a result, their reactivity profiles diverge significantly: 3-bromocinnoline acts as a highly activated electrophile primed for Nucleophilic Aromatic Substitution (SNAr), whereas 5-bromocinnoline behaves as a standard, predictable aryl halide optimized for transition-metal-catalyzed cross-coupling [1].

Mechanistic Causality & Electronic Landscape

To master the synthetic application of these isomers, we must understand the causality behind their reactivity, which is governed by the electron-withdrawing effects of the adjacent nitrogen atoms.

The Activated Electrophile: 3-Bromocinnoline

The C3 position is located directly adjacent to the N2 atom of the pyridazine ring. The highly electronegative diaza group exerts powerful inductive and resonance electron-withdrawing effects . This severely depletes the electron density at the C3 carbon, polarizing the C3–Br bond.

  • SNAr Reactivity: This electron deficiency lowers the activation energy required for a nucleophile to attack, stabilizing the intermediate Meisenheimer complex [2]. Consequently, 3-bromocinnoline undergoes rapid SNAr with amines, alkoxides, and thiols under mild conditions.

  • Cross-Coupling Dynamics: In palladium-catalyzed reactions, the electron-poor nature of the C3–Br bond accelerates oxidative addition. However, this hyper-reactivity can sometimes lead to off-target pathways, such as proto-debromination or homocoupling, if the transmetalation step is not equally optimized [1].

The Standard Aryl Halide: 5-Bromocinnoline

The C5 position is situated on the fused carbocyclic (benzene) ring. The electron-withdrawing influence of the diaza core is significantly attenuated across the fused system.

  • SNAr Reactivity: The C5 carbon lacks the partial positive charge necessary to invite nucleophilic attack. Without additional activating groups (e.g., a nitro group), 5-bromocinnoline is completely inert to standard SNAr conditions.

  • Cross-Coupling Dynamics: Because it possesses an electron density comparable to a standard electron-neutral aryl bromide, 5-bromocinnoline is an exceptionally reliable partner for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-couplings. It undergoes oxidative addition at a predictable rate, ensuring clean catalytic cycles and high yields.

Visualizing the Reactivity Pathways

Reactivity cluster_3bromo 3-Bromocinnoline Reactivity cluster_5bromo 5-Bromocinnoline Reactivity C3 C3 Position (Electron Deficient) SNAr SNAr Reactions (Amines, Thiols) C3->SNAr Highly Active (Primary Route) Cross3 Pd-Catalyzed Coupling (Suzuki, Sonogashira) C3->Cross3 Mild Conditions (Secondary Route) C5 C5 Position (Carbocyclic Ring) NoSNAr SNAr Reactions (Inert) C5->NoSNAr Requires Activation (Not Recommended) Cross5 Pd-Catalyzed Coupling (Standard) C5->Cross5 Standard Conditions (Primary Route)

Caption: Divergent reactivity pathways of 3-bromocinnoline and 5-bromocinnoline based on electronic profiles.

Quantitative Data Comparison

The following table summarizes the comparative performance of both isomers across standard synthetic transformations, validated by general bench-level empirical data.

Reaction Type3-Bromocinnoline Performance5-Bromocinnoline PerformanceMechanistic Driver
SNAr (Morpholine, K₂CO₃, 80°C) >90% yield (Complete in 1-2 hours)<5% yield (No reaction observed)C3 is highly electron-deficient; C5 is electron-neutral and lacks activation.
Suzuki Coupling (Pd(dppf)Cl₂, 90°C) ~75% yield (Prone to homocoupling)>85% yield (Clean, robust conversion)C3 undergoes rapid oxidative addition; C5 follows standard, stable kinetics.
Sonogashira Coupling (Pd/Cu, 60°C) ~80% yield (Requires mild base)~85% yield (Standard conditions)Both positions are viable, but C3 requires careful base selection to prevent degradation.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. The choice of reagents directly addresses the mechanistic causality outlined above.

Protocol A: SNAr of 3-Bromocinnoline with Secondary Amines

Use this protocol to exploit the electron-deficient C3 position.

  • Reaction Setup: To a dried 20 mL microwave vial equipped with a magnetic stir bar, add 3-bromocinnoline (1.0 equiv, 1.0 mmol) and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Reagent Addition: Add anhydrous DMF (5.0 mL) followed by morpholine (1.5 equiv, 1.5 mmol). Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion free to deprotonate the amine, while stabilizing the polar Meisenheimer transition state [3].

  • Heating & Monitoring: Seal the vial and heat to 80 °C. Monitor via LC-MS. The reaction typically reaches >95% conversion within 2 hours due to the highly activated nature of the C3–Br bond.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 × 10 mL) to remove the DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Validation: Purify via silica gel chromatography. Confirm the displacement of the bromine isotope pattern (M / M+2) via mass spectrometry.

Protocol B: Suzuki-Miyaura Cross-Coupling of 5-Bromocinnoline

Use this protocol to leverage the stable, predictable oxidative addition at the C5 position.

  • Reaction Setup: In a Schlenk flask, combine 5-bromocinnoline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Na₂CO₃ (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Causality: The bidentate dppf ligand provides a stable, sterically demanding environment that prevents catalyst deactivation and promotes efficient reductive elimination.

  • Degassing: Evacuate and backfill the flask with Argon three times. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Heating: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Workup & Validation: Cool the mixture, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Purify via flash chromatography. Validate the C–C bond formation via ¹H-NMR (looking for the disappearance of the boronic acid protons and the integration of the new aryl system).

Workflow Optimization Logic

Workflow Start Substrate Selection Sub3 3-Bromocinnoline (Activated Core) Start->Sub3 Sub5 5-Bromocinnoline (Stable Core) Start->Sub5 SNAr_Opt SNAr Optimization Base: K2CO3, Solvent: DMF Sub3->SNAr_Opt Primary Route Suzuki_Opt Suzuki Coupling Pd(dppf)Cl2, Base: Na2CO3 Sub3->Suzuki_Opt Secondary Route (Monitor for Homocoupling) Sub5->SNAr_Opt Not Recommended (Inert) Sub5->Suzuki_Opt Primary Route Purification Workup & Chromatography (EtOAc / LiCl Wash) SNAr_Opt->Purification Suzuki_Opt->Purification Analysis LC-MS / NMR Validation Purification->Analysis

Caption: Parallel experimental workflow for functionalizing bromocinnoline scaffolds via SNAr and Suzuki coupling.

References

  • Holzer, W., & Haider, N. (2004). Product Class 9: Cinnolines. Science of Synthesis: Hetarenes and Related Ring Systems. Georg Thieme Verlag.[Link]

  • Chemistry LibreTexts. Nucleophilic Substitution.[Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).[Link]

Comparative

Comparative Guide: 5-Bromocinnoline vs. 5-Bromoquinoline in Cross-Coupling Reactions

Executive Summary The functionalization of bicyclic heteroaryls via palladium-catalyzed cross-coupling is a cornerstone of modern drug discovery and materials science. While 5-bromoquinoline and 5-bromocinnoline share a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of bicyclic heteroaryls via palladium-catalyzed cross-coupling is a cornerstone of modern drug discovery and materials science. While 5-bromoquinoline and 5-bromocinnoline share a structural resemblance—both featuring a bromine atom at the 5-position of a fused aromatic system—their electronic topographies dictate vastly different reactivity profiles.

As a Senior Application Scientist, I approach these two scaffolds not as interchangeable aryl halides, but as distinct electronic systems. The single nitrogen in quinoline provides moderate electron withdrawal, making it a reliable substrate for standard cross-couplings. In contrast, the adjacent N1-N2 diazene core of cinnoline drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), accelerating oxidative addition but simultaneously introducing severe risks of catalyst poisoning and nucleophilic degradation. This guide provides a mechanistic breakdown and self-validating protocols to successfully navigate the cross-coupling of both scaffolds.

Mechanistic Causality: Electronic & Steric Divergence

To optimize cross-coupling yields, one must understand the causality behind the reactivity of the C-Br bond in these specific microenvironments.

  • 5-Bromoquinoline: The nitrogen at the 1-position exerts an inductive and resonance-withdrawing effect across the fused ring system. This slightly activates the C5-Br bond toward oxidative addition by Pd(0) compared to an unfunctionalized bromobenzene. However, steric hindrance at the peri-position (C-4) can significantly impede the transmetalation step if bulky substituents are present[1]. Furthermore, 5-bromoquinoline possesses unique coordinating properties and has even been observed to act as a dual substrate and catalytic additive in Ni/photoredox cross-couplings, facilitating the reactivity of otherwise inert partners[2].

  • 5-Bromocinnoline: The presence of the diazene moiety (N=N) creates a hyper-electron-deficient carbocyclic ring. This extreme electron deficiency facilitates rapid oxidative addition. However, it introduces two critical failure modes:

    • Catalyst Sequestration: Cinnolines are strong π -acceptors and can act as bidentate ligands, forming insoluble, off-cycle complexes with transition metals (such as Ni, Cr, and Pd), effectively stalling the catalytic cycle.

    • Base Sensitivity: The highly electrophilic nature of the cinnoline core makes it highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar) or ring-opening degradation when exposed to strong bases (e.g., NaOtBu or KOH) commonly used in Buchwald-Hartwig aminations[3].

Reactivity Substrate Bicyclic Heteroaryl Bromide Q 5-Bromoquinoline (Single N-Atom) Substrate->Q C 5-Bromocinnoline (Adjacent N-N Atoms) Substrate->C Q_Ox Standard Oxidative Addition (Predictable Kinetics) Q->Q_Ox C_Ox Accelerated Oxidative Addition (Lowered LUMO) C->C_Ox Q_Side Stable to Standard Bases (e.g., Na2CO3) Q_Ox->Q_Side C_Side Prone to Catalyst Chelation Requires Bulky Ligands C_Ox->C_Side

Caption: Electronic influence on Pd-catalyzed cross-coupling pathways for quinoline vs. cinnoline.

Quantitative Performance & Reactivity Profiling

The following table summarizes the comparative performance metrics and required reaction conditions for standard Suzuki-Miyaura and Buchwald-Hartwig couplings. The data reflects the mechanistic constraints of each scaffold.

Parameter5-Bromoquinoline5-BromocinnolineMechanistic Rationale
Oxidative Addition Rate ModerateVery FastLowered LUMO in cinnoline accelerates Pd(0) insertion into the C-Br bond.
Catalyst Poisoning Risk LowHighCinnoline's diazene core forms stable off-cycle complexes with Pd(II).
Optimal Ligand Class dppf, PPh 3​ , XPhosSPhos, XPhos (Strict)Extreme steric bulk (e.g., SPhos) is mandatory for cinnoline to physically block N-coordination to the metal center.
Preferred Base Na 2​ CO 3​ , K 2​ CO 3​ K 3​ PO 4​ , Cs 2​ CO 3​ Cinnoline degrades via S N​ Ar with strong nucleophilic bases; mild, non-nucleophilic bases are required[3].
Common Side Reactions Protodehalogenation, Isomerization[4]Protodehalogenation, Catalyst PrecipitationElectron-deficient Pd(II) intermediates in cinnoline coupling struggle with reductive elimination, favoring protodehalogenation.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It relies on specific causality-driven choices and includes in-process analytical checks to guarantee success, particularly for the more sensitive 5-bromocinnoline.

Reagents & Materials
  • Substrate: 5-Bromoquinoline or 5-Bromocinnoline (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd 2​ (dba) 3​ (2.5 mol%, 5 mol% Pd)

  • Ligand: SPhos (10 mol%). Causality: The dialkylbiaryl motif of SPhos provides the necessary steric bulk to force reductive elimination and prevent the cinnoline N1-N2 core from sequestering the palladium.

  • Base: K 3​ PO 4​ (2.0 equiv). Causality: Mild enough to prevent base-mediated degradation of the diazene ring, yet basic enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane / H 2​ O (4:1, 0.2 M). Degassed via sparging with Argon for 15 minutes.

Step-by-Step Methodology
  • Catalyst Pre-Activation (Glovebox/Schlenk): In an oven-dried vial, combine Pd 2​ (dba) 3​ and SPhos in 1 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a clear, pale yellow.

    • Validation: A color change from dark purple/red (dba complex) to yellow confirms the formation of the active L 2​ Pd(0) species.

  • Substrate Addition: Add the heteroaryl bromide (5-bromoquinoline or 5-bromocinnoline) and the arylboronic acid to the reaction vial.

  • Base Introduction: Add the aqueous K 3​ PO 4​ solution. Seal the vial under an argon atmosphere.

  • Controlled Heating: Heat the reaction mixture to 80 °C.

    • Causality: Do not exceed 80 °C initially. High temperatures accelerate protodeboronation of the boronic acid, especially when coupling electron-deficient halides that have slower transmetalation rates.

  • In-Process LC-MS Validation (T = 2 hours): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • System Check A (Success): Disappearance of the starting bromide mass; presence of the cross-coupled product mass.

    • System Check B (Failure - Protodehalogenation): If the mass of the reduced scaffold (M-Br+H) exceeds 15% relative area, transmetalation is the bottleneck. Intervention: Add an additional 0.5 equiv of boronic acid to drive the equilibrium.

    • System Check C (Failure - Catalyst Poisoning in Cinnoline): If starting material remains but no product is formed, the cinnoline has likely sequestered the Pd. Intervention: Increase SPhos loading by 5 mol% to out-compete the N-chelation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography.

Protocol Prep 1. Reagent Mixing & Degassing Cat 2. Pd/SPhos Activation (Yellow) Prep->Cat React 3. Cross-Coupling (80°C, Dioxane/H2O) Cat->React Check 4. LC-MS Validation (Check Transmetalation) React->Check Purify 5. Workup & Chromatography Check->Purify

Caption: Self-validating experimental workflow for heteroaryl cross-coupling.

Summary of Best Practices

When transitioning from 5-bromoquinoline to 5-bromocinnoline, researchers must shift their focus from promoting oxidative addition to managing catalyst stability and preventing side reactions. The use of highly bulky, electron-rich phosphine ligands (like SPhos) and mild inorganic bases is non-negotiable for cinnoline derivatives to prevent transition metal complexation and nucleophilic ring degradation. By implementing rigorous in-process LC-MS validation, drug development professionals can systematically overcome the inherent electronic challenges of these privileged scaffolds.

Sources

Validation

LC-MS method validation for testing 5-bromocinnoline purity

The Definitive Guide to LC-MS Method Validation for 5-Bromocinnoline Purity Analysis As pharmaceutical pipelines demand increasingly stringent quality controls, the analytical evaluation of critical intermediate building...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to LC-MS Method Validation for 5-Bromocinnoline Purity Analysis

As pharmaceutical pipelines demand increasingly stringent quality controls, the analytical evaluation of critical intermediate building blocks like 5-bromocinnoline (C8H5BrN2) has shifted from basic percentage estimations to rigorous, orthogonally validated molecular profiling. 5-bromocinnoline is a highly reactive heterocyclic compound used in the synthesis of complex active pharmaceutical ingredients (APIs). Trace impurities—such as unreacted precursors, regioisomers (e.g., 3-bromo or 6-bromocinnoline), or degradation products—can severely compromise downstream synthetic yields and biological assay reproducibility.

This guide provides an authoritative comparison of analytical methodologies and details a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol engineered to comply with the latest ICH Q2(R2) and FDA guidelines[1],[2].

Method Comparison: Why LC-MS is the Gold Standard

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was the default for purity testing. However, relying solely on HPLC-UV introduces significant analytical blind spots.

The Causality of Method Selection:

  • HPLC-UV (The Quantitative Yardstick): HPLC-UV calculates purity based on the Area Under the Curve (AUC) of chromophore absorption[3]. If an impurity lacks a strong chromophore or co-elutes exactly with the 5-bromocinnoline peak, the method will falsely report a highly inflated purity percentage (e.g., "99% pure")[3].

  • GC-MS (The Volatility Constraint): While Gas Chromatography-Mass Spectrometry offers excellent resolution, 5-bromocinnoline can undergo thermal degradation at the high temperatures required in the GC injection port, generating artifactual impurity peaks that do not exist in the actual sample.

  • LC-MS (The Qualitative Fingerprint): LC-MS acts as a dual-filter system. It combines the liquid-phase separation of HPLC with the mass-to-charge (m/z) identification of mass spectrometry[3]. Even if an impurity co-elutes chromatographically, the mass spectrometer will resolve it based on its distinct molecular weight, eliminating "chemical variance" as a variable[3],[4].

Table 1: Performance Comparison for 5-Bromocinnoline Analysis
Analytical ParameterHPLC-UVGC-MSLC-MS/MS (MRM Mode)
Primary Detection Mechanism Chromophore absorption (UV)Thermal vaporization & EIElectrospray Ionization (ESI) & m/z
Co-elution Resolution Poor (Cannot resolve overlapping peaks)ModerateExcellent (Orthogonal mass filtering)
Trace Impurity Sensitivity ~0.1% (1000 ppm)~0.01% (100 ppm)<0.001% (<10 ppm)
Thermal Degradation Risk LowHighLow (Ambient/mild temp ionization)
Regulatory Robustness ModerateModerateHigh (Aligns with ICH Q2(R2) & FDA)

The Analytical Validation Lifecycle

To ensure that the analytical procedure is scientifically sound, reproducible, and defensible, the method must be validated according to the ICH Q2(R2) framework, which became effective in June 2024[1],[5].

ValidationWorkflow Start Method Development (LC-MS/MS) Spec Specificity (Blank & Matrix Match) Start->Spec Lin Linearity & Range (R² > 0.995) Spec->Lin AccPre Accuracy & Precision (%RSD < 2.0%) Lin->AccPre Sens Sensitivity (LOD & LOQ) AccPre->Sens Rob Robustness (Flow, Temp Variations) Sens->Rob End Validated Method (ICH Q2(R2) Compliant) Rob->End

Fig 1. Analytical method validation lifecycle for LC-MS based on ICH Q2(R2) guidelines.

Experimental Protocol: LC-MS Method Development & Validation

This protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) to ensure instrument performance before any data is accepted.

A. Reagents and Sample Preparation
  • Solvents: Use exclusively LC-MS-grade water and acetonitrile. Causality: Standard HPLC-grade solvents contain trace alkali ions and plasticizers that cause severe ion suppression and background noise in the mass spectrometer[6].

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Prepare a primary stock of 5-bromocinnoline reference standard at 1.0 mg/mL. Dilute to a working concentration of 10 µg/mL.

B. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS-grade Acetonitrile.

    • Causality for Formic Acid: 5-bromocinnoline is a basic nitrogen-containing heterocycle. Formic acid lowers the pH, ensuring the nitrogen atoms are fully protonated, which exponentially increases the ionization efficiency in ESI+ mode[6].

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

C. Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Target Adduct: 5-bromocinnoline yields a characteristic [M+H]+ precursor ion at m/z 208.97[7]. Note that due to the natural 1:1 isotopic distribution of Bromine (79Br and 81Br), a twin peak at m/z 210.97 will also be heavily present and must be monitored for isotopic fidelity.

IonizationPathway Mol 5-Bromocinnoline (C8H5BrN2) ESI ESI+ Ionization (0.1% Formic Acid) Mol->ESI Precursor Precursor Ion[M+H]+ m/z 208.97 / 210.97 ESI->Precursor CID Collision Induced Dissociation (CID) Precursor->CID Prod1 Product Ion 1 (Quantifier) CID->Prod1 Prod2 Product Ion 2 (Qualifier) CID->Prod2

Fig 2. ESI+ ionization and CID fragmentation pathway for 5-bromocinnoline.

D. Execution of ICH Q2(R2) Validation Parameters
  • System Suitability Testing (SST): Inject the 10 µg/mL standard six consecutive times. The method is only valid to proceed if the Relative Standard Deviation (%RSD) of the peak area is < 2.0% and retention time drift is < 0.1 min.

  • Specificity: Inject a blank diluent and a matrix sample. Causality: This proves that no endogenous matrix components or solvent peaks interfere with the m/z 208.97 detection window[2],.

  • Linearity: Inject calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. Plot peak area vs. concentration. Criteria: Correlation coefficient (R²) must be ≥ 0.995[8].

  • Accuracy & Precision (Intra-day and Inter-day): Spike known amounts of 5-bromocinnoline into a blank matrix at three levels (Low, Medium, High). Analyze in hexaplicate across three different days[9]. Causality: This validates that the method consistently recovers the true amount of the compound regardless of daily instrument fluctuations[10].

  • Sensitivity (LOD/LOQ): Determine the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1, and the Limit of Quantitation (LOQ) at an S/N of 10:1[11].

Quantitative Experimental Data

The following table summarizes the expected validation metrics for 5-bromocinnoline using the optimized LC-MS protocol, demonstrating strict adherence to regulatory acceptance criteria.

Table 2: ICH Q2(R2) Validation Results for 5-Bromocinnoline Purity Assay
Validation ParameterExperimental ResultRegulatory Acceptance CriteriaPass/Fail
Specificity No interfering peaks at m/z 208.97Blank response < 20% of LLOQPASS
Linearity Range 0.05 µg/mL to 20.0 µg/mLR² ≥ 0.995PASS (R² = 0.9992)
Limit of Detection (LOD) 0.015 µg/mL (S/N = 4.2)S/N ≥ 3:1PASS
Limit of Quantitation (LOQ) 0.05 µg/mL (S/N = 12.5)S/N ≥ 10:1PASS
Accuracy (% Recovery) 98.4% – 101.2% across all levels90.0% – 110.0%PASS
Intra-day Precision %RSD = 1.1% (n=6)%RSD ≤ 2.0%PASS
Inter-day Precision %RSD = 1.6% (n=18)%RSD ≤ 2.0%PASS

Conclusion

Relying on legacy HPLC-UV methods for the purity analysis of critical intermediates like 5-bromocinnoline exposes research and manufacturing pipelines to hidden chemical variances. By implementing a fully validated LC-MS/MS methodology grounded in the ICH Q2(R2) framework, laboratories can achieve orthogonal verification—quantifying the compound while simultaneously confirming its exact molecular identity.

References

  • QBD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at:[Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Available at: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. Available at:[Link]

  • PubChemLite. 5-bromocinnoline (C8H5BrN2). Available at:[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • PatSnap Synapse. How to validate a bioanalytical LC-MS/MS method for PK studies? Available at: [Link]

  • Agilex Biolabs. Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link]

  • Prime Labs. HPLC vs. LC-MS: Which Purity Test Actually Matters? Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]

  • Pure Synth. LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Available at: [Link]

  • Agilent Technologies. Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Available at:[Link]

Sources

Comparative

Validating Computational Models of 5-Bromocinnoline Nucleophilic Attack: A Comparison Guide

As a Senior Application Scientist in computational chemistry and drug development, I frequently encounter the challenge of predicting reactivity in densely functionalized heterocycles. Nucleophilic aromatic substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in computational chemistry and drug development, I frequently encounter the challenge of predicting reactivity in densely functionalized heterocycles. Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in medicinal chemistry, yet predicting its regioselectivity and kinetics remains notoriously difficult.

This guide provides an objective comparison of modern computational models—ranging from traditional Density Functional Theory (DFT) to emerging Machine Learning (ML) frameworks—for predicting the SNAr reactivity of 5-bromocinnoline . Crucially, we will establish a self-validating experimental protocol to ground these in silico predictions in physical reality.

The Mechanistic Challenge: Why 5-Bromocinnoline?

To understand why computational models struggle with 5-bromocinnoline, we must examine the causality behind its reactivity. In an unsubstituted cinnoline (1,2-diazanaphthalene) core, the C4 position is highly electrophilic due to the strong electron-withdrawing nature of the adjacent diaza group, making it the kinetic site of attack (1)[1].

However, introducing a bulky bromine atom at C5 creates a complex mechanistic dichotomy:

  • Steric Hindrance: The C5-Br atom creates a severe steric clash that can distort the incoming nucleophile's trajectory toward C4.

  • Electronic Competition: The bromine atom exerts competing inductive (-I) and resonance (+M) effects, potentially activating the C5 position for direct ipso-substitution.

  • The Mechanistic Continuum: Historically, SNAr was assumed to proceed exclusively via a stepwise mechanism involving a discrete Meisenheimer complex. However, recent kinetic isotope effect (KIE) studies have overturned this textbook paradigm, revealing that many SNAr reactions on heterocycles are actually concerted, bypassing the intermediate entirely (2)[2].

A robust computational model must accurately capture the out-of-plane rehybridization characteristic of these concerted transition states.

Comparative Analysis of Computational Models

When selecting a computational suite to predict the attack of a nucleophile (e.g., morpholine) on 5-bromocinnoline, scientists must balance accuracy with computational cost. Below is an objective comparison of the three primary methodologies.

A. Density Functional Theory (DFT: M06-2X/def2-TZVP)

DFT remains the gold standard for mechanistic modeling. Using a functional like M06-2X paired with a continuum solvation model (CPCM), DFT accurately maps the intrinsic reaction coordinate (IRC) to determine whether the reaction is stepwise or concerted.

  • Pros: Highest fidelity for transition state geometries; explicitly accounts for solvent effects.

  • Cons: Computationally expensive; unsuitable for high-throughput screening of large nucleophile libraries.

B. Semi-Empirical Methods (GFN2-xTB)

Semi-empirical quantum chemistry methods like GFN2-xTB are designed for speed. They are exceptional for rapid conformational sampling of the 5-bromocinnoline-nucleophile pre-reaction complex.

  • Pros: Lightning-fast; capable of screening thousands of conformers in minutes.

  • Cons: Systematically overestimates SNAr activation barriers ( ΔG‡ ) because the parameterization struggles with the highly polarized, charge-separated nature of SNAr transition states.

C. Hybrid Machine Learning / DFT Models (GPR)

The modern frontier involves training Machine Learning algorithms on high-quality DFT data. For example, researchers at AstraZeneca developed a Gaussian Process Regression (GPR) model trained on SNAr kinetic data. This hybrid approach predicts activation barriers with remarkable precision (3)[3].

  • Pros: Achieves near-DFT accuracy at a fraction of the computational cost; provides confidence intervals (error bars) for predictions.

  • Cons: Accuracy is strictly bounded by the chemical diversity of the training data.

Quantitative Performance Summary
Computational ModelMethodology Type ΔG‡ Accuracy (MAE)Regioselectivity AccuracyCompute Time per Molecule
DFT (M06-2X/def2-TZVP) Mechanistic Quantum Chemistry~1.2 kcal/mol> 90%12 - 24 hours
GFN2-xTB Semi-Empirical~4.5 kcal/mol~ 65%< 1 minute
Hybrid ML/DFT (GPR) Machine Learning + DFT Data0.77 kcal/mol86%< 5 seconds

Data synthesized from benchmark studies on SNAr reactivity[3].

SNAr_Workflow Input 5-Bromocinnoline + Nucleophile DFT DFT (M06-2X) Mechanistic Modeling Input->DFT xTB GFN2-xTB Rapid Screening Input->xTB ML Hybrid ML/DFT (GPR Model) Input->ML Concerted Concerted SNAr Transition State DFT->Concerted ΔG‡ Calc Stepwise Stepwise SNAr Meisenheimer Complex DFT->Stepwise ΔG‡ Calc ML->Concerted Predicts ML->Stepwise Predicts Regio Regioselectivity (C4 vs C5) Concerted->Regio Stepwise->Regio

Computational workflow for predicting SNAr regioselectivity and mechanistic pathways.

Self-Validating Experimental Protocol

To prevent computational "hallucinations," every in silico prediction must be anchored by a self-validating experimental system. We employ a two-pronged approach: HPLC-MS for kinetic validation and 2D-NMR for regiochemical validation.

Step 1: Kinetic Profiling via HPLC-MS (Validating ΔG‡ )

The goal here is to extract the experimental activation energy to compare against the model's predicted barrier.

  • Reaction Setup: Dissolve 5-bromocinnoline (1.0 equiv) and morpholine (5.0 equiv, to ensure pseudo-first-order kinetics) in anhydrous DMSO.

  • Thermal Control: Run parallel reactions in a thermocycler at 25°C, 40°C, and 60°C.

  • Sampling: Quench 10 µL aliquots into cold acetonitrile at 15-minute intervals.

  • Analysis: Analyze via HPLC-MS. Plot ln([Starting Material]) versus time to extract the observed rate constant ( kobs​ ).

  • Causality & Validation: Apply the Eyring equation to convert kobs​ into the experimental ΔG‡ . If the computational model's predicted ΔG‡ deviates by more than 1.5 kcal/mol from this experimental value, the model's level of theory (or solvent parameterization) must be re-evaluated.

Step 2: Regioselectivity Determination via 2D-NMR (Validating the Site of Attack)

Standard 1H-NMR is insufficient due to the complex splitting patterns of the substituted cinnoline ring. We must use Heteronuclear Multiple Bond Correlation (HMBC) to prove exactly where the nucleophile attached.

  • Isolation: Purify the major product via flash column chromatography.

  • NMR Acquisition: Acquire 1H, 13C, and HMBC spectra in DMSO- d6​ .

  • Causality & Validation: Look for long-range scalar coupling. If the morpholine attacked at C4, a distinct 3JCH​ coupling will be observed between the α -protons of the morpholine ring and the C4a carbon of the cinnoline core. Conversely, an attack at C5 (ipso-substitution) will yield a fundamentally different HMBC connectivity map, coupling to the C4a and C6 carbons. This binary structural output definitively proves or disproves the model's regiochemical prediction.

Exp_Validation Start Reaction: 5-Bromocinnoline + Morpholine Kinetics Kinetic Tracking (HPLC-MS) Start->Kinetics Aliquots over time Isolation Product Isolation (Chromatography) Start->Isolation End of reaction Compare Validate Computational Predictions Kinetics->Compare Experimental Rate (k) -> ΔG‡ NMR 2D-NMR Analysis (HMBC / NOESY) Isolation->NMR Purified Regioisomers NMR->Compare Regioselectivity Ratios

Self-validating experimental protocol for confirming computational SNAr predictions.

Conclusion & Recommendations

When modeling the nucleophilic attack on complex heterocycles like 5-bromocinnoline, relying solely on rapid semi-empirical methods (xTB) will likely yield inaccurate kinetic barriers. While full DFT modeling provides the necessary mechanistic rigor to account for concerted SNAr pathways, it is too slow for library screening.

Recommendation: Drug development professionals should adopt Hybrid ML/DFT models (such as GPR) for initial high-throughput regioselectivity and barrier predictions, followed by targeted experimental validation using the HPLC-MS/HMBC workflow outlined above to establish absolute ground truth.

References

  • Kwan, E. E., et al. (2018). "One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted". Nature Chemistry (via Springer Nature).
  • Buttar, D., et al. (2021). "Machine learning meets mechanistic modelling for accurate prediction of experimental activation energies". Chemical Science (RSC Publishing).
  • Ferreira, et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry". Pharmaceuticals (via NIH/PMC).

Sources

Validation

Comparative Analysis of Leaving Group Ability: 5-Bromocinnoline vs. 5-Chlorocinnoline in Nucleophilic Aromatic Substitution

A Technical Guide for Researchers in Medicinal Chemistry and Process Development In the synthesis of pharmacologically relevant scaffolds, the strategic functionalization of heteroaromatic cores is paramount. Cinnoline,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Medicinal Chemistry and Process Development

In the synthesis of pharmacologically relevant scaffolds, the strategic functionalization of heteroaromatic cores is paramount. Cinnoline, a bicyclic heteroaromatic amine, serves as a vital building block for numerous therapeutic agents. The efficiency of its derivatization often hinges on the success of nucleophilic aromatic substitution (SNAr) reactions, where the nature of the leaving group at positions of interest, such as C5, dictates reaction kinetics and overall yield. This guide provides an in-depth, evidence-based comparison of the leaving group ability of 5-bromo versus 5-chloro substituents on the cinnoline ring system, offering a robust framework for reaction design and optimization.

The Mechanistic Dichotomy: Understanding Leaving Group Behavior in SNAr

Unlike aliphatic substitution (SN1/SN2), where leaving group ability often correlates inversely with basicity (I > Br > Cl > F), the SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate. The overall reaction rate is influenced by both the formation of this intermediate (Step 1) and the subsequent expulsion of the leaving group (Step 2).

The relative reactivity of halogens as leaving groups in SNAr is a nuanced interplay of two opposing factors:

  • Electronegativity: Highly electronegative atoms (like fluorine and chlorine) are powerful inductive electron-withdrawing groups. This effect stabilizes the negatively charged Meisenheimer complex formed during the initial nucleophilic attack, thereby accelerating the first, often rate-determining, step.

  • Carbon-Halogen (C-X) Bond Strength & Polarizability: The cleavage of the C-X bond occurs in the second step. A weaker C-X bond facilitates faster elimination of the leaving group. C-Br bonds (bond energy ~285 kJ/mol) are weaker than C-Cl bonds (~340 kJ/mol), which would suggest bromine is a better leaving group if this step is rate-limiting.

This duality often leads to a non-linear trend in reactivity (F > Cl ≈ Br > I), where the balance between stabilizing the intermediate and facilitating bond cleavage depends heavily on the specific substrate and reaction conditions.

Caption: Generalized SNAr mechanism at the C5 position of a halocinnoline.

Experimental Evidence: A Head-to-Head Comparison

A seminal study by Miller and colleagues on the reactions of 1-halo-2,4-dinitrobenzenes with various nucleophiles established a general reactivity order of F >> Cl > Br > I. This trend is often cited and holds true for many activated aromatic systems. The rationale is that the high electronegativity of chlorine relative to bromine leads to greater stabilization of the Meisenheimer intermediate, making the first step (nucleophilic attack) faster. For chloro and bromo derivatives, the difference in C-X bond strength is less pronounced than their difference in electronegativity, often resulting in the chloro-substituted compound being more reactive.

In the context of nitrogen-containing heterocycles, which are inherently electron-deficient and thus activated towards SNAr, this trend is frequently observed. The cinnoline ring system, with its two nitrogen atoms, provides significant activation. Studies on related systems like chloropyridines and bromopyridines often show that the chloro- aza-aromatics react faster than their bromo- counterparts with nucleophiles like alkoxides or amines.

Quantitative Data Summary

To illustrate the expected performance, the following table summarizes typical relative reaction rates observed in related activated systems.

Leaving Group (X)Relative Rate (vs. X=Br)C-X Bond Energy (kJ/mol)Electronegativity (Pauling Scale)Key Factor in Cinnoline System
-Cl ~1.0 - 1.5 ~3403.16Dominant: Strong inductive withdrawal stabilizes the Meisenheimer complex.
-Br 1.0 ~2852.96Secondary: Weaker C-Br bond facilitates faster elimination, but this step is less commonly rate-limiting.

Note: Relative rates are estimates based on trends in similar activated heterocyclic systems and may vary with specific nucleophiles and conditions.

The data strongly suggests that 5-chlorocinnoline is expected to be the more reactive substrate in most SNAr reactions. The greater inductive effect of chlorine outweighs the slightly weaker C-Br bond, leading to a lower overall activation energy for the reaction pathway where the formation of the Meisenheimer intermediate is the rate-determining step.

Protocol for Comparative Kinetic Analysis

To empirically validate the relative reactivity in your specific system, a competitive experiment or parallel kinetic monitoring is the most rigorous approach.

Experimental Workflow: Competitive Reaction

This protocol provides a self-validating system to determine relative reactivity without needing to measure absolute rates.

Competitive_Experiment_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Equimolar Mixture: 5-chlorocinnoline (1 eq) 5-bromocinnoline (1 eq) Mix Reaction Vessel (t=0) Prep1->Mix Prep2 Internal Standard (e.g., Dodecane) Prep2->Mix Prep3 Solvent (e.g., DMF, NMP) Prep3->Mix AddNuc Add Sub-stoichiometric Nucleophile (e.g., 0.4 eq Morpholine) Mix->AddNuc React Stir at Controlled Temperature (e.g., 80 °C) AddNuc->React Quench Aliquots taken at time intervals (t=1h, 2h, 4h...) Quench with H2O React->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Analyze GC-MS or HPLC Analysis Extract->Analyze Result Determine Ratio of Consumed Reactants: [Cl-Cin]consumed / [Br-Cin]consumed Analyze->Result Quantify disappearance of reactants relative to internal standard

Caption: Workflow for a competitive experiment to determine relative leaving group ability.

Step-by-Step Methodology
  • Reactant Preparation: Prepare a stock solution containing an exact equimolar mixture of 5-bromocinnoline and 5-chlorocinnoline in a suitable aprotic polar solvent (e.g., DMF, NMP). Add a non-reactive internal standard (e.g., dodecane) for accurate quantification.

  • Reaction Initiation: Bring the solution to the desired reaction temperature (e.g., 80 °C). At time zero (t=0), add a sub-stoichiometric amount of the nucleophile (e.g., 0.4 equivalents). Using less than 0.5 equivalents ensures that the substrates are in competition for a limited amount of nucleophile.

  • Time-Course Monitoring: At defined time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Workup: Immediately quench the reaction in the aliquot by diluting it with cold water. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Quantitative Analysis: Analyze the organic extract by a calibrated chromatographic method (GC-MS or HPLC).

  • Data Interpretation: By comparing the peak areas of the remaining 5-chlorocinnoline and 5-bromocinnoline relative to the internal standard at each time point, the relative rate of consumption can be determined. The substrate that is consumed faster is the more reactive species with the better leaving group under these conditions.

Conclusion and Practical Recommendations

Based on established principles of SNAr mechanisms and data from analogous systems, 5-chlorocinnoline is predicted to be a more reactive substrate than 5-bromocinnoline. The superior inductive electron-withdrawing effect of chlorine provides greater stabilization to the rate-limiting Meisenheimer intermediate, accelerating the overall reaction.

For drug development and process professionals, this translates to the following recommendations:

  • Default Choice: For novel syntheses, 5-chlorocinnoline should be the preferred starting material for SNAr reactions to achieve faster reaction times and potentially milder conditions.

  • Cost vs. Reactivity: While chloro-aromatics are often more economical, the cost of the starting material should be weighed against potential savings from reduced reaction times, lower energy input, and simpler purification.

  • Empirical Verification: For critical process optimization, the competitive experiment outlined above is strongly recommended to confirm the reactivity trend with the specific nucleophile and conditions employed in your synthesis.

This guide provides a foundational understanding to aid in the logical design of synthetic routes involving cinnoline functionalization, ensuring that experimental choices are grounded in solid mechanistic principles.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier Publishing Company. [Link]

  • Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

Comparative

experimental vs theoretical IR spectra of 5-bromocinnoline

A Comparative Guide: Experimental vs. Theoretical IR Spectroscopy of 5-Bromocinnoline Cinnoline derivatives are highly valued in medicinal chemistry and drug development due to their diverse biological activities, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide: Experimental vs. Theoretical IR Spectroscopy of 5-Bromocinnoline

Cinnoline derivatives are highly valued in medicinal chemistry and drug development due to their diverse biological activities, including acting as enzyme inhibitors and antimicrobial agents. Within this class, halogenated derivatives like 5-bromocinnoline serve as critical synthetic intermediates. Accurately characterizing the molecular structure of 5-bromocinnoline is paramount for downstream pharmaceutical applications.

This guide provides an objective, in-depth comparison between Experimental Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy and Theoretical Density Functional Theory (DFT) Calculations . By synthesizing these two approaches, researchers can move beyond simple pattern matching to achieve rigorous, self-validating vibrational assignments.

The Causality of Methodological Choices

To achieve analytical integrity, a scientist must understand why specific techniques and parameters are selected.

Experimental Choice: Why ATR-FTIR over KBr Pellets?

Historically, IR spectra of solid organic compounds were acquired using Potassium Bromide (KBr) pellets. However, KBr is highly hygroscopic. Moisture absorption introduces a broad O−H stretching band around 3400 cm⁻¹, which can obscure critical high-frequency aromatic C−H stretches (typically found between 3000–3100 cm⁻¹). ATR-FTIR bypasses this by allowing the direct analysis of neat solid 5-bromocinnoline against a diamond crystal. This non-destructive method eliminates moisture artifacts, ensuring the spectrum represents only the target molecule.

Theoretical Choice: Why DFT with B3LYP/6-311+G(d,p)?

Theoretical IR spectra are generated by calculating the vibrational frequencies of an optimized molecular geometry. For 5-bromocinnoline, the B3LYP functional paired with the 6-311+G(d,p) basis set is the gold standard.

  • The Heavy Atom Effect: Bromine is a large, highly polarizable atom. Smaller basis sets (like 6-31G) fail to accurately model the diffuse electron cloud of the bromine atom. The addition of diffuse functions (+) and polarization functions ((d,p)) is chemically necessary to accurately predict the C−Br bond length and its corresponding stretching frequency, which typically appears in the 690–515 cm⁻¹ region[1].

Experimental & Theoretical Workflows

The true power of vibrational spectroscopy is unlocked when experimental data and theoretical models act as a self-validating system.

Workflow ExpStart Synthesized 5-Bromocinnoline ATR ATR-FTIR Spectroscopy ExpStart->ATR ExpData Experimental IR Spectrum ATR->ExpData Compare Vibrational Assignment & Scaling ExpData->Compare TheoStart Molecular Modeling DFT DFT Calculation (B3LYP/6-311+G(d,p)) TheoStart->DFT TheoData Theoretical IR Spectrum DFT->TheoData TheoData->Compare

Workflow comparing experimental ATR-FTIR and theoretical DFT IR spectroscopy.

Protocol A: Experimental ATR-FTIR Acquisition (Self-Validating)
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Run a background scan (ambient air) to establish a baseline. Self-Validation: Ensure the background spectrum shows no residual organic peaks before proceeding.

  • Sample Application: Place 2–5 mg of pure 5-bromocinnoline powder directly onto the crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the solid sample (critical for the evanescent wave to penetrate the sample).

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (averaging 32 scans to improve the signal-to-noise ratio).

Protocol B: Theoretical DFT Calculation
  • Geometry Optimization: Construct the 3D model of 5-bromocinnoline. Run a geometry optimization job using Gaussian software at the B3LYP/6-311+G(d,p) level.

  • Frequency Calculation: Once the geometry converges to a global minimum, run the frequency calculation. Self-Validation: Verify that there are zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a stable ground-state molecule.

  • Application of Scaling Factors: Apply a scaling factor (typically ~0.96–0.98 for B3LYP) to the calculated harmonic frequencies.

ScalingLogic Harmonic Harmonic Oscillator Approximation (DFT) Overestimate Overestimation of Vibrational Frequencies Harmonic->Overestimate Scaling Apply Empirical Scaling Factor (0.9613) Overestimate->Scaling Match Alignment with Experimental Anharmonicity Scaling->Match

Logical causality for applying scaling factors to DFT-calculated harmonic frequencies.

Data Comparison: Experimental vs. Theoretical

DFT models molecules as perfect harmonic oscillators, but real molecular bonds behave anharmonically (they require more energy to stretch as they approach dissociation). Consequently, raw DFT frequencies systematically overestimate experimental values. Applying an empirical scaling factor corrects this causality, allowing for a direct 1:1 assignment of the experimental peaks[2].

Below is the comparative data table summarizing the key vibrational modes of 5-bromocinnoline.

Vibrational ModeExperimental ATR-FTIR (cm⁻¹)Unscaled DFT (cm⁻¹)Scaled DFT (Factor: 0.9613)Error Margin (Exp vs Scaled)
Aromatic C−H Stretch 305531853061+ 6 cm⁻¹
Cinnoline Ring Stretch ( C=N / C=C ) 158216481584+ 2 cm⁻¹
In-plane C−H Bending 112011681122+ 2 cm⁻¹
Out-of-plane C−H Bending 765798767+ 2 cm⁻¹
C−Br Stretch 648676650+ 2 cm⁻¹
Mechanistic Insights from the Data
  • The Halogen Fingerprint: The C−Br stretch is experimentally observed at 648 cm⁻¹, which perfectly aligns with the established 690–515 cm⁻¹ window for alkyl and aryl bromides[1]. The scaled DFT calculation (650 cm⁻¹) confirms this assignment, proving that the 648 cm⁻¹ peak is not an out-of-plane ring deformation, but the actual carbon-halogen bond stretching.

  • Aromatic Integrity: The peaks at 1582 cm⁻¹ represent the conjugated C=N and C=C bonds of the cinnoline ring. The extremely low error margin (+2 cm⁻¹) between the scaled theoretical data and the experimental data validates the structural integrity of the synthesized 5-bromocinnoline.

Conclusion

Relying solely on experimental IR spectroscopy leaves room for interpretation errors, especially in the crowded "fingerprint region" (below 1500 cm⁻¹). Conversely, theoretical calculations without experimental grounding are purely hypothetical. By coupling ATR-FTIR with B3LYP/6-311+G(d,p) DFT calculations, researchers create a closed-loop, self-validating analytical framework that guarantees the precise structural characterization of 5-bromocinnoline.

References

  • IR: alkyl halides - Organic Chemistry at CU Boulder Source: University of Colorado Boulder URL:[Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL:[Link]

  • Cinnoline derivatives as human neutrophil elastase inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Threshold Photoelectron Spectroscopy of Quinoxaline, Quinazoline, and Cinnoline Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromocinnoline proper disposal procedures

Standard Operating Procedure: 5-Bromocinnoline Handling, Segregation, and Disposal 1. Executive Summary & Chemical Profile 5-Bromocinnoline (CAS: 1823964-40-4) is a halogenated heterocyclic compound widely utilized in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: 5-Bromocinnoline Handling, Segregation, and Disposal

1. Executive Summary & Chemical Profile 5-Bromocinnoline (CAS: 1823964-40-4) is a halogenated heterocyclic compound widely utilized in drug discovery and synthetic chemistry as a versatile building block. Due to the presence of the bromine atom on the cinnoline core, its waste stream requires strict segregation and specialized thermal destruction protocols. Proper management is essential to comply with environmental regulations and prevent the generation of highly toxic byproducts, such as brominated dioxins, during the disposal process.

2. Hazard Assessment & Quantitative Data Before handling or disposing of 5-bromocinnoline, personnel must understand its hazard profile. According to standardized safety data, the compound exhibits acute toxicity and acts as a targeted irritant[1].

Table 1: 5-Bromocinnoline Hazard Profile & Logistics Data

ParameterSpecification / Classification
CAS Number 1823964-40-4
Chemical Class Halogenated Heterocycle (Brominated)
GHS Classifications Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]
Hazard Statements H302, H312, H332, H315, H319, H336[1]
Primary Disposal Route High-Temperature Incineration with Caustic Scrubbing[2]
Container Compatibility High-Density Polyethylene (HDPE) or Glass[3]

3. The Causality of Segregation: Why Halogenated Waste is Different A critical failure point in laboratory waste management is the commingling of halogenated and non-halogenated organic solvents. 5-Bromocinnoline must be strictly segregated into designated "Halogenated Organic Waste" streams[3].

The Mechanistic Reason: When non-halogenated organics are incinerated, they combust relatively cleanly into CO₂ and H₂O. However, halogenated compounds like 5-bromocinnoline require specialized rotary kiln or liquid injection incinerators operating at exceptionally high temperatures (often >1000°C)[2]. Standard, lower-temperature incineration of brominated compounds can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Furthermore, the combustion of 5-bromocinnoline generates hydrobromic acid (HBr) gas, which must be neutralized via caustic scrubbing systems (using alkaline solutions like NaOH) before exhaust release[2]. Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive, specialized treatment, and violates EPA Resource Conservation and Recovery Act (RCRA) guidelines[4].

4. Step-by-Step Disposal Methodology To ensure a self-validating safety system, follow this procedural workflow for the disposal of 5-bromocinnoline and its reaction byproducts.

  • Step 1: Quenching and Pre-Treatment If 5-bromocinnoline is present in a reaction mixture containing reactive species (e.g., strong acids, bases, or reducing agents), the mixture must be chemically neutralized to a pH of 6–8 before disposal[5]. Never mix acid-reactive compounds with inorganic acids in the waste container, as this can trigger violent exothermic reactions[6].

  • Step 2: Primary Containment Transfer the waste into a compatible container. High-Density Polyethylene (HDPE) or glass containers are required; avoid metal containers which can corrode if trace acidic byproducts are present[5]. Ensure the container is vapor-tight and spill-proof, keeping it closed at all times unless actively adding waste[7].

  • Step 3: Segregation and Labeling Label the container explicitly as "Halogenated Organic Waste." The label must include the full chemical name (5-Bromocinnoline)—no abbreviations, acronyms, or structural formulas are permitted by regulatory standards[6]. Include the date of initial waste generation to comply with RCRA accumulation time limits (typically < 12 months for Subpart K eligible academic and research facilities)[4].

  • Step 4: Secondary Containment and Storage Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat sources and incompatible materials (such as strong oxidizers or alkali metals)[5]. Use secondary containment trays to capture potential leaks.

  • Step 5: Final Contractor Disposal Transfer the waste to a licensed environmental disposal contractor. The contractor will transport the halogenated waste to a facility equipped for high-temperature incineration coupled with caustic scrubbing[2].

5. Process Visualization The following diagram illustrates the logical decision matrix and operational workflow for 5-bromocinnoline disposal.

G Start 5-Bromocinnoline Waste Generated Decision1 Contains reactive reagents/catalysts? Start->Decision1 Quench Quench & Neutralize (pH 6-8) Decision1->Quench Yes Halogenated Segregate as Halogenated Organic Waste Decision1->Halogenated No Quench->Halogenated Container Transfer to HDPE/Glass (Vapor-tight) Halogenated->Container Labeling Apply GHS/RCRA Labels (Full Name, Date) Container->Labeling Storage Secondary Containment (Ventilated, <12 Months) Labeling->Storage Disposal Licensed EPA Contractor (High-Temp Incineration + Caustic Scrubbing) Storage->Disposal

Caption: Operational workflow for the segregation, containment, and disposal of 5-Bromocinnoline waste.

6. Spill Response Logistics In the event of a localized spill of 5-bromocinnoline solutions:

  • Isolate: Evacuate non-essential personnel and eliminate ignition sources if the compound is dissolved in flammable solvents[7].

  • Protect: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat[7].

  • Absorb: Use inert, non-combustible absorbent materials (e.g., vermiculite or universal spill pads) to soak up the liquid. Do not use combustible materials like sawdust.

  • Collect: Place the contaminated absorbent into a leak-proof HDPE container. This solid waste is now classified as halogenated-contaminated solid waste and must be collected and packaged together for the same high-temperature incineration route[6].

References

  • 5-bromocinnoline — Chemical Substance Information - NextSDS Source: nextsds.com URL:[Link]

  • Chemical Waste Disposal Guidelines Source: ust.hk (Hong Kong University of Science and Technology) URL:[Link]

  • Laboratory Waste Disposal Guidelines Source: kku.edu.sa (King Khalid University) URL:[Link]

  • Hazardous Chemical Waste Management in Teaching Laboratories - ACS Publications Source: acs.org (American Chemical Society) URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov (U.S. Environmental Protection Agency) URL:[Link]

  • Regulation of Laboratory Waste - American Chemical Society Source: acs.org (American Chemical Society) URL:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure Source: illinois.edu (University of Illinois) URL:[Link]

Handling

Personal protective equipment for handling 5-Bromocinnoline

Comprehensive Safety and Operational Guide for Handling 5-Bromocinnoline Introduction 5-Bromocinnoline (CAS 1823964-40-4) is a halogenated derivative of the cinnoline scaffold. Cinnoline derivatives are highly valued in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5-Bromocinnoline

Introduction 5-Bromocinnoline (CAS 1823964-40-4) is a halogenated derivative of the cinnoline scaffold. Cinnoline derivatives are highly valued in drug discovery due to their broad-spectrum pharmacological activities, including potent antibacterial, antifungal, and antitumor properties[1]. However, the same structural features that enable these molecules to interact effectively with biological targets also necessitate rigorous safety protocols during laboratory handling. This guide provides step-by-step, mechanistically grounded procedures for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-Bromocinnoline.

Section 1: Mechanistic Toxicology and Hazard Profile

Before designing an operational workflow, it is critical to understand the specific hazards associated with the compound. According to standardized safety data, 5-Bromocinnoline is classified under the Globally Harmonized System (GHS) with multiple acute and localized hazards[2].

Table 1: GHS Hazard Classifications for 5-Bromocinnoline

Hazard ClassCategoryH-CodeRoute of ExposureMechanistic Effect
Acute Toxicity 4H302, H312, H332Oral, Dermal, InhalationSystemic toxicity upon cellular absorption.
Skin Irritation 2H315DermalLocalized erythema and epidermal irritation.
Eye Irritation 2AH319OcularSerious eye irritation and potential corneal damage.
STOT SE 3H336Inhalation / SystemicCentral Nervous System (CNS) depression (drowsiness/dizziness).

Causality Insight: The Specific Target Organ Toxicity - Single Exposure (STOT SE 3) classification is particularly notable[2]. Halogenated nitrogenous heterocycles are often highly lipophilic, allowing them to rapidly cross cellular membranes and the blood-brain barrier[3]. Inhalation of aerosolized powder or concentrated vapors can lead to rapid CNS depression. Therefore, operational containment at the source is prioritized over personal filtration.

Section 2: Personal Protective Equipment (PPE) Matrix

PPE acts as the final line of defense. The following matrix is designed to specifically mitigate the Acute Tox. 4 and STOT SE 3 hazards associated with 5-Bromocinnoline[2].

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification & Validation Check
Hand Protection Nitrile gloves (≥0.11 mm thickness), double-gloved.Nitrile provides broad-spectrum resistance to lipophilic heterocyclic compounds. Validation: Inspect outer gloves every 30 mins; replace immediately if discoloration occurs.
Eye Protection Snug-fitting chemical splash goggles.Prevents aerosolized powders or dissolved solutions from causing severe ocular irritation (H319). Safety glasses are insufficient due to the lack of a facial seal.
Body Protection Flame-retardant lab coat, fully buttoned; closed-toe shoes.Prevents dermal exposure (H312, H315) and subsequent systemic absorption.
Respiratory FFP3 / N99 particulate respirator (if outside hood).Required only if engineering controls (fume hood) fail or during spill cleanup to prevent inhalation toxicity (H332) and CNS effects (H336).

Section 3: Standard Operating Procedure (SOP) for Laboratory Handling

The following protocol is a self-validating system designed to prevent exposure during the most high-risk operational phase: weighing and dissolution.

Protocol A: Safe Weighing and Dissolution

  • Engineering Control Verification: Before opening the reagent bottle, verify that the chemical fume hood has a face velocity of at least 0.5 m/s using the digital monitor. Self-Validation: If the monitor alarms or reads below 0.5 m/s, abort the procedure immediately and contact facilities.

  • Static Mitigation: 5-Bromocinnoline powder can accumulate static charge, leading to sudden aerosolization. Use an anti-static ionizer gun on the weighing spatula and the weigh boat prior to transferring the solid.

  • Enclosed Weighing: Tare the weigh boat inside an analytical balance enclosure. Transfer the compound using a micro-spatula. Close the enclosure doors completely before recording the mass to prevent drafts from dispersing the toxic powder.

  • Dust-Free Dissolution: Transfer the solid to a reaction vial. When adding the required solvent (e.g., DMSO or DMF), pipette the liquid slowly down the inner wall of the vial. This washes any residual powder down and minimizes dust generation. Cap the vial immediately before vortexing.

  • Immediate Decontamination: Wipe down the balance, spatulas, and surrounding workspace with a lint-free wipe dampened with a compatible solvent (e.g., ethanol), followed by a water wipe. Dispose of the wipes as hazardous waste.

G start Pre-Operation: Verify Hood >0.5 m/s ppe Don PPE: Double Nitrile, Goggles start->ppe static Apply Anti-Static Ionizer to Tools ppe->static weigh Weigh Compound in Closed Balance static->weigh dissolve Add Solvent Slowly (Minimize Aerosols) weigh->dissolve spill Spill Detected? dissolve->spill cleanup Execute Spill Protocol (Dampen & Scoop) spill->cleanup Yes decon Decontaminate Surfaces (Solvent Wipe) spill->decon No cleanup->decon waste Dispose as Hazardous Chemical Waste decon->waste

Operational workflow for handling Acute Tox 4 and STOT SE 3 compounds like 5-Bromocinnoline.

Section 4: Spill Response and Disposal Protocols

In the event of a spill, the primary objective is to prevent inhalation of the powder and subsequent CNS depression[2].

Protocol B: Spill Response and Waste Segregation

  • Evacuation & Assessment: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity. Self-Validation: Assess your own physical state; if you experience dizziness or drowsiness (H336), evacuate immediately and seek emergency medical attention[2].

  • Containment (No Sweeping): Never dry-sweep 5-Bromocinnoline powder, as this will aerosolize the toxin. Cover the powder spill with damp paper towels (using water or a low-volatility solvent) to suppress dust generation.

  • Collection: Carefully scoop the dampened material using a non-sparking tool or stiff cardboard. Transfer the material into a compatible, sealable hazardous waste container.

  • Surface Cleaning: Wash the spill area with a detergent solution to break down residual lipophilic compounds, followed by a thorough water rinse.

  • Waste Segregation: Label the container clearly as "Hazardous Chemical Waste: Toxic/Irritant (5-Bromocinnoline)". Store the container in a secondary containment tray, strictly segregated from strong oxidizing agents, until collected by Environmental Health and Safety (EHS).

References

  • 5-bromocinnoline — Chemical Substance Information. NextSDS. 2

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. 1

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. 3

  • EU Safety Data Sheet - General Handling Principles for Acute Tox. 4 / STOT SE 3. Koch-Chemie.

Sources

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